Product packaging for (S)-3-Hydroxy-gamma-butyrolactone(Cat. No.:CAS No. 7331-52-4)

(S)-3-Hydroxy-gamma-butyrolactone

Katalognummer: B1311449
CAS-Nummer: 7331-52-4
Molekulargewicht: 102.09 g/mol
InChI-Schlüssel: FUDDLSHBRSNCBV-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(S)-3-Hydroxy-gamma-butyrolactone is a natural product found in Climacodon septentrionalis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O3 B1311449 (S)-3-Hydroxy-gamma-butyrolactone CAS No. 7331-52-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4S)-4-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDDLSHBRSNCBV-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428483
Record name (S)-3-Hydroxy-gamma-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7331-52-4
Record name (S)-3-Hydroxy-γ-butyrolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7331-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxybutyrolactone, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007331524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-Hydroxy-gamma-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-hydroxy-γ-butyrolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4S)-4-hydroxyoxolan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXYBUTYROLACTONE, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LIE7314JH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-3-Hydroxy-gamma-butyrolactone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxy-gamma-butyrolactone, a chiral molecule of significant interest, serves as a versatile building block in the synthesis of a wide array of pharmaceuticals. Its stereospecific structure makes it an invaluable intermediate in the development of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical properties, synthesis, and analysis, tailored for professionals in the field of drug development and chemical research.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is miscible with water, alcohol, and other organic solvents, but immiscible with petroleum ether.[2][3] The key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₆O₃[3][4][5]
Molecular Weight 102.09 g/mol [3][4][5]
CAS Number 7331-52-4[4][5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 98-100 °C at 0.3 mm Hg[3]
Density 1.241 g/mL at 25 °C[3]
Refractive Index n20/D 1.464[3]
Solubility Miscible with water, alcohol, and other organic solvents. Immiscible with light petroleum.[1][2][3]
pKa 12.87 ± 0.20 (Predicted)[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the protons in the molecule.

Proton AssignmentChemical Shift (δ) ppm (Solvent: CDCl₃)Multiplicity
H3 (CH-OH)~4.45Multiplet
H4 (CH₂)~4.30 and ~4.20Multiplet
H2 (CH₂)~2.75 and ~2.50Multiplet
OHVariableBroad Singlet

Data sourced from multiple references providing typical values.

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon framework of the molecule. Typical chemical shifts are as follows:

Carbon AssignmentChemical Shift (δ) ppm
C=O (Lactone)~177
CH-OH~68
O-CH₂~65
CH₂~35

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Chemical Reactivity and Synthetic Applications

This compound is a valuable chiral precursor for the synthesis of numerous pharmaceuticals.[1][3] Its utility stems from the reactivity of both the hydroxyl group and the lactone ring.

Key reactions include:

  • Esterification and Etherification: The secondary hydroxyl group can be readily esterified or etherified to introduce various functional groups.

  • Ring-Opening Reactions: The lactone ring can be opened under acidic or basic conditions to yield derivatives of (S)-3,4-dihydroxybutanoic acid.[6]

  • Conversion to other Chiral Intermediates: It can be converted to other important building blocks such as (S)-(+)-3-hydroxytetrahydrofuran, a key component in some anti-AIDS drugs.[1][3]

This chiral synthon is a crucial intermediate in the synthesis of blockbuster drugs such as the cholesterol-lowering agent atorvastatin (Lipitor®) and the antibiotic linezolid (Zyvox®).[1]

Key chemical transformations of this compound.

Experimental Protocols

Chemoenzymatic Synthesis from L-Malic Acid

This is a widely employed method for the stereoselective synthesis of this compound.[1][4] The general workflow is depicted below.

Chemoenzymatic_Synthesis cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Enzymatic Hydrolysis L_Malic_Acid L-Malic Acid Anhydride (S)-2-Acyloxysuccinic Anhydride L_Malic_Acid->Anhydride Reaction Acyl_Chloride Acyl Chloride (e.g., Benzoyl Chloride) Acyl_Chloride->Anhydride Acyloxy_Lactone (S)-3-Acyloxy- gamma-butyrolactone Anhydride->Acyloxy_Lactone Selective Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Acyloxy_Lactone S3HGBL (S)-3-Hydroxy- gamma-butyrolactone Acyloxy_Lactone->S3HGBL Enantioselective Hydrolysis Enzyme Lipase (e.g., Candida rugosa) Enzyme->S3HGBL

Chemoenzymatic synthesis of this compound from L-Malic Acid.

Detailed Methodology:

  • Step 1: Anhydride Formation: L-Malic acid is reacted with an acyl chloride (e.g., benzoyl chloride or acetyl chloride) to form the corresponding (S)-2-acyloxysuccinic anhydride.[7] This reaction is typically carried out in an appropriate solvent.

  • Step 2: Reduction: The resulting anhydride is selectively reduced using a reducing agent such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in a suitable solvent like tetrahydrofuran (THF).[7] A Lewis acid catalyst may also be employed. This step yields the intermediate (S)-3-acyloxy-gamma-butyrolactone.

  • Step 3: Enzymatic Hydrolysis: The acyloxy intermediate is then subjected to enantioselective hydrolysis using a lipase, such as lipase from Candida rugosa.[2][4] This enzymatic step cleaves the acyl group to afford the desired this compound with high optical purity.[8] The reaction is often performed in a two-phase system (e.g., water and an organic solvent like tert-butyl methyl ether) to facilitate product separation.[4]

Purification

Purification of this compound is typically achieved through fractional distillation under reduced pressure.[9][10] Column chromatography on silica gel can also be employed for smaller-scale purifications.[5]

Fractional Distillation Protocol (General):

  • The crude this compound is charged into a distillation flask equipped with a fractionating column.

  • The system is evacuated to a low pressure (e.g., 0.3 mm Hg).[3]

  • The flask is heated gradually to the boiling point of the compound at the given pressure.

  • Fractions are collected based on their boiling point, with the main fraction containing the purified product.

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity:

Determining the enantiomeric excess (ee) is crucial for pharmaceutical applications. Chiral HPLC is the method of choice for this analysis.[11]

Illustrative HPLC Method:

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is used.

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio is optimized to achieve good separation of the enantiomers.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Flow Rate: Typically around 1.0 mL/min.

  • Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is reported to cause skin and serious eye irritation.[1] Store in a cool, dry place away from oxidizing agents.[1]

Conclusion

This compound is a cornerstone chiral building block in modern pharmaceutical synthesis. A thorough understanding of its chemical properties, coupled with robust and well-defined synthetic and analytical protocols, is essential for its effective utilization in drug discovery and development. The chemoenzymatic route from L-malic acid offers an efficient and stereoselective pathway to this valuable intermediate. This guide provides a foundational understanding for researchers and scientists working with this important molecule.

References

(S)-3-Hydroxy-gamma-butyrolactone: A Comprehensive Technical Guide on its Molecular Structure, Stereochemistry, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxy-gamma-butyrolactone (S-HGB), a chiral molecule of significant interest in the pharmaceutical and chemical industries, serves as a versatile building block for the asymmetric synthesis of a wide array of bioactive compounds. Its unique structural features and defined stereochemistry make it an invaluable starting material for the production of several notable drugs. This technical guide provides an in-depth overview of its molecular structure, stereochemical properties, and key experimental protocols for its synthesis and analysis.

Molecular Structure and Properties

This compound is a five-membered lactone ring with a hydroxyl group at the C3 position, conferring its characteristic chirality. The "(S)" designation denotes the specific stereochemical configuration at this chiral center.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₄H₆O₃
IUPAC Name (4S)-4-hydroxyoxolan-2-one
Molecular Weight 102.09 g/mol
Appearance Colorless to light yellow liquid[1]
Boiling Point 98-100 °C at 0.3 mmHg[2]
Density 1.241 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.464
Solubility Miscible with water and alcohol[1]
Optical Rotation ([α]²⁰/D) -83° (c=1 in ethanol)

Stereochemistry and Its Importance

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. The (S)-enantiomer of 3-hydroxy-gamma-butyrolactone is a crucial chiral synthon for the synthesis of various drugs, including the cholesterol-lowering medication Atorvastatin (Lipitor®) and the antibiotic Linezolid (Zyvox®)[1][3]. The specific spatial arrangement of the hydroxyl group in the (S)-configuration is essential for the desired therapeutic efficacy of the final active pharmaceutical ingredient. Consequently, the enantiomeric purity of S-HGB is a critical quality attribute in drug development and manufacturing.

Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through various chemical and biotechnological routes. Below are detailed methodologies for some of the key cited experiments.

Chemical Synthesis from L-Malic Acid

This method utilizes the readily available chiral pool chemical, L-malic acid, to produce S-HGB through the formation of an acid anhydride intermediate followed by reduction.

Protocol:

  • Anhydride Formation:

    • In a reaction vessel, mix L-malic acid with acetyl chloride in a molar ratio of 1:1.2.

    • Stir the mixture at room temperature for 3 hours.

    • Remove the solvent under reduced pressure to obtain the crude acyloxy malic anhydride.

    • Dissolve the residue in chloroform and precipitate the anhydride by adding petroleum ether.

    • Filter and dry the crystalline acyloxy malic anhydride.[4]

  • Reduction to this compound:

    • In a separate flask under an inert atmosphere, dissolve the acyloxy malic anhydride in anhydrous tetrahydrofuran (THF).

    • Add a Lewis acid catalyst, such as boron trifluoride etherate, to the solution.

    • Slowly add a solution of a reducing agent, like sodium borohydride in THF, while maintaining the temperature at 0-5 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

    • Quench the reaction by the slow addition of hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.[4]

Chemoenzymatic Synthesis via Lipase-Catalyzed Hydrolysis

This approach combines a chemical step with a highly selective enzymatic resolution step to achieve high enantiopurity.

Protocol:

  • Synthesis of Racemic 3-Benzoyloxy-gamma-butyrolactone:

    • Synthesize racemic 3-hydroxy-gamma-butyrolactone from a suitable achiral starting material.

    • Protect the hydroxyl group with a benzoyl group using benzoyl chloride in the presence of a base like pyridine.

  • Enzymatic Kinetic Resolution:

    • Prepare a biphasic system containing an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., tert-butyl methyl ether).[5][6]

    • Disperse the racemic 3-benzoyloxy-gamma-butyrolactone in this system.

    • Add a lipase, such as from Candida rugosa, to the mixture. The lipase will selectively hydrolyze the (S)-enantiomer of the benzoyloxy ester to this compound.[5][6]

    • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Once approximately 50% conversion is reached, stop the reaction.

    • Separate the aqueous and organic layers. The aqueous layer will contain the desired this compound, while the unreacted (R)-3-benzoyloxy-gamma-butyrolactone will remain in the organic layer.

    • Extract the aqueous layer with a suitable organic solvent to isolate the S-HGB.

    • Purify further if necessary.

Microbial Synthesis from D-Xylose

Metabolically engineered Escherichia coli can be utilized for the biosynthesis of S-HGB from a renewable carbon source like D-xylose.

Protocol:

  • Strain Preparation:

    • Utilize an engineered E. coli strain expressing the following key enzymes:

      • D-xylose dehydrogenase

      • D-xylonolactonase

      • D-xylonate dehydratase

      • 2-keto acid decarboxylase

      • Aldehyde dehydrogenase[3][7]

  • Fermentation:

    • Culture the engineered E. coli strain in a suitable fermentation medium containing D-xylose as the primary carbon source and other essential nutrients.

    • Induce the expression of the heterologous genes at an appropriate cell density.

    • Maintain optimal fermentation conditions (temperature, pH, aeration).

  • Product Isolation and Purification:

    • After the fermentation is complete, separate the cells from the culture broth by centrifugation.

    • Extract the supernatant containing the secreted this compound with an organic solvent like ethyl acetate.

    • Concentrate the organic extract and purify the S-HGB using techniques such as column chromatography.

Analytical Method for Enantiomeric Purity Determination

Chiral Gas Chromatography (GC) is a standard method for determining the enantiomeric excess (ee) of this compound.

Protocol:

  • Sample Preparation:

    • Derivatize the hydroxyl group of S-HGB if necessary to improve volatility and chromatographic resolution. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Conditions:

    • Column: Use a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Rt-βDEXcst).

    • Carrier Gas: Helium or Hydrogen.

    • Injector and Detector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate to ensure separation of the enantiomers.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Signaling Pathway Visualization

While this compound itself is primarily known as a synthetic intermediate, it belongs to the gamma-butyrolactone (GBL) family of molecules, which act as signaling hormones in various bacteria, particularly in the genus Streptomyces. The A-factor signaling cascade in Streptomyces griseus is a well-elucidated example of a GBL-mediated regulatory pathway that controls secondary metabolism and morphological differentiation. A-factor (2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone) is structurally related to S-HGB.

A_factor_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular A_factor_out A-factor A_factor_in A-factor A_factor_out->A_factor_in diffusion ArpA ArpA (Receptor Protein) A_factor_in->ArpA binds adpA_promoter adpA promoter ArpA->adpA_promoter represses AdpA AdpA (Transcriptional Activator) adpA_promoter->AdpA expresses strR_gene strR gene AdpA->strR_gene activates Morphological_differentiation Morphological Differentiation Genes AdpA->Morphological_differentiation activates Streptomycin_biosynthesis Streptomycin Biosynthesis Genes strR_gene->Streptomycin_biosynthesis activates

Caption: A-factor signaling cascade in Streptomyces griseus.

The diagram illustrates that in the absence of A-factor, the receptor protein ArpA binds to the promoter of the adpA gene, repressing its transcription. When the concentration of A-factor reaches a certain threshold, it diffuses into the cell and binds to ArpA, causing a conformational change that leads to the dissociation of ArpA from the adpA promoter. This derepression allows for the transcription of adpA, leading to the production of the transcriptional activator AdpA. AdpA then activates the expression of genes required for streptomycin biosynthesis and morphological differentiation[8].

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of (S)-3-Hydroxy-gamma-butyrolactone

This compound , a significant chiral building block, plays a pivotal role in the stereoselective synthesis of various pharmaceuticals. Its utility as a precursor for drugs such as statins, antibiotics like Zyvox, and the nutritional supplement L-carnitine underscores the importance of a thorough understanding of its physical and chemical characteristics for its effective application in research and development.[1][2] This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and graphical representations of its synthetic utility and analytical workflows.

Core Physical and Chemical Properties

This compound is typically a colorless to light yellow, oily liquid at room temperature.[1][3][4] Its hygroscopic nature necessitates storage in a cool, dry place under an inert atmosphere to prevent degradation.[1][4] The molecule is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[4][5]

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueReference
Molecular Formula C₄H₆O₃[1][6]
Molecular Weight 102.09 g/mol [1][6][7]
Appearance Colorless to light yellow liquid[1][3][4]
Boiling Point 98-100 °C at 0.3 mmHg[1][4][6]
Density 1.241 g/mL at 25 °C[1][4]
Refractive Index (n20/D) 1.464[1][4]
Optical Activity ([α]21/D) -81° (c = 2 in ethanol)[4]
pKa (Predicted) 12.87 ± 0.20[3][4]
Flash Point >109 °C (>230 °F)[1]
Water Solubility Miscible[1][3][4]
Solvent Solubility Miscible with alcohol and other organic solvents; Immiscible with light petroleum.[1][4]

Experimental Protocols

Detailed methodologies for the determination of key physical and analytical properties of this compound are outlined below. These represent standard laboratory procedures adaptable for this specific compound.

Determination of Boiling Point via Vacuum Distillation

The boiling point of this compound is determined at reduced pressure to prevent thermal decomposition.

Objective: To measure the boiling point of the compound under vacuum.

Apparatus:

  • Short-path distillation apparatus

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Vacuum pump and vacuum gauge (manometer)

  • Cold trap

Procedure:

  • Assemble the short-path distillation apparatus.

  • Place a sample of this compound into the round-bottom flask along with a magnetic stir bar.

  • Position the thermometer correctly, ensuring the bulb is just below the side arm leading to the condenser.

  • Connect the apparatus to the vacuum pump with the cold trap and manometer in line.

  • Slowly reduce the pressure to the desired level (e.g., 0.3 mmHg).

  • Begin heating the sample gently with continuous stirring.

  • Record the temperature at which the liquid is actively boiling and the condensate is forming on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Density using a Pycnometer

Objective: To accurately measure the density of the liquid sample at a specific temperature.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath (e.g., 25 °C)

  • Thermometer

Procedure:

  • Clean and thoroughly dry the pycnometer.

  • Weigh the empty, dry pycnometer and record its mass (m₁).

  • Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.

  • Place the pycnometer in the constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

  • Carefully insert the stopper. Excess liquid will exit through the capillary. Wipe the outside of the pycnometer dry.

  • Weigh the filled pycnometer and record its mass (m₂).

  • Empty and clean the pycnometer, then fill it with deionized water and repeat steps 4-6 to determine the mass of the water (m₃).

  • Calculate the density (ρ) of the sample using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water (where ρ_water is the known density of water at the experimental temperature).

Purity and Identity Confirmation via Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile compounds like this compound.

Objective: To separate and quantify the components of a sample to determine the purity of this compound.

Instrumentation and Conditions (General Example):

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A capillary column suitable for polar compounds, such as a HP-5MS (or equivalent).[8]

  • Carrier Gas: Helium or Nitrogen.[8]

  • Injector Temperature: 250-280°C.[8]

  • Oven Temperature Program:

    • Initial Temperature: 60-70°C, hold for 1-2 minutes.[8][9]

    • Ramp: Increase at a rate of 15-35°C/minute to a final temperature of 300-330°C.[8][9]

    • Hold at the final temperature for several minutes.[8]

  • Detector Temperature: 300°C (for FID).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate or chloroform).[10][11]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: The retention time of the major peak is compared to a known standard of this compound. The area of the peak is used to calculate the purity of the sample, typically expressed as a percentage of the total peak area.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.

Objective: To verify the molecular structure of this compound.

Instrumentation and Conditions:

  • NMR Spectrometer: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterium oxide (D₂O).[10]

  • Internal Standard: Tetramethylsilane (TMS) for CDCl₃ or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for D₂O.[10]

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in the chosen deuterated solvent in an NMR tube. Add a small amount of the internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Spectral Analysis: Analyze the resulting spectrum for chemical shifts, integration values, and splitting patterns, and compare them to established data for this compound to confirm its identity. No sample pretreatment is typically required.[12]

Visualizations: Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key aspects of working with and utilizing this compound.

experimental_workflow cluster_sample Sample Acquisition cluster_physical Physical Property Determination cluster_analytical Analytical Characterization cluster_results Final Data sample (S)-3-Hydroxy-gamma- butyrolactone Sample boiling_point Boiling Point (Vacuum Distillation) sample->boiling_point density Density (Pycnometer) sample->density refractive_index Refractive Index (Refractometer) sample->refractive_index optical_activity Optical Activity (Polarimeter) sample->optical_activity gc Purity Analysis (Gas Chromatography) sample->gc nmr Structural Confirmation (NMR Spectroscopy) sample->nmr hplc Enantiomeric Purity (Chiral HPLC) sample->hplc report Comprehensive Property Report boiling_point->report density->report refractive_index->report optical_activity->report gc->report nmr->report hplc->report

Caption: Workflow for the physical and analytical characterization of this compound.

synthesis_pathway cluster_precursor Precursor cluster_synthesis Synthetic Transformation cluster_products Key Pharmaceutical Products precursor (S)-3-Hydroxy- gamma-butyrolactone synthesis Chiral Synthesis (Various Reactions) precursor->synthesis statins Statins (e.g., Crestor, Lipitor) synthesis->statins antibiotics Antibiotics (e.g., Zyvox) synthesis->antibiotics antihyperlipidemic Antihyperlipidemic (e.g., Zetia) synthesis->antihyperlipidemic carnitine L-Carnitine synthesis->carnitine aids_drugs Anti-AIDS Drugs synthesis->aids_drugs

Caption: Role of this compound as a key chiral intermediate in drug synthesis.

chemoenzymatic_synthesis malic_acid L-Malic Acid (Starting Material) hydrogenation Selective Hydrogenation malic_acid->hydrogenation Step 1 benzoyloxy (S)-beta-Benzoyloxy- gamma-butyrolactone hydrogenation->benzoyloxy hydrolysis Lipase-Catalyzed Hydrolysis benzoyloxy->hydrolysis Step 2 final_product (S)-3-Hydroxy- gamma-butyrolactone hydrolysis->final_product benzoic_acid Benzoic Acid (Byproduct) hydrolysis->benzoic_acid extraction Two-Phase Extraction (e.g., with MTBE) benzoic_acid->extraction Removal

Caption: A chemoenzymatic synthesis route to produce enantiomerically pure (S)-3-HGB from L-malic acid.[13]

References

An In-depth Technical Guide to the Solubility of (S)-3-Hydroxy-gamma-butyrolactone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-3-Hydroxy-gamma-butyrolactone, a key chiral intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide combines reported qualitative data with established principles of chemical solubility to offer a practical resource for laboratory and development applications.

Introduction to this compound

This compound (CAS No. 7331-52-4) is a polar aprotic solvent and a valuable chiral building block. Its utility in the synthesis of pharmaceuticals necessitates a thorough understanding of its solubility in various organic solvents to enable efficient reaction design, purification, and formulation. This document outlines the known solubility profile of this compound, provides a general experimental protocol for quantitative solubility determination, and presents a logical workflow for solvent selection.

Solubility Profile of this compound

This compound is generally described as being miscible with water, alcohols, and other polar organic solvents, while it is immiscible with non-polar solvents like light petroleum.[1][2][3][4] The presence of both a polar lactone ring and a hydroxyl group contributes to its hydrophilic nature and its ability to act as both a hydrogen bond donor and acceptor.

While precise quantitative data is scarce, a qualitative and estimated solubility profile in common organic solvents at ambient temperature (approximately 25°C) is presented in Table 1. This table is based on available descriptive data and chemical principles. For comparison, the parent compound, gamma-butyrolactone (GBL), which lacks the hydroxyl group, is also included. GBL is very soluble in a wide range of organic solvents.[5][6][7][8] The hydroxyl group in this compound is expected to enhance its solubility in polar protic solvents and decrease its solubility in non-polar solvents compared to GBL.

Table 1: Qualitative and Estimated Solubility of this compound and gamma-Butyrolactone (GBL) in Various Organic Solvents at 25°C.

SolventSolvent Polarity (Dielectric Constant at 20°C)Predicted Solubility of this compoundReported Solubility of gamma-Butyrolactone (GBL)
Water80.1Miscible[1][2][3][4]Miscible[5][6][7]
Methanol32.7Miscible[1][2]Very Soluble[5][6]
Ethanol24.5Miscible[1][2]Very Soluble[5][6]
Acetone20.7MiscibleVery Soluble[5][6]
Dichloromethane9.1SolubleVery Soluble[6]
Ethyl Acetate6.0SolubleSoluble
Chloroform4.8Miscible[3][9]Very Soluble[6]
Toluene2.4Sparingly SolubleVery Soluble[5]
Hexane1.9InsolubleSlightly Soluble[6]
Light Petroleum~1.9Immiscible[1][2][3][4]Insoluble

Disclaimer: The predicted solubilities are estimations based on qualitative reports and chemical principles. For critical applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) with a suitable detector.

  • Internal standard (a non-reactive compound soluble in the chosen solvent and with a distinct retention time from the analyte and solvent).

Procedure:

  • Preparation of the Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is crucial to ensure saturation. b. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). c. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

  • Sample Preparation for Analysis: a. After equilibration, allow the mixture to stand undisturbed at the same temperature for a few hours to let any undissolved solute settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. c. Filter the withdrawn sample through a syringe filter to remove any suspended micro-droplets of the undissolved solute. d. Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument. Add a precise amount of the internal standard to this diluted sample.

  • Preparation of Calibration Standards: a. Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. b. Add the same amount of internal standard to each calibration standard as was added to the sample.

  • Analytical Measurement: a. Analyze the prepared sample and the calibration standards using GC-FID or HPLC. b. Record the peak areas of this compound and the internal standard for all injections.

  • Data Analysis: a. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the known concentration of the standards. b. Using the peak area ratio from the sample, determine the concentration of this compound in the diluted sample from the calibration curve. c. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Visualizing the Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in any chemical process. The following diagram illustrates a logical workflow for choosing a solvent for a reaction or purification involving this compound, with a primary focus on solubility.

Solvent_Selection_Workflow Start Define Process Requirements (e.g., Reaction, Crystallization, Extraction) Solubility_Screen Initial Solvent Screening (Based on 'Like Dissolves Like') Start->Solubility_Screen Polar_Protic Polar Protic Solvents (e.g., Water, Methanol, Ethanol) Solubility_Screen->Polar_Protic High Polarity Required Polar_Aprotic Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) Solubility_Screen->Polar_Aprotic Moderate Polarity Required Non_Polar Non-Polar Solvents (e.g., Toluene, Hexane) Solubility_Screen->Non_Polar Low Polarity Required (e.g., for extraction) Solubility_Test Quantitative Solubility Testing (Experimental Protocol) Polar_Protic->Solubility_Test Polar_Aprotic->Solubility_Test Non_Polar->Solubility_Test Solubility_Test->Solubility_Screen Insufficient Solubility Compatibility_Check Check for Reactivity with Reagents and Process Compatibility Solubility_Test->Compatibility_Check Sufficient Solubility Compatibility_Check->Solubility_Screen Incompatible Safety_Env Evaluate Safety, Health, and Environmental Impact Compatibility_Check->Safety_Env Compatible Safety_Env->Solubility_Screen Unacceptable Optimization Process Optimization (e.g., Temperature, Co-solvents) Safety_Env->Optimization Acceptable Final_Solvent Final Solvent Selection Optimization->Final_Solvent

Caption: Workflow for Solvent Selection for this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For process development and optimization, it is imperative that the generalized information presented here is supplemented with rigorous experimental data.

References

Biological significance of chiral 3-hydroxy-gamma-butyrolactones

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Significance of Chiral 3-Hydroxy-Gamma-Butyrolactones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 3-hydroxy-gamma-butyrolactones are a class of stereospecific molecules with profound biological significance. Their inherent chirality dictates their function, making them crucial as signaling molecules in microbial communication and as versatile building blocks for the pharmaceutical industry. This technical guide provides a comprehensive overview of their roles in quorum sensing, their applications in drug development, and the methodologies for their synthesis and bioactivity assessment.

Introduction

Gamma-butyrolactones (GBLs) are five-membered lactones that are widespread in nature and exhibit a broad range of biological activities.[1][2] The introduction of a hydroxyl group at the C-3 position creates a chiral center, leading to (R)- and (S)-3-hydroxy-gamma-butyrolactones. This stereochemistry is paramount to their biological function. The (S)-enantiomer, in particular, is a highly sought-after chiral synthon in the pharmaceutical industry for the synthesis of a variety of drugs.[3][4] This guide delves into the multifaceted biological roles of these chiral lactones, with a focus on their function as signaling molecules and their therapeutic applications.

Role as Signaling Molecules: Quorum Sensing

In the microbial world, cell-to-cell communication, or quorum sensing, is essential for coordinating collective behaviors. Gamma-butyrolactones have emerged as a key class of signaling molecules in this process, particularly in bacteria of the genus Streptomyces and in various fungal species.[5][6]

The A-factor Signaling Cascade in Streptomyces

The A-factor (2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone) of Streptomyces griseus is a classic example of a GBL-based quorum sensing molecule.[7][8] It controls both morphological differentiation and the production of the antibiotic streptomycin. The A-factor signaling pathway is a well-characterized cascade:

  • Biosynthesis and Secretion: A-factor is synthesized by the enzyme AfsA and is secreted out of the cell.[7]

  • Receptor Binding: As the bacterial population density increases, the extracellular concentration of A-factor reaches a threshold (as low as 10-9 M).[8] A-factor then diffuses back into the cell and binds to its specific cytoplasmic receptor, ArpA.[7][9]

  • Derepression of adpA: ArpA is a repressor protein that, in the absence of A-factor, binds to the promoter of the adpA gene, inhibiting its transcription. The binding of A-factor to ArpA induces a conformational change in ArpA, causing it to dissociate from the DNA.[9]

  • Transcriptional Activation by AdpA: With the repressor removed, the adpA gene is transcribed, producing the transcriptional activator protein AdpA.[9]

  • Activation of Target Genes: AdpA then binds to the promoters of a regulon of genes, including the pathway-specific transcriptional activator strR, which in turn activates the entire streptomycin biosynthesis gene cluster. AdpA also activates genes involved in morphological differentiation.[7][8]

A_factor_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A_factor_out A-factor A_factor_in A-factor A_factor_out->A_factor_in Diffusion ArpA ArpA Receptor (Repressor) A_factor_in->ArpA Binds to adpA_promoter adpA Promoter ArpA->adpA_promoter Represses AdpA_protein AdpA Protein (Activator) adpA_promoter->AdpA_protein Transcription & Translation strR_promoter strR Promoter AdpA_protein->strR_promoter Activates Morphological_genes Morphological Differentiation Genes AdpA_protein->Morphological_genes Activates Streptomycin_genes Streptomycin Biosynthesis Genes strR_promoter->Streptomycin_genes Activates Streptomycin Streptomycin Streptomycin_genes->Streptomycin Leads to Differentiation Morphological Differentiation Morphological_genes->Differentiation Leads to

A-factor signaling cascade in Streptomyces griseus.
Quorum Sensing in Fungi

Gamma-butyrolactones also play a role in fungal quorum sensing, although the pathways are less well-defined than in Streptomyces. In species like Aspergillus terreus and Penicillium sclerotiorum, GBLs can influence the production of secondary metabolites.[6][10] For instance, the addition of butyrolactone I to A. terreus cultures enhances the production of the cholesterol-lowering drug lovastatin.[10] The signaling mechanism in fungi is thought to involve G protein-coupled receptors (GPCRs), which, upon binding the lactone, trigger a downstream signaling cascade, potentially involving cyclic AMP (cAMP).[11]

Fungal_QS cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GBL γ-Butyrolactone GPCR G Protein-Coupled Receptor (GPCR) GBL->GPCR Binds to G_protein G Protein GPCR->G_protein Activates Adenylate_cyclase Adenylate Cyclase G_protein->Adenylate_cyclase Activates cAMP cAMP Adenylate_cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription_factors Transcription Factors PKA->Transcription_factors Phosphorylates Gene_expression Gene Expression (e.g., secondary metabolites) Transcription_factors->Gene_expression Regulates Secondary_metabolites Secondary Metabolites Gene_expression->Secondary_metabolites Leads to

Generalized fungal quorum sensing pathway involving γ-butyrolactones.

Therapeutic Applications and Bioactivity

The chiral nature of 3-hydroxy-gamma-butyrolactones makes them valuable precursors for a range of pharmaceuticals. Furthermore, GBL derivatives themselves exhibit a variety of biological activities.

Chiral Building Blocks in Drug Synthesis

(S)-3-hydroxy-gamma-butyrolactone is a key intermediate in the synthesis of several blockbuster drugs. Its utility stems from the two functional groups—a secondary alcohol and a lactone—that can be stereoselectively manipulated to create more complex chiral molecules.

Antimicrobial and Other Biological Activities

Various derivatives of gamma-butyrolactone have been shown to possess antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific activity is often dependent on the nature and stereochemistry of the substituents on the lactone ring.

Compound/DerivativeBiological ActivityQuantitative Data (IC50/Concentration)Reference
LactivicinInhibition of β-lactamaseIC50: 2.4 μg/mL[1]
Bicyclic butyrolactoneInhibition of β-lactamaseIC50: 15 μg/mL[1]
3ACDTAntibacterial (S. aureus)IC50: 58.60 ± 4.23 μg/mL[12]
Butyrolactone IInduction of lovastatin production in A. terreus100 nM (2.5-fold increase)[10]
A-factorInduction of streptomycin production in S. griseusEffective at 10-9 M[8]

Synthesis and Production

The production of enantiomerically pure 3-hydroxy-gamma-butyrolactones is a significant area of research, with both chemical and biological methods being employed.

Chemoenzymatic Synthesis

A common and efficient method for producing this compound is through the lipase-catalyzed kinetic resolution of a racemic precursor.[13] This approach takes advantage of the stereoselectivity of lipases to preferentially hydrolyze one enantiomer, allowing for the separation of the desired chiral lactone.

Microbial Fermentation

Metabolically engineered microorganisms, such as Escherichia coli, have been developed to produce this compound from renewable feedstocks like glucose or xylose.[14][15] This biosynthetic approach offers a more sustainable alternative to chemical synthesis.

Synthesis_Workflow cluster_chemoenzymatic Chemoenzymatic Synthesis cluster_microbial Microbial Fermentation Start_chem Racemic Precursor (e.g., from malic acid) Lipase Lipase-catalyzed Kinetic Resolution Start_chem->Lipase Separation Separation Lipase->Separation Product_chem Enantiopure (S)-3-hydroxy-γ-butyrolactone Separation->Product_chem Start_bio Renewable Feedstock (e.g., Glucose, Xylose) Ecoli Engineered E. coli Start_bio->Ecoli Fermentation Fermentation Ecoli->Fermentation Purification Purification Fermentation->Purification Product_bio Enantiopure (S)-3-hydroxy-γ-butyrolactone Purification->Product_bio

General workflows for the synthesis of chiral 3-hydroxy-γ-butyrolactones.

Experimental Protocols

Protocol for Lipase-Catalyzed Hydrolysis of (S)-β-Benzoyloxy-γ-butyrolactone

This protocol is based on a large-scale chemoenzymatic synthesis.[13]

  • Reaction Setup: A solution of (S)-β-benzoyloxy-γ-butyrolactone (S-BBL) is prepared in a two-phase system of an aqueous buffer and an organic solvent (e.g., tert-butyl methyl ether).

  • Enzyme Addition: Immobilized Candida rugosa lipase is added to the reaction mixture.

  • Hydrolysis: The reaction is stirred at a controlled temperature and pH. The lipase selectively hydrolyzes the (S)-enantiomer.

  • Extraction and Purification: After the reaction is complete, the aqueous and organic layers are separated. The desired this compound is recovered from the aqueous phase. Benzoic acid, a byproduct, is extracted into the organic phase.

  • Analysis: The enantiomeric excess of the product is determined by chiral gas chromatography or HPLC.

Protocol for Microbial Production of (S)-3-Hydroxy-γ-butyrolactone in Engineered E. coli

This protocol is a general guide based on published fermentation methods.[14][16]

  • Strain and Media Preparation: An engineered E. coli strain harboring the biosynthetic pathway for this compound is cultured in a suitable fermentation medium containing a carbon source (e.g., glucose or xylose), nitrogen source, and essential minerals.

  • Inoculum Preparation: A seed culture is prepared by inoculating a small volume of the fermentation medium with the engineered E. coli strain and incubating until a desired cell density is reached.

  • Fermentation: The main fermenter is inoculated with the seed culture. The fermentation is carried out under controlled conditions of temperature, pH, and aeration. The carbon source is fed to the culture to maintain growth and product formation.

  • Induction: If the expression of the biosynthetic pathway genes is under the control of an inducible promoter, an inducer (e.g., IPTG) is added at the appropriate time.

  • Product Recovery: After the fermentation is complete, the cells are separated from the broth by centrifugation or microfiltration. The this compound is then purified from the cell-free broth using methods such as liquid-liquid extraction and chromatography.

  • Analysis: The concentration and purity of the product are determined by HPLC and its enantiomeric excess by chiral GC.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18]

  • Inoculum Preparation: A standardized suspension of the fungal isolate to be tested is prepared in a suitable broth.

  • Drug Dilution: A series of twofold dilutions of the 3-hydroxy-gamma-butyrolactone derivative is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The microtiter plate is incubated at a specified temperature for a defined period (e.g., 24-48 hours for yeasts).

  • Reading of Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or using a spectrophotometer.

Conclusion

Chiral 3-hydroxy-gamma-butyrolactones are molecules of significant scientific and commercial interest. Their stereospecific interactions as signaling molecules in microbial communities provide fascinating insights into intercellular communication. As chiral building blocks, they are indispensable in the synthesis of a wide array of life-saving drugs. The continued development of efficient and sustainable methods for their production, coupled with a deeper understanding of their biological activities, will undoubtedly lead to new discoveries and applications in the fields of medicine and biotechnology.

References

The Pivotal Role of (S)-3-Hydroxy-gamma-butyrolactone as a Chiral Synthon: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-3-Hydroxy-gamma-butyrolactone ((S)-3-HGB), a versatile and highly valuable chiral building block, has garnered significant attention in the fields of organic synthesis and drug development. Its inherent chirality and densely functionalized structure make it an ideal starting material for the stereoselective synthesis of a wide array of complex molecules, particularly pharmaceuticals. This technical guide provides a comprehensive overview of the role of (S)-3-HGB as a chiral synthon, detailing its synthesis, key applications, and the experimental protocols for its utilization.

I. Synthetic Strategies for Enantiopure this compound

The efficient and stereocontrolled synthesis of (S)-3-HGB is paramount to its application as a chiral synthon. Several methodologies have been developed, ranging from chemoenzymatic approaches to microbial fermentation and asymmetric catalysis.

Chemoenzymatic Synthesis from L-Malic Acid

A prevalent and economically viable route to (S)-3-HGB commences with the readily available and inexpensive chiral pool starting material, L-malic acid. This method involves a combination of chemical transformations and enzymatic resolution.[1][2] A key step is the lipase-catalyzed hydrolysis of a protected intermediate, (S)-β-benzoyloxy-γ-butyrolactone.[1][2]

Quantitative Data for Chemoenzymatic Synthesis

StepProductCatalyst/EnzymeYield (%)Enantiomeric Excess (ee%)Reference
Enzymatic HydrolysisThis compoundLipase from Candida rugosa80 (isolated)>99[1][2]

Experimental Protocol: Lipase-Catalyzed Hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone

  • Immobilization of Lipase: Lipase OF from Candida rugosa is immobilized on a polymeric support such as Amberlite XAD-7 to enhance stability and simplify recovery.[1][2]

  • Reaction Setup: The immobilized lipase is added to a two-phase system of an organic solvent (e.g., tert-butyl methyl ether) and an aqueous buffer.[1]

  • Substrate Addition: (S)-β-benzoyloxy-γ-butyrolactone is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 35°C). The organic phase serves to extract the benzoic acid byproduct, driving the reaction to completion.[1]

  • Work-up and Purification: After the reaction is complete, the immobilized enzyme is filtered off. The aqueous phase, containing the (S)-3-HGB, is separated and concentrated. The product can be further purified by distillation or chromatography.

Logical Relationship: Chemoenzymatic Synthesis of (S)-3-HGB from L-Malic Acid

chemoenzymatic_synthesis cluster_start Starting Material cluster_intermediate Intermediates cluster_product Final Product L-Malic Acid L-Malic Acid Acyl_Anhydride Acyloxy Succinic Anhydride L-Malic Acid->Acyl_Anhydride Acyl Chloride Benzoyloxy_lactone (S)-beta-Benzoyloxy- gamma-butyrolactone Acyl_Anhydride->Benzoyloxy_lactone Reduction (e.g., Metal Borohydride) S_3_HGB (S)-3-Hydroxy- gamma-butyrolactone Benzoyloxy_lactone->S_3_HGB Lipase-catalyzed Hydrolysis

Chemoenzymatic synthesis of (S)-3-HGB.
Microbial Synthesis from D-Xylose

A sustainable and green approach to (S)-3-HGB involves the use of engineered microorganisms. Strains of Escherichia coli have been metabolically engineered to produce optically pure (S)-3-HGB directly from renewable feedstocks like D-xylose.[3][4] This biosynthetic pathway mimics the 1,2,4-butanetriol synthesis route and involves a five-step enzymatic cascade.[3]

Quantitative Data for Microbial Synthesis

SubstrateProductOrganismTiter (g/L)Molar Yield (%)Enantiomeric Excess (ee%)Reference
D-XyloseThis compoundEngineered E. coli3.552.199.3[3][4]

Experimental Protocol: Microbial Fermentation for (S)-3-HGB Production

  • Strain Cultivation: The engineered E. coli strain is cultured in a suitable growth medium (e.g., LB medium) overnight.

  • Fermentation: The overnight culture is inoculated into a fermentation medium containing D-xylose as the carbon source and other essential nutrients. The fermentation is carried out in a bioreactor under controlled conditions of temperature (e.g., 30°C), pH, and aeration.

  • Induction: Gene expression for the biosynthetic pathway is induced at an appropriate cell density by adding an inducer like IPTG.

  • Fed-batch Fermentation: A fed-batch strategy is often employed to maintain a constant supply of D-xylose and other nutrients, thereby increasing the product titer.[3]

  • Product Isolation: After fermentation, the cells are separated from the broth by centrifugation. The supernatant, containing (S)-3-HGB, is then subjected to extraction and purification processes, such as liquid-liquid extraction and chromatography.

Signaling Pathway: Biosynthesis of (S)-3-HGB in Engineered E. coli

microbial_synthesis cluster_pathway Biosynthetic Pathway D_Xylose D-Xylose D_Xylonolactone D-Xylonolactone D_Xylose->D_Xylonolactone D-xylose dehydrogenase D_Xylonate D-Xylonate D_Xylonolactone->D_Xylonate D-xylonolactonase Keto_Acid 2-Keto-3-deoxy- D-xylonate D_Xylonate->Keto_Acid D-xylonate dehydratase Intermediate_Aldehyde Intermediate Aldehyde Keto_Acid->Intermediate_Aldehyde 2-keto acid decarboxylase S_3_HGB (S)-3-Hydroxy- gamma-butyrolactone Intermediate_Aldehyde->S_3_HGB Aldehyde dehydrogenase

Biosynthesis of (S)-3-HGB from D-xylose.
Asymmetric Hydrogenation of γ-Butenolides

Asymmetric hydrogenation represents a powerful tool for the enantioselective synthesis of chiral molecules. The rhodium-catalyzed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides provides a direct and efficient route to chiral γ-butyrolactones, including (S)-3-HGB, with high yields and excellent enantioselectivities.[5][6]

Quantitative Data for Asymmetric Hydrogenation

SubstrateProductCatalyst SystemConversion (%)Enantiomeric Excess (ee%)Reference
γ-ButenolideChiral γ-ButyrolactoneRh/ZhaoPhos>99up to 99[5]
γ-HydroxybutenolideChiral γ-ButyrolactoneRh/ZhaoPhos95-99up to 99[5]

Experimental Protocol: Rh/ZhaoPhos-Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation: The rhodium precursor (e.g., [Rh(NBD)₂]BF₄) and the chiral phosphine ligand (ZhaoPhos) are dissolved in a suitable solvent (e.g., dichloromethane) in a glovebox or under an inert atmosphere.

  • Reaction Setup: The substrate (γ-butenolide or γ-hydroxybutenolide) is added to the catalyst solution in a high-pressure reactor.

  • Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specific temperature (e.g., room temperature) for a set period (e.g., 24 hours).

  • Work-up and Purification: After the reaction, the pressure is released, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the enantiomerically enriched γ-butyrolactone.

II. Applications of this compound in Drug Development

The synthetic versatility of (S)-3-HGB makes it a cornerstone in the synthesis of numerous pharmaceuticals. Its chiral center and functional groups can be manipulated to construct complex molecular architectures with high stereochemical control.

Synthesis of L-Carnitine

L-carnitine, an essential compound for energy metabolism, can be synthesized from (S)-3-HGB. The synthesis involves the activation of the hydroxyl group, followed by ring-opening and nucleophilic substitution with trimethylamine, with an inversion of stereochemistry at the C3 position.[7][8][9][10]

Experimental Protocol: Synthesis of L-Carnitine from (S)-3-HGB

  • Activation of Hydroxyl Group: (S)-3-HGB is reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the corresponding sulfonate ester.[7][8]

  • Ring Opening and Epoxidation: The activated lactone is treated with an acid in an aqueous solution to facilitate ring-opening, followed by treatment with a base to form an (R)-epoxide intermediate, which inverts the stereocenter.[7]

  • Nucleophilic Substitution: The epoxide is then reacted with an aqueous solution of trimethylamine, which attacks the less hindered carbon of the epoxide to yield L-carnitine.[7][9]

  • Purification: The final product, L-carnitine, is purified by ion-exchange chromatography.[7][10]

Synthesis of (S)-Oxiracetam

(S)-Oxiracetam, a nootropic drug, can also be synthesized from (S)-3-HGB. The synthesis involves the protection of the hydroxyl group, reaction with 2-bromoacetamide, and subsequent deprotection.

Experimental Protocol: Synthesis of (S)-Oxiracetam from (S)-3-HGB (Illustrative)

  • Protection of Hydroxyl Group: The hydroxyl group of (S)-3-HGB is protected with a suitable protecting group (e.g., tert-butyldimethylsilyl).[11]

  • Alkylation: The protected lactone is reacted with 2-bromoacetamide in the presence of a strong base to form the N-alkylated intermediate.[11]

  • Deprotection: The protecting group on the hydroxyl group is removed under acidic conditions to yield (S)-oxiracetam.[11]

  • Purification: The crude product is purified by recrystallization.[11]

Logical Relationship: Synthetic Utility of (S)-3-HGB

synthetic_utility cluster_pharma Pharmaceuticals S_3_HGB (S)-3-Hydroxy- gamma-butyrolactone L_Carnitine L-Carnitine S_3_HGB->L_Carnitine Multi-step synthesis S_Oxiracetam (S)-Oxiracetam S_3_HGB->S_Oxiracetam Multi-step synthesis Atorvastatin_Int Atorvastatin Intermediate S_3_HGB->Atorvastatin_Int Chiral Precursor Linezolid_Int Linezolid Intermediate S_3_HGB->Linezolid_Int Chiral Precursor

Synthetic utility of (S)-3-HGB.

III. Conclusion

This compound has firmly established its position as a critical chiral synthon in modern organic synthesis. The development of efficient and sustainable synthetic routes, including chemoenzymatic and microbial methods, has made this valuable building block more accessible for industrial applications. Its successful application in the synthesis of a variety of pharmaceuticals, including L-carnitine and as a precursor to drugs like atorvastatin and linezolid, underscores its significance in drug development. The detailed methodologies and synthetic pathways presented in this guide are intended to serve as a valuable resource for researchers and scientists working in the field of stereoselective synthesis and pharmaceutical development.

References

The Enigmatic Presence of 3-Hydroxy-gamma-butyrolactone in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

3-Hydroxy-gamma-butyrolactone (3-H-GBL), a chiral molecule of significant interest in the pharmaceutical industry, presents a curious case in the study of natural products. While its parent compound, γ-butyrolactone (GBL), and its metabolic derivative, γ-hydroxybutyric acid (GHB), are documented as endogenous compounds in mammals and are found in various fermented foods and beverages, the direct isolation of 3-H-GBL from natural, non-engineered sources is notably scarce in scientific literature. This technical guide provides a comprehensive overview of the current understanding of 3-H-GBL's natural occurrence, juxtaposed with the extensive research into its microbial and chemoenzymatic synthesis. It delves into the broader context of substituted γ-butyrolactones as signaling molecules in microorganisms, explores potential metabolic pathways where 3-H-GBL might exist as a transient intermediate, and details the analytical methodologies available for its detection and quantification. This document aims to be a foundational resource for researchers investigating lactone biology, natural product chemistry, and the development of novel therapeutic agents.

Introduction: The Significance of a Chiral Building Block

(S)-3-hydroxy-gamma-butyrolactone is a highly sought-after chiral precursor for the synthesis of a wide array of pharmaceuticals. Its utility as a versatile C4 chiral synthon has made it a critical component in the production of drugs such as HIV inhibitors and synthetic statins.[1][2] This high demand has spurred extensive research into efficient and scalable production methods, which predominantly involve the biocatalysis and fermentation by genetically engineered microorganisms.[3] However, the question of its natural prevalence remains largely unanswered, forming the central inquiry of this guide.

Natural Occurrence: A Tale of Scarcity and Analogy

Direct evidence for the widespread natural occurrence of 3-hydroxy-gamma-butyrolactone is limited. Unlike its unsubstituted counterpart, GBL, which has been identified in various natural sources, 3-H-GBL is not a commonly isolated natural product.

Documented Natural Sources of Related Gamma-Butyrolactones

While 3-H-GBL is elusive, the γ-butyrolactone scaffold is a privileged structure found in a diverse range of natural products, particularly those produced by microorganisms.[4][5] These compounds often possess potent biological activities.

  • Fungal Metabolites: Fungi, such as those of the Aspergillus genus, are known to produce complex, substituted γ-butyrolactones. For instance, Butyrolactone I, a secondary metabolite from Aspergillus terreus, plays a role in regulating the producing organism's morphology, sporulation, and secondary metabolism.[6] Other bioactive γ-butyrolactones have been isolated from the endophytic fungus Aspergillus versicolor.[7]

  • Bacterial Signaling Molecules: In the bacterial kingdom, particularly within the genus Streptomyces, γ-butyrolactones function as autoregulators or "bacterial hormones."[8] The A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) from Streptomyces griseus is a well-studied example that triggers streptomycin production and sporulation.[6][9] The widespread presence of genes homologous to the A-factor synthase (afsA) suggests that GBL-type signaling molecules are common in actinomycetes.[9]

Quantitative Data on GBL in Natural Products
ProductCompoundConcentrationReference
Various WinesGBL~5 µg/mL[10]
Beer (fortified)GBL0.56 mg/mL (for recovery studies)[11]
Various BeveragesGBLLOD: 0.2 µg/mL; LOQ: 0.5 µg/mL[12]

LOD: Limit of Detection; LOQ: Limit of Quantitation

Endogenous Status and Metabolic Pathways

The endogenous presence of 3-H-GBL in mammals has not been definitively established. The metabolic pathways involving the closely related compounds GHB and GBL are, however, well-characterized.

The GHB/GBL Metabolic Axis

In mammals, GHB is a naturally occurring neurotransmitter and a metabolite of gamma-aminobutyric acid (GABA).[13][14] GBL, in turn, is a prodrug of GHB, rapidly converted to GHB in the blood by lactonase enzymes.[15][16]

GHB_Metabolism cluster_endogenous Endogenous Pathway cluster_exogenous Exogenous/Metabolic Conversion GABA GABA SSA Succinic Semialdehyde GABA->SSA GABA Transaminase GHB GHB (γ-Hydroxybutyric Acid) SSA->GHB SSA Reductase TCA TCA Cycle SSA->TCA SSADH GHB->SSA GHB Dehydrogenase GBL GBL (γ-Butyrolactone) GHB->GBL Lactonization (Acidic pH) Blood Blood GBL->Blood Blood->GHB Lactonase

While this pathway is well-understood, the potential for 3-hydroxylation of GBL or related intermediates to form 3-H-GBL endogenously remains a subject for future investigation. It is plausible that if 3-H-GBL is formed, it exists as a transient metabolite that does not accumulate to detectable levels with current standard analytical methods.

Experimental Protocols for Detection and Quantification

The scarcity of naturally occurring 3-H-GBL means that protocols for its extraction from natural matrices are not well-established. However, the analytical methods developed for GBL and GHB are highly relevant and adaptable. The primary challenge lies in achieving sufficient sensitivity to detect potentially trace amounts and in chromatographically separating it from other isomers and related compounds.

Sample Preparation and Extraction

A generic workflow for the extraction of lactones from biological or food matrices would typically involve the following steps.

Extraction_Workflow start Sample (e.g., Fermented Broth, Biological Fluid) homogenize Homogenization / Lysis start->homogenize l_l_extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate, Dichloromethane) homogenize->l_l_extraction spe Solid-Phase Extraction (SPE) (Optional Cleanup) l_l_extraction->spe concentrate Concentration (Evaporation under N2) spe->concentrate derivatize Derivatization (Optional, for GC-MS) (e.g., Silylation) concentrate->derivatize analysis Instrumental Analysis (GC-MS or LC-MS/MS) derivatize->analysis

Key Considerations:

  • pH Adjustment: The interconversion between GHB and GBL is pH-dependent. Acidic conditions favor the lactone (GBL) form.[10] For targeted 3-H-GBL analysis, maintaining a pH that ensures its stability as a lactone is crucial during extraction.

  • Solvent Selection: The choice of extraction solvent is critical. Dichloromethane and chloroform have been shown to be effective for GBL extraction.[17]

Instrumental Analysis

High-sensitivity chromatographic techniques coupled with mass spectrometry are the methods of choice for the analysis of GBL and its derivatives.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like GBL.

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

  • Protocol Outline (adapted from GBL analysis):

    • Extraction: Perform liquid-liquid extraction of the sample with a suitable solvent (e.g., methyl tert-butyl ether - MTBE).[18]

    • Derivatization (Optional): For compounds with active hydrogens like 3-H-GBL, derivatization (e.g., silylation) can improve volatility and chromatographic peak shape.

    • Injection: Inject the prepared sample into the GC-MS.

    • Separation: Use a suitable capillary column (e.g., HP-5MS) with a temperature program to separate the analytes.[19]

    • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, targeting the characteristic ions of 3-H-GBL.[18][19]

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity without the need for derivatization, making it ideal for analyzing less volatile or thermally labile compounds.

  • Principle: The sample is separated by high-performance liquid chromatography (HPLC) and then introduced into a mass spectrometer. The first mass analyzer selects the parent ion of the target analyte, which is then fragmented. A second mass analyzer detects specific fragment ions, providing a highly selective method of quantification (Multiple Reaction Monitoring - MRM).

  • Protocol Outline (adapted from GHB/GBL analysis):

    • Sample Preparation: A simple protein precipitation (for biological fluids) or a "dilute-and-shoot" approach may be sufficient.[20]

    • Chromatography: Use a reverse-phase C18 column for separation.[20] A critical aspect is to achieve chromatographic separation of the analyte from any isomers and from GBL formed in the ion source from GHB, if present.[20]

    • Mass Spectrometry: Develop an MRM method by identifying the optimal precursor ion and product ions for 3-H-GBL and a suitable internal standard.

Conclusion and Future Directions

The natural occurrence of 3-hydroxy-gamma-butyrolactone remains an open question in natural product chemistry. While the γ-butyrolactone scaffold is prevalent in microbial metabolites, direct evidence for the presence of 3-H-GBL in plants, animals, or unprocessed natural materials is conspicuously absent from the current body of scientific literature. The focus of the scientific community has been overwhelmingly on its synthesis, driven by its value as a pharmaceutical intermediate.

Future research should be directed towards:

  • Targeted Metabolomic Screening: Employing high-sensitivity LC-MS/MS methods to screen a wide variety of natural sources, including plants, fungi, and marine organisms, for the presence of 3-H-GBL.

  • Investigation of Biosynthetic Pathways: Exploring the enzymatic machinery in organisms that produce other substituted γ-butyrolactones to determine if pathways for the 3-hydroxylation of GBL or related precursors exist.

  • Endogenous Metabolite Analysis: Conducting sensitive analyses of mammalian tissues and biofluids to ascertain whether 3-H-GBL is an undiscovered endogenous metabolite, potentially existing at very low concentrations.

Answering the question of 3-H-GBL's natural occurrence will not only fill a gap in our knowledge of natural product chemistry but could also unveil novel biosynthetic pathways and biological roles for this important chiral molecule.

References

(S)-3-Hydroxy-gamma-butyrolactone: A Chiral Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(S)-3-Hydroxy-gamma-butyrolactone ((S)-3-HGB) is a versatile and highly valuable chiral building block in the pharmaceutical industry. Its stereospecific structure makes it an essential precursor for the enantioselective synthesis of a wide range of biologically active molecules, including blockbuster drugs. This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of (S)-3-HGB, with a focus on its role in the production of Atorvastatin, Linezolid, and L-Carnitine.

Chemical and Physical Properties

(S)-3-HGB is a colorless to pale yellow liquid with a faint, sweet odor.[1] It is miscible with water, alcohol, and other organic solvents.[1][2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 7331-52-4[2][3][4]
Molecular Formula C₄H₆O₃[3][4]
Molecular Weight 102.09 g/mol [4]
Boiling Point 98-100 °C at 0.3 mmHg[2]
Density 1.241 g/mL at 25 °C[2]
Refractive Index n20/D 1.464[2]
Appearance Clear to pale yellow liquid[1]
Water Solubility Miscible[1][2]

Synthesis of this compound

The efficient and stereoselective synthesis of (S)-3-HGB is critical for its application in the pharmaceutical industry. Several methods have been developed, with chemoenzymatic and microbial fermentation routes being the most prominent.

Chemoenzymatic Synthesis from L-Malic Acid

A widely used and scalable method involves the chemoenzymatic synthesis starting from the readily available and inexpensive L-malic acid.[2][5] This process typically involves two key steps:

  • Selective Hydrogenation: L-malic acid is first converted to (S)-β-benzoyloxy-γ-butyrolactone (S-BBL).

  • Lipase-Catalyzed Hydrolysis: The resulting S-BBL is then hydrolyzed using a lipase, such as from Candida rugosa, to yield (S)-3-HGB.[5]

This method has been successfully scaled up for industrial production.

Starting MaterialKey Reagents/EnzymesProductYieldEnantiomeric Excess (ee)Reference
L-Malic Acid1. Benzoyl chloride, 2. ZnCl₂/KBH₄, 3. Candida rugosa lipaseThis compound80% (on scale-up)>99%[5]
Microbial Fermentation

An alternative and green approach to (S)-3-HGB synthesis is through microbial fermentation. Engineered strains of Escherichia coli have been developed to produce optically pure (S)-3-HGB from renewable feedstocks like D-xylose.[6] This biosynthetic pathway offers a sustainable alternative to chemical synthesis.

MicroorganismSubstrateProductTiterVolumetric ProductivityMolar YieldEnantiomeric Excess (ee)Reference
Engineered E. coliD-xyloseThis compound3.5 g/L50.6 mg/(L·h)52.1%99.3%[6]

Applications in Pharmaceutical Synthesis

The chiral nature of (S)-3-HGB makes it an indispensable starting material for the synthesis of several important pharmaceuticals.

Atorvastatin (Lipitor®)

Atorvastatin is a widely prescribed statin medication used to lower cholesterol levels. A key chiral intermediate in the synthesis of Atorvastatin is (R)-4-cyano-3-hydroxybutyric acid ethyl ester, which can be derived from (S)-3-HGB.

Reaction Scheme for Atorvastatin Intermediate Synthesis:

G S_HGB (S)-3-Hydroxy- gamma-butyrolactone Intermediate (S)-4-chloro-3-hydroxy -butyronitrile S_HGB->Intermediate Ring opening & chlorination Atorvastatin_intermediate (R)-4-cyano-3-hydroxy -butyric acid ethyl ester Intermediate->Atorvastatin_intermediate Cyanation & esterification (inversion of stereochemistry)

Caption: Synthesis of a key Atorvastatin intermediate from (S)-3-HGB.

Linezolid (Zyvox®)

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. (S)-3-HGB can be used as a chiral precursor to construct the core oxazolidinone ring of Linezolid.

General Synthetic Strategy for Linezolid from (S)-3-HGB derivative:

G S_HGB_derivative Activated (S)-3-HGB derivative Oxazolidinone_core Chiral oxazolidinone intermediate S_HGB_derivative->Oxazolidinone_core Cyclization with aryl isocyanate Linezolid Linezolid Oxazolidinone_core->Linezolid Further functionalization

Caption: General synthetic route to Linezolid utilizing a derivative of (S)-3-HGB.

L-Carnitine

L-Carnitine is a naturally occurring amino acid derivative that plays a crucial role in energy metabolism. It is synthesized from (S)-3-HGB through a two-step process involving activation of the hydroxyl group followed by reaction with trimethylamine.[7]

Starting MaterialKey ReagentsProductYieldReference
This compound1. Mesyl chloride, triethylamine, 2. TrimethylamineL-Carnitine55%[8]

Signaling Pathways and Mechanisms of Action

Understanding the biological targets of the drugs synthesized from (S)-3-HGB is crucial for drug development professionals.

Atorvastatin and the HMG-CoA Reductase Pathway

Atorvastatin functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. This inhibition leads to a reduction in cholesterol production in the liver.

G Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase inhibits HMG_CoA_Reductase->Mevalonate

Caption: Atorvastatin inhibits HMG-CoA reductase in the cholesterol synthesis pathway.

Linezolid and Bacterial Protein Synthesis Inhibition

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial replication.[9]

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_complex 70S Initiation Complex 50S_subunit->70S_complex 30S_subunit 30S Subunit 30S_subunit->70S_complex Protein_synthesis Protein Synthesis 70S_complex->Protein_synthesis Linezolid Linezolid Linezolid->50S_subunit binds to Bacterial_growth Bacterial Growth Protein_synthesis->Bacterial_growth

Caption: Linezolid inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.

L-Carnitine and the Carnitine Shuttle

L-Carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy. This transport mechanism is known as the carnitine shuttle.

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix LCFA Long-Chain Fatty Acid Acyl_CoA Acyl-CoA LCFA->Acyl_CoA CPT1 CPT1 Acyl_CoA->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 Acyl_Carnitine_mito Acyl-Carnitine Translocase Translocase Acyl_Carnitine_mito->Translocase CPT2 CPT2 Acyl_Carnitine_mito->CPT2 Acyl_CoA_mito Acyl-CoA Beta_Oxidation β-Oxidation Acyl_CoA_mito->Beta_Oxidation Energy Energy (ATP) Beta_Oxidation->Energy CPT1->Acyl_Carnitine_mito Acyl-Carnitine Translocase->Carnitine_cyto CPT2->Acyl_CoA_mito

Caption: The role of L-Carnitine in the transport of fatty acids for energy production.

Experimental Protocols

Synthesis of this compound from L-Malic Acid (Chemoenzymatic)

Step 1: Synthesis of (S)-β-benzoyloxy-γ-butyrolactone (S-BBL) This step involves the conversion of L-malic acid to (S)-benzoyloxy succinic anhydride (BSA) using benzoyl chloride, followed by selective hydrogenation with a reducing agent like potassium borohydride in the presence of a Lewis acid such as zinc chloride.

Step 2: Enzymatic Hydrolysis of S-BBL The crude S-BBL is subjected to enzymatic hydrolysis using an immobilized lipase from Candida rugosa. A typical procedure involves suspending the immobilized lipase in a two-phase system of water and an organic solvent like tert-butyl methyl ether (TBME) containing S-BBL. The reaction is stirred at a controlled temperature until completion. The aqueous layer containing the product is then separated, and the (S)-3-HGB is extracted and purified. A large-scale (1,850 kg) enzymatic hydrolysis has been reported to yield 728.5 kg of (S)-3-HGB, corresponding to an 80% isolated yield.[5]

Synthesis of L-Carnitine from this compound

Step 1: Activation of the Hydroxyl Group (S)-3-hydroxy-γ-butyrolactone (1.0 equivalent) is dissolved in a suitable solvent like dichloromethane. Triethylamine (1.5 equivalents) is added, and the mixture is cooled. Methanesulfonyl chloride (1.6 equivalents) is then added dropwise, and the reaction is stirred for several hours.[8]

Step 2: Reaction with Trimethylamine The activated intermediate from Step 1 is then reacted with an aqueous solution of trimethylamine (2.0 equivalents of a 25% solution). The reaction mixture is stirred, typically at room temperature initially, and then heated to around 100°C for several hours.[10] After cooling, the L-carnitine is purified, for instance, by ion-exchange chromatography, to afford the final product with a reported yield of 55%.[8]

References

An In-depth Technical Guide to the Stability and Storage of (S)-3-Hydroxy-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-3-Hydroxy-gamma-butyrolactone is a pivotal chiral intermediate in the synthesis of numerous pharmaceuticals. Its inherent stability is a critical parameter that influences its storage, handling, and application in drug development and manufacturing. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways and recommended storage conditions. It also outlines experimental protocols for stability and forced degradation studies in line with international regulatory guidelines. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the quality and integrity of this vital chiral building block.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. It is miscible with water and other organic solvents like alcohol, but immiscible with light petroleum.[1] Its susceptibility to moisture underscores the need for controlled storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC4H6O3[1]
Molecular Weight102.09 g/mol [1]
AppearanceColorless to light yellow liquid[2]
Boiling Point98-100 °C at 0.3 mm Hg[1]
Density1.241 g/mL at 25 °C[1]
Refractive Indexn20/D 1.464[1]
SolubilityMiscible with water and alcohol[1]

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, and to a lesser extent, thermal and photolytic stress.

Hydrolytic Degradation

The lactone ring in this compound is susceptible to hydrolysis, which is significantly influenced by pH. This reaction involves the opening of the lactone ring to form (S)-3,4-dihydroxybutanoic acid. The rate of hydrolysis is pH-dependent, with faster degradation observed under basic conditions.

dot

cluster_conditions Reaction Conditions S3HGB This compound SDHBA (S)-3,4-Dihydroxybutanoic Acid S3HGB->SDHBA Hydrolysis (H₂O, H⁺ or OH⁻) SDHBA->S3HGB Lactonization (-H₂O) Accelerated by Accelerated by: - Basic pH (OH⁻) - Acidic pH (H⁺) - Increased Temperature

Caption: Hydrolytic degradation pathway of this compound.

Oxidative Degradation

This compound is incompatible with oxidizing agents.[2] The secondary alcohol group in the molecule is susceptible to oxidation. Strong oxidizing agents can potentially oxidize the hydroxyl group to a ketone, forming 3-keto-gamma-butyrolactone. This degradation pathway is a critical consideration during synthesis, purification, and storage, especially if the compound comes into contact with oxidative impurities or is exposed to an oxygen-rich atmosphere over extended periods.

dot

cluster_reagents Oxidizing Agents S3HGB This compound KetoLactone 3-Keto-gamma-butyrolactone S3HGB->KetoLactone Oxidation ([O]) Examples e.g., H₂O₂, KMnO₄, Chromic Acid

Caption: Oxidative degradation pathway of this compound.

Thermal and Photolytic Degradation

While specific studies on the thermal and photolytic degradation of monomeric this compound are limited, general principles for lactones suggest a potential for degradation under high temperatures, although they are generally more stable than their polymeric counterparts.[4] Prolonged exposure to high-intensity light, particularly UV radiation, could also potentially induce degradation, although this is generally a lesser concern compared to hydrolysis and oxidation.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on its chemical properties:

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended for long-term storage)To minimize the rate of potential degradation reactions, including hydrolysis.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)To prevent oxidative degradation.
Container Tightly closed, opaque containersTo protect from moisture and light.
Environment Dry, well-ventilated areaTo minimize exposure to atmospheric moisture.
Incompatibilities Store away from strong oxidizing agents, acids, and basesTo prevent chemical reactions that would lead to degradation.

Experimental Protocols for Stability and Forced Degradation Studies

The following protocols are based on the International Council for Harmonisation (ICH) guidelines and are designed to assess the stability of this compound.

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

Table 3: Example HPLC Method Parameters

ParameterSpecification
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 25 °C
Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.[5][6] The goal is to achieve 5-20% degradation of the active substance.[4]

Table 4: Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis 0.1 M NaOH at room temperature for 2 hours.
Oxidation 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Solid sample at 80 °C for 48 hours.
Photostability Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

dot

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of this compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solid, 80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Analysis Analyze samples by stability-indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Identify and quantify degradants. Determine degradation pathways. Analysis->Evaluation

Caption: Experimental workflow for forced degradation studies.

Long-Term and Accelerated Stability Testing Protocol

This protocol follows ICH Q1A(R2) guidelines to establish a re-test period.

Table 5: Long-Term and Accelerated Stability Study Conditions

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months0, 3, 6 months

Conclusion

The stability of this compound is a critical factor for its successful application in pharmaceutical development. The primary degradation pathways are hydrolysis, particularly under basic conditions, and oxidation of the secondary alcohol. Adherence to recommended storage conditions—cool, dry, and under an inert atmosphere—is paramount to preserving its quality. The implementation of robust stability and forced degradation studies, as outlined in this guide, will ensure the development of stable formulations and reliable manufacturing processes.

References

Methodological & Application

Enantioselective Synthesis of (S)-3-Hydroxy-gamma-butyrolactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(S)-3-Hydroxy-gamma-butyrolactone (S-HGB) is a valuable chiral building block for the synthesis of various pharmaceuticals. Its stereoselective synthesis is of significant interest to researchers in drug development and organic chemistry. This document provides detailed application notes and protocols for two distinct and effective methods for the enantioselective synthesis of (S)-HGB: a chemoenzymatic approach starting from L-malic acid and a microbial biosynthesis method utilizing engineered Escherichia coli.

Method 1: Chemoenzymatic Synthesis from L-Malic Acid

This chemoenzymatic route offers a robust and scalable method for the production of (S)-HGB, combining a chemical synthesis step with a highly selective enzymatic hydrolysis step. The overall process involves the conversion of L-malic acid to the intermediate (S)-β-benzoyloxy-γ-butyrolactone (S-BBL), followed by lipase-catalyzed hydrolysis to yield the final product.

Data Presentation
StepProductStarting MaterialKey Reagents/CatalystYieldEnantiomeric Excess (ee)PurityReference
1(S)-β-benzoyloxy-γ-butyrolactone (S-BBL)L-Malic AcidBenzoyl chloride, Zn(BH₄)₂88.0%>99% (inferred from chiral starting material)99.7%[1][2]
2This compound (S-HGB)(S)-β-benzoyloxy-γ-butyrolactoneCandida rugosa Lipase80% (isolated)>99.5%High[1][3][4]
Experimental Protocols

Step 1: Synthesis of (S)-β-benzoyloxy-γ-butyrolactone (S-BBL) from L-Malic Acid [1][2]

  • Anhydride Formation:

    • In a suitable reaction vessel, react 1.5 molar equivalents of benzoyl chloride with 1.0 molar equivalent of L-malic acid at 60°C for 10 hours to form (S)-2-benzoyloxy-succinic anhydride (S-BSA).

    • After the reaction, wash the crude S-BSA with tert-butyl methyl ether (TBME).

  • Reduction:

    • Dissolve one equivalent of the prepared S-BSA in tetrahydrofuran (THF).

    • Add 0.5 equivalents of Zn(BH₄)₂ to the solution.

    • Maintain the reaction at a constant temperature of 25°C for 5 hours with stirring.

    • After the reaction is complete, evaporate the THF.

    • Extract the resulting mixture with dichloromethane to obtain (S)-β-benzoyloxy-γ-butyrolactone (S-BBL).

    • The product can be further purified by recrystallization.

Step 2: Enzymatic Hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone (S-BBL) to this compound (S-HGB) [3][4]

  • Reaction Setup:

    • Prepare a two-phase system consisting of an aqueous buffer (e.g., 0.1M Tris-HCl, pH 7.0) and an organic solvent such as tert-butyl methyl ether (TBME).

    • Disperse the (S)-BBL substrate in the reaction mixture.

    • Add lipase from Candida rugosa (either as a powder or immobilized on a support like Amberlite XAD-7). Immobilization of the enzyme can simplify downstream processing.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with agitation.

    • The TBME phase serves to extract the benzoic acid by-product, thus driving the reaction to completion and preventing enzyme inhibition.

    • Monitor the progress of the reaction by techniques such as HPLC.

  • Work-up and Purification:

    • After completion of the hydrolysis, separate the aqueous and organic layers.

    • If using immobilized enzyme, remove it by filtration.

    • The aqueous layer contains the desired this compound.

    • The product can be isolated from the aqueous phase by evaporation of the water and subsequent extraction with a polar organic solvent.

Workflow Diagram

G Chemoenzymatic Synthesis of (S)-HGB cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: Enzymatic Hydrolysis L-Malic_Acid L-Malic Acid S-BSA (S)-2-Benzoyloxy-succinic Anhydride L-Malic_Acid->S-BSA 60°C Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->S-BSA S-BBL (S)-β-Benzoyloxy-γ-butyrolactone S-BSA->S-BBL Reduction in THF, 25°C Reducing_Agent Zn(BH₄)₂ Reducing_Agent->S-BBL S-BBL_input (S)-β-Benzoyloxy-γ-butyrolactone Two_Phase_System Aqueous Buffer / TBME S-BBL_input->Two_Phase_System Lipase Candida rugosa Lipase Lipase->Two_Phase_System S-HGB (S)-3-Hydroxy-γ-butyrolactone Two_Phase_System->S-HGB Benzoic_Acid Benzoic Acid (by-product) Two_Phase_System->Benzoic_Acid G Microbial Biosynthesis of (S)-HGB cluster_0 Biosynthetic Pathway in Engineered E. coli cluster_1 Fermentation and Purification Workflow D-Xylose D-Xylose Intermediate_1 D-Xylono-1,5-lactone D-Xylose->Intermediate_1 D-xylose dehydrogenase Intermediate_2 D-Xylonate Intermediate_1->Intermediate_2 D-xylonolactonase Intermediate_3 2-Keto-3-deoxy-D-xylonate Intermediate_2->Intermediate_3 D-xylonate dehydratase Intermediate_4 3,4-Dihydroxybutanal Intermediate_3->Intermediate_4 2-keto acid decarboxylase S-HGB_intracellular (S)-3-Hydroxy-γ-butyrolactone Intermediate_4->S-HGB_intracellular Aldehyde dehydrogenase Fermentation Fed-batch Fermentation (D-xylose feed) Inoculation Inoculation of Engineered E. coli Inoculation->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Extraction Supernatant Extraction Harvesting->Extraction Purification Purification Extraction->Purification Final_Product Pure (S)-HGB Purification->Final_Product

References

Application Notes and Protocols for the Biocatalytic Production of (S)-3-Hydroxy-gamma-butyrolactone from Xylose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic production of the valuable chiral intermediate, (S)-3-Hydroxy-gamma-butyrolactone ((S)-3-HGB), from the renewable pentose sugar, D-xylose. The methodology centers on the use of an engineered Escherichia coli strain capable of a five-step enzymatic conversion.

Introduction

This compound is a crucial chiral building block in the synthesis of various pharmaceuticals. Traditional chemical synthesis routes often involve multiple steps, harsh reaction conditions, and the use of expensive or hazardous reagents. The biocatalytic approach presented here offers a sustainable and highly selective alternative, utilizing an engineered microorganism to convert D-xylose, a major component of lignocellulosic biomass, into optically pure (S)-3-HGB.[1][2][3] This process leverages a novel five-step enzymatic pathway constructed within an E. coli host.[1][2]

Metabolic Pathway and Strain Engineering

The biocatalytic conversion of D-xylose to (S)-3-HGB is achieved through a synthetic metabolic pathway consisting of five enzymatic steps. To enhance the production of (S)-3-HGB, native pathways in E. coli that compete for xylose utilization are disrupted.[1]

Engineered Metabolic Pathway

The engineered pathway mimics the 1,2,4-butanetriol biosynthesis route and involves the following sequential enzymatic reactions:

  • D-xylose dehydrogenase: Oxidizes D-xylose to D-xylonolactone.

  • D-xylonolactonase: Hydrolyzes D-xylonolactone to D-xylonate.

  • D-xylonate dehydratase: Converts D-xylonate to 2-keto-3-deoxy-D-xylonate.

  • 2-keto acid decarboxylase: Decarboxylates 2-keto-3-deoxy-D-xylonate to 3,4-dihydroxybutanal.

  • Aldehyde dehydrogenase: Oxidizes 3,4-dihydroxybutanal to (S)-3,4-dihydroxybutyric acid, which spontaneously lactonizes to form this compound.

Pathway Xylose D-Xylose Xylonolactone D-Xylonolactone Xylose->Xylonolactone D-xylose dehydrogenase Xylonate D-Xylonate Xylonolactone->Xylonate D-xylonolactonase Keto_acid 2-keto-3-deoxy- D-xylonate Xylonate->Keto_acid D-xylonate dehydratase Aldehyde 3,4-dihydroxybutanal Keto_acid->Aldehyde 2-keto acid decarboxylase HGB (S)-3-Hydroxy- gamma-butyrolactone Aldehyde->HGB Aldehyde dehydrogenase

Fig. 1: Engineered metabolic pathway for (S)-3-HGB production from D-xylose.
Host Strain and Genetic Modifications

The host organism for this biocatalytic process is Escherichia coli. To direct the metabolic flux towards the production of (S)-3-HGB, the following genetic modifications are implemented:

  • Overexpression of Pathway Enzymes: The five enzymes of the synthetic pathway are overexpressed in E. coli. The specific genes and plasmids used for this purpose are detailed in the original research publication.[1]

  • Disruption of Competing Pathways: To maximize the carbon flux from xylose to the target product, native E. coli genes responsible for xylose uptake and metabolism (e.g., xylA and xylB) are knocked out.[1]

Production Data

The engineered E. coli strain has been successfully used for the production of (S)-3-HGB in fed-batch fermentation. The key performance metrics are summarized in the table below.

ParameterValueReference
Titer3.5 g/L[1]
Volumetric Productivity50.6 mg/(L·h)[1]
Molar Yield (on D-xylose)52.1%[1]
Enantiomeric Excess (ee)99.3%[1]

Experimental Protocols

The following sections provide detailed protocols for the key experiments involved in the biocatalytic production of (S)-3-HGB.

Construction of the Engineered E. coli Strain

This protocol outlines the general steps for constructing the recombinant E. coli strain. For specific details on plasmids, promoters, and gene sequences, refer to the primary research article.[1]

Workflow_Strain_Construction cluster_plasmid Plasmid Construction cluster_host Host Modification Gene_Amp Gene Amplification (PCR) Ligation Ligation Gene_Amp->Ligation Vector_Prep Vector Preparation (Restriction Digest) Vector_Prep->Ligation Transformation_Cloning Transformation into Cloning Host Ligation->Transformation_Cloning Plasmid_Isolation Plasmid Isolation and Verification Transformation_Cloning->Plasmid_Isolation Transformation_Expression Transformation of Expression Plasmids Plasmid_Isolation->Transformation_Expression Gene_KO Gene Knockout of Competing Pathways Gene_KO->Transformation_Expression Strain_Verification Strain Verification (PCR, Sequencing) Transformation_Expression->Strain_Verification

Fig. 2: Workflow for the construction of the engineered E. coli strain.

Materials:

  • E. coli host strain (e.g., BL21(DE3))

  • Plasmids for gene expression

  • DNA primers for gene amplification

  • Restriction enzymes and DNA ligase

  • Competent E. coli cells for cloning and expression

  • Luria-Bertani (LB) medium and agar plates

  • Appropriate antibiotics for selection

Procedure:

  • Gene Amplification: Amplify the genes encoding the five pathway enzymes from their respective source organisms using polymerase chain reaction (PCR).

  • Plasmid Construction: Clone the amplified genes into suitable expression plasmids under the control of an inducible promoter.

  • Host Strain Modification: Inactivate the native xylose utilization genes (xylA, xylB) in the chosen E. coli host strain using established gene knockout techniques.

  • Transformation: Transform the expression plasmids containing the pathway genes into the modified E. coli host.

  • Verification: Confirm the successful construction of the recombinant strain by plasmid sequencing and PCR analysis of the genomic modifications.

Fed-Batch Fermentation

This protocol describes the fed-batch fermentation process for the production of (S)-3-HGB.

Seed Culture Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.

  • Incubate at 37°C with shaking at 200 rpm overnight.

  • Use the overnight culture to inoculate a larger volume of seed medium (e.g., 100 mL in a 500 mL flask) and incubate under the same conditions until the optical density at 600 nm (OD600) reaches a specified value (e.g., 2.0-3.0).

Fed-Batch Fermentation:

  • Fermenter: 5 L stirred-tank bioreactor

  • Initial Medium: A defined mineral medium containing a carbon source (e.g., glycerol), nitrogen source, salts, and trace elements. The exact composition should be optimized for the specific strain and process.

  • Feeding Solution: A concentrated solution of D-xylose and other necessary nutrients.

  • Cultivation Parameters:

    • Temperature: 30-37°C

    • pH: Maintained at a controlled value (e.g., 7.0) by the addition of acid and base.

    • Dissolved Oxygen (DO): Maintained above a certain level (e.g., 20%) by adjusting the agitation speed and aeration rate.

  • Procedure:

    • Sterilize the fermenter with the initial medium.

    • Inoculate the fermenter with the seed culture.

    • Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding the concentrated D-xylose solution.

    • Induce the expression of the pathway enzymes at an appropriate cell density by adding an inducer (e.g., IPTG).

    • Continue the fermentation for a specified period, monitoring cell growth and product formation.

Extraction and Purification of (S)-3-HGB

This protocol outlines a general procedure for the recovery and purification of (S)-3-HGB from the fermentation broth.

Materials:

  • Fermentation broth

  • Organic solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Elution solvents (e.g., a mixture of hexane and ethyl acetate)

Procedure:

  • Cell Removal: Centrifuge the fermentation broth to pellet the E. coli cells.

  • Extraction: Extract the supernatant containing (S)-3-HGB with an equal volume of an appropriate organic solvent (e.g., ethyl acetate). Repeat the extraction multiple times to maximize recovery.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system to obtain pure (S)-3-HGB.

Analytical Methods

Quantification of (S)-3-HGB:

  • The concentration of (S)-3-HGB in the fermentation broth and during purification can be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Chiral Analysis:

  • The enantiomeric excess of the produced 3-HGB is determined by chiral GC analysis.

  • Column: A chiral capillary column (e.g., a cyclodextrin-based column).

  • Method: Develop a temperature program and select appropriate injector and detector temperatures to achieve baseline separation of the (S) and (R) enantiomers.

  • Quantification: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [((S) - (R)) / ((S) + (R))] x 100.

Structural Confirmation:

  • The chemical structure of the purified product is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Conclusion

The biocatalytic production of this compound from D-xylose using an engineered E. coli strain represents a promising and sustainable alternative to conventional chemical synthesis. The high titer, yield, and enantioselectivity achieved demonstrate the potential of this technology for the industrial-scale production of this important chiral intermediate. Further optimization of the fermentation process and downstream processing will be crucial for enhancing the economic viability of this green manufacturing approach.

References

Chemoenzymatic Synthesis of (S)-3-Hydroxy-gamma-butyrolactone from L-malic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemoenzymatic synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone, a crucial chiral building block in the pharmaceutical industry. The synthesis commences with the readily available and inexpensive L-malic acid and proceeds through a two-step process involving the chemical synthesis of an intermediate, (S)-β-benzoyloxy-γ-butyrolactone, followed by a highly selective enzymatic hydrolysis catalyzed by lipase.

I. Overview of the Synthesis Pathway

The chemoenzymatic approach detailed herein offers a robust and scalable method for producing this compound with high optical purity. The overall process can be visualized as a two-stage conversion. The first stage involves the chemical modification of L-malic acid to form the intermediate (S)-β-benzoyloxy-γ-butyrolactone (S-BBL). The second stage employs a lipase-catalyzed hydrolysis of S-BBL to yield the final product.

Chemoenzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Hydrolysis L_malic_acid L-Malic Acid S_BBL_anhydride (S)-β-Benzoyloxysuccinic Anhydride L_malic_acid->S_BBL_anhydride Benzoyl Chloride, THF, 80-85°C S_BBL (S)-β-Benzoyloxy-γ- butyrolactone (S-BBL) S_BBL_anhydride->S_BBL Sodium Borohydride or Zn(BH4)2, THF S_HGB (S)-3-Hydroxy-γ- butyrolactone (S-HGB) S_BBL->S_HGB Immobilized Candida rugosa Lipase, H2O/TBME

Caption: Chemoenzymatic synthesis of (S)-3-HGB from L-malic acid.

II. Quantitative Data Summary

The following tables summarize the key quantitative data associated with the chemoenzymatic synthesis process.

Table 1: Chemical Synthesis of (S)-β-Benzoyloxy-γ-butyrolactone (S-BBL)

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Formation of (S)-β-Benzoyloxysuccinic AnhydrideL-Malic Acid, Benzoyl ChlorideTHF80-853~92[1]
Reduction to (S)-β-Benzoyloxy-γ-butyrolactone(S)-β-Benzoyloxysuccinic Anhydride, NaBH₄/Zn(BH₄)₂THFRoom Temp3High[1]

Table 2: Enzymatic Hydrolysis of (S)-β-Benzoyloxy-γ-butyrolactone (S-BBL)

Enzyme SourceSupport for ImmobilizationReaction SystemIsolated Yield of (S)-HGB (%)Optical Purity (ee%)Reference
Candida rugosa Lipase OFAmberlite XAD-7Water/TBME two-phase80 (on a 1,850 kg scale)>99.5[2][3]

III. Experimental Protocols

This section provides detailed step-by-step protocols for the synthesis of this compound.

Protocol 1: Chemical Synthesis of (S)-β-Benzoyloxy-γ-butyrolactone (S-BBL)

This protocol is divided into two main steps: the formation of the anhydride intermediate and its subsequent reduction.

Step 1: Synthesis of (S)-β-Benzoyloxysuccinic Anhydride

  • To a solution of L-malic acid (5.0 g, 37.3 mmol) in 10 ml of anhydrous tetrahydrofuran (THF), add benzoyl chloride (15.7 g, 111.9 mmol) with stirring at room temperature.[1]

  • Heat the reaction mixture to 80-85°C and maintain for 3 hours.[1]

  • Monitor the reaction for the cessation of hydrogen chloride gas evolution.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (S)-β-benzoyloxysuccinic anhydride.

Step 2: Reduction to (S)-β-Benzoyloxy-γ-butyrolactone (S-BBL)

  • Dissolve the crude (S)-β-benzoyloxysuccinic anhydride in anhydrous THF.

  • Slowly add a reducing agent such as sodium borohydride or zinc borohydride to the solution at a controlled temperature (e.g., below 5°C).[1]

  • After the addition is complete, stir the reaction mixture at room temperature for approximately 3 hours.[1]

  • Quench the reaction by carefully adding 6N HCl.

  • Remove the THF using a rotary evaporator.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-β-benzoyloxy-γ-butyrolactone. The product can be further purified by recrystallization.

Chemical_Synthesis_Workflow start Start mix_reactants Mix L-Malic Acid and Benzoyl Chloride in THF start->mix_reactants heat Heat to 80-85°C for 3h mix_reactants->heat cool Cool to Room Temperature heat->cool evaporate1 Remove Solvent cool->evaporate1 dissolve_anhydride Dissolve Anhydride in THF evaporate1->dissolve_anhydride add_reducing_agent Add Reducing Agent (e.g., NaBH4) dissolve_anhydride->add_reducing_agent stir Stir at Room Temperature for 3h add_reducing_agent->stir quench Quench with HCl stir->quench evaporate2 Remove THF quench->evaporate2 extract Extract with Ethyl Acetate evaporate2->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end S-BBL dry_concentrate->end

Caption: Workflow for the chemical synthesis of S-BBL.

Protocol 2: Immobilization of Candida rugosa Lipase on Amberlite XAD-7
  • Prepare a solution of purified Candida rugosa lipase in a suitable buffer (e.g., phosphate buffer).

  • Add Amberlite XAD-7 beads to the lipase solution. A typical ratio is 1 g of support to 2 ml of enzyme solution.

  • Gently shake the mixture at room temperature for approximately 30 minutes to allow for physical adsorption of the enzyme onto the support.

  • After immobilization, wash the beads with buffer to remove any unbound enzyme.

  • The immobilized lipase can be further treated with a cross-linking agent like glutaraldehyde (e.g., 2.5% solution) to enhance stability.

  • Wash the cross-linked immobilized enzyme thoroughly with buffer before use.

Protocol 3: Enzymatic Hydrolysis of (S)-β-Benzoyloxy-γ-butyrolactone (S-BBL)
  • Set up a two-phase reaction system consisting of an aqueous buffer and an organic solvent such as tert-butyl methyl ether (TBME).[2] A 1:1 volume ratio is often effective.

  • Add the immobilized Candida rugosa lipase to the reaction vessel.

  • Introduce the substrate, (S)-β-benzoyloxy-γ-butyrolactone (S-BBL), to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 35°C) to ensure adequate mixing of the two phases and contact with the immobilized enzyme.[3]

  • The progress of the hydrolysis can be monitored by techniques such as HPLC.

  • The organic phase (TBME) serves to extract the benzoic acid byproduct, which can inhibit the enzyme, thereby driving the reaction to completion.[2]

Protocol 4: Purification of (S)-3-Hydroxy-γ-butyrolactone (S-HGB)
  • Upon completion of the enzymatic hydrolysis, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused for subsequent batches.

  • Separate the aqueous and organic layers of the filtrate.

  • The this compound product is primarily in the aqueous phase.

  • Wash the aqueous phase with fresh TBME to remove any remaining benzoic acid.

  • The aqueous solution containing the product can be concentrated by evaporation of water under reduced pressure.

  • The crude product can then be extracted from the concentrated aqueous solution using a polar organic solvent.

  • Further purification, if necessary, can be achieved by column chromatography.

Purification_Workflow start Start: Reaction Mixture filter_enzyme Filter to Remove Immobilized Enzyme start->filter_enzyme separate_phases Separate Aqueous and Organic (TBME) Phases filter_enzyme->separate_phases wash_aqueous Wash Aqueous Phase with Fresh TBME separate_phases->wash_aqueous concentrate_aqueous Concentrate Aqueous Phase (Evaporation) wash_aqueous->concentrate_aqueous extract_product Extract Product with Polar Organic Solvent concentrate_aqueous->extract_product column_chromatography Column Chromatography (Optional) extract_product->column_chromatography end Pure (S)-HGB column_chromatography->end

Caption: Purification workflow for (S)-3-HGB.

IV. Conclusion

The chemoenzymatic synthesis of this compound from L-malic acid represents an efficient and scalable route to this valuable chiral intermediate. The combination of a targeted chemical synthesis to prepare a suitable substrate for enzymatic resolution, followed by a highly selective lipase-catalyzed hydrolysis, allows for the production of the final product in high yield and excellent enantiomeric purity. The use of immobilized enzymes further enhances the economic and environmental viability of this process by enabling enzyme recycling. These protocols provide a comprehensive guide for researchers and professionals in the field of drug development and fine chemical synthesis.

References

Application Notes and Protocols for the Production of (S)-3-Hydroxy-gamma-butyrolactone via Lipase-Catalyzed Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Hydroxy-gamma-butyrolactone ((S)-HGB) is a valuable chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of several drugs.[1] This document outlines a chemoenzymatic approach for the production of enantiomerically pure (S)-HGB. The process involves the synthesis of (S)-β-benzoyloxy-γ-butyrolactone (S-BBL) from L-malic acid, followed by a highly selective hydrolysis reaction catalyzed by a lipase enzyme. This method offers a pathway to high-purity (S)-HGB under mild reaction conditions.

Chemoenzymatic Synthesis Overview

The overall synthetic route starts from the readily available and inexpensive L-malic acid. The process can be divided into two main stages: the chemical synthesis of the substrate (S-BBL) and the enzymatic hydrolysis to yield the final product, (S)-HGB.

Logical Workflow for (S)-HGB Production

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Hydrolysis & Purification L-malic acid L-malic acid S-BSA (S)-2-benzoyloxy-succinic anhydride L-malic acid->S-BSA Acylation Benzoyl chloride Benzoyl chloride Benzoyl chloride->S-BSA Reduction Reduction S-BSA->Reduction S-BBL (S)-beta-benzoyloxy-gamma-butyrolactone Reduction->S-BBL Hydrolysis Hydrolysis S-BBL->Hydrolysis S-BBL->Hydrolysis Immobilized Lipase Immobilized Lipase Immobilized Lipase->Hydrolysis Aqueous phase\n((S)-HGB + Benzoic Acid) Aqueous phase ((S)-HGB + Benzoic Acid) Hydrolysis->Aqueous phase\n((S)-HGB + Benzoic Acid) Extraction Extraction Aqueous phase\n((S)-HGB + Benzoic Acid)->Extraction Organic phase\n(TBME + Benzoic Acid) Organic phase (TBME + Benzoic Acid) Extraction->Organic phase\n(TBME + Benzoic Acid) By-product removal Purified (S)-HGB Purified (S)-HGB Extraction->Purified (S)-HGB Product Isolation

Caption: Chemoenzymatic workflow for (S)-HGB synthesis.

Data Presentation

Table 1: Comparison of Lipases for Hydrolysis of 3-Hydroxy-gamma-butyrolactone Precursors
Lipase SourceSubstrateConversion (%)Enantiomeric Excess (ee%)Reaction Time (h)Reference
Candida rugosa (OF)(R,S)-Propranolol>45>99 (product)96[2]
Candida rugosa (MY)(R,S)-Propranolol~40~95 (product)96[2]
Burkholderia cepacia(R,S)-Propranolol<10Low96[2]
Aspergillus niger(R,S)-Propranolol<5Low96[2]

Note: Data is for the kinetic resolution of a propranolol, a secondary alcohol, which is indicative of the lipase's ability to perform enantioselective hydrolysis/acetylation.

Table 2: Large-Scale Production of (S)-HGB via Lipase-Catalyzed Hydrolysis[3][4]
ParameterValue
Starting Material(S)-β-benzoyloxy-γ-butyrolactone (S-BBL)
Scale1,850 kg
EnzymeImmobilized Lipase OF
Solvent SystemWater and tert-butyl methyl ether (TBME)
ProductThis compound (S-HGB)
Isolated Yield728.5 kg (80%)
Optical Purity>99.5% ee

Experimental Protocols

Protocol 1: Synthesis of (S)-β-benzoyloxy-γ-butyrolactone (S-BBL)

This protocol is adapted from the process described in patent literature.[3]

Materials:

  • L-malic acid

  • Benzoyl chloride

  • Zinc borohydride (Zn(BH₄)₂) or a suitable reducing agent

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • tert-Butyl methyl ether (TBME)

Equipment:

  • Reaction vessel with stirring and temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Synthesis of (S)-2-benzoyloxy-succinic anhydride (S-BSA):

    • React 1.5 molar equivalents of benzoyl chloride with 0.5 molar equivalents of L-malic acid at 60°C for 10 hours.

    • Wash the resulting product with TBME to obtain S-BSA.[3]

  • Reduction to (S)-β-benzoyloxy-γ-butyrolactone (S-BBL):

    • Add one equivalent of S-BSA and 0.5 equivalents of Zn(BH₄)₂ to THF in a reaction vessel.

    • Maintain the reaction at a constant temperature of 25°C for 5 hours with continuous stirring.[3]

    • After the reaction is complete, evaporate the THF using a rotary evaporator.

    • Extract the resulting mixture with dichloromethane to isolate the S-BBL.[3]

    • Analyze the purity of the S-BBL using HPLC. A purity of >99% is expected.[3]

Protocol 2: Immobilization of Lipase

This protocol describes the immobilization of Lipase OF on Amberlite XAD-7, a polymeric support.[4][5]

Materials:

  • Lipase OF powder

  • Amberlite XAD-7 resin

  • Phosphate buffer (0.1 M, pH 7.0)

  • Glutaraldehyde solution (25%)

Equipment:

  • Beaker or flask for incubation

  • Filtration apparatus

Procedure:

  • Incubate the Amberlite XAD-7 resin with a solution of Lipase OF in phosphate buffer at room temperature for 24 hours.

  • Collect the resin with the bound enzyme by filtration and wash it with the same buffer.

  • For crosslinking, treat the enzyme-bound resin with a 25% glutaraldehyde solution in phosphate buffer at room temperature for 6 hours.[3]

  • Filter the immobilized lipase and wash it thoroughly with phosphate buffer.

Protocol 3: Enzymatic Hydrolysis of (S)-BBL to (S)-HGB

This laboratory-scale protocol is based on the conditions described for larger-scale synthesis.[3]

Materials:

  • (S)-β-benzoyloxy-γ-butyrolactone (S-BBL)

  • Immobilized Lipase OF on Amberlite XAD-7

  • Deionized water

  • tert-Butyl methyl ether (TBME)

  • Tris-HCl buffer (0.1 M, pH 7.0) (optional, for smaller scale)

  • Ethyl acetate

Equipment:

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add the immobilized Lipase OF.

    • Add a two-phase solvent system consisting of deionized water and TBME in a 1:1 volume ratio.

    • Add S-BBL to the reaction mixture. A typical substrate concentration can range from 100 to 150 g/L of the total solvent volume.[5]

  • Hydrolysis Reaction:

    • Stir the reaction mixture vigorously to ensure good mixing of the two phases and contact with the immobilized enzyme.

    • Maintain the reaction temperature at 35-37°C.[3]

    • Monitor the progress of the reaction by taking samples from the aqueous phase and analyzing for the disappearance of S-BBL and the appearance of benzoic acid using HPLC.[3] The reaction can take several hours to complete.

  • Work-up and Purification:

    • Once the reaction is complete, stop the stirring and allow the phases to separate.

    • Remove the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.

    • Separate the aqueous and organic layers using a separatory funnel. The benzoic acid by-product will be primarily in the TBME layer.

    • Wash the aqueous layer, which contains the (S)-HGB, with fresh TBME to remove any remaining benzoic acid.[3]

    • Extract the (S)-HGB from the aqueous phase with a polar organic solvent like ethyl acetate at a low temperature (e.g., 0°C) to prevent degradation.[3]

    • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

    • Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the purified (S)-HGB.

    • The final product should be a high-purity liquid with an optical purity of >99% ee.[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_purification Purification prep_synthesis Synthesize (S)-BBL from L-malic acid hydro_add_s_bbl Add (S)-BBL substrate prep_synthesis->hydro_add_s_bbl prep_immobilization Immobilize Lipase on Amberlite XAD-7 hydro_setup Set up two-phase system (Water:TBME) with immobilized lipase prep_immobilization->hydro_setup hydro_setup->hydro_add_s_bbl hydro_react React at 35-37°C with vigorous stirring hydro_add_s_bbl->hydro_react hydro_monitor Monitor reaction progress by HPLC hydro_react->hydro_monitor puri_filter Filter to remove immobilized enzyme hydro_monitor->puri_filter Reaction Complete puri_separate Separate aqueous and organic (TBME) phases puri_filter->puri_separate puri_wash Wash aqueous phase with fresh TBME puri_separate->puri_wash puri_extract Extract (S)-HGB from aqueous phase with ethyl acetate at 0°C puri_wash->puri_extract puri_dry Dry ethyl acetate extract puri_extract->puri_dry puri_evaporate Evaporate solvent to obtain pure (S)-HGB puri_dry->puri_evaporate

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Synthesis of Atorvastatin Utilizing (S)-3-Hydroxy-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the cholesterol-lowering drug Atorvastatin, employing (S)-3-Hydroxy-gamma-butyrolactone as a key chiral starting material. This approach leverages the inherent stereochemistry of the starting material to establish the desired chirality in the final active pharmaceutical ingredient (API). The protocol is divided into two main stages: the synthesis of the chiral side-chain precursor from this compound, and the subsequent construction of the atorvastatin molecule via a Paal-Knorr pyrrole synthesis.

Stage 1: Synthesis of the Chiral Side-Chain Precursor

The initial stage of the synthesis focuses on the conversion of this compound into a suitable chiral building block for the subsequent coupling reaction. A key intermediate in this pathway is (3R)-4-cyano-3-hydroxybutyric acid ethyl ester.

Experimental Protocol: Synthesis of (3R)-4-cyano-3-hydroxybutyric acid ethyl ester

This protocol is based on established methodologies for the ring-opening and subsequent modification of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ethanol (EtOH), absolute

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Chlorination: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in an excess of thionyl chloride (5.0 eq). Heat the reaction mixture to reflux for 4 hours. After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • Esterification: To the crude chloro-lactone, add absolute ethanol (10 volumes) and stir the mixture at room temperature for 12 hours. The progress of the esterification can be monitored by Thin Layer Chromatography (TLC). Upon completion, remove the ethanol under reduced pressure.

  • Cyanation: Dissolve the resulting crude ethyl ester in dimethyl sulfoxide (DMSO, 5 volumes). Add sodium cyanide (1.5 eq) portion-wise at room temperature, ensuring the temperature does not exceed 30°C. Stir the reaction mixture for 24 hours.

  • Work-up and Purification: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (3R)-4-cyano-3-hydroxybutyric acid ethyl ester.

Quantitative Data Summary:

StepProductStarting MaterialKey ReagentsTypical Yield
1 & 2Ethyl (R)-4-chloro-3-hydroxybutanoateThis compoundSOCl₂, EtOH85-90%
3(3R)-4-cyano-3-hydroxybutyric acid ethyl esterEthyl (R)-4-chloro-3-hydroxybutanoateNaCN, DMSO75-85%

Stage 2: Paal-Knorr Synthesis of Atorvastatin

The second stage involves the construction of the central pyrrole ring of atorvastatin using the Paal-Knorr synthesis. This reaction condenses the chiral amino-ester derived from our side-chain precursor with a 1,4-dicarbonyl compound.

Experimental Protocol: Paal-Knorr Pyrrole Synthesis

Materials:

  • (3R)-4-cyano-3-hydroxybutyric acid ethyl ester

  • Raney Nickel (Ra-Ni)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide (Paal-Knorr diketone)

  • Toluene

  • Pivalic acid

  • Triethylamine

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Reduction of the Nitrile: In a hydrogenation vessel, dissolve (3R)-4-cyano-3-hydroxybutyric acid ethyl ester (1.0 eq) in methanol. Add a catalytic amount of Raney Nickel. Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12 hours.

  • Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude amino-ester.

  • Paal-Knorr Condensation: In a round-bottom flask, dissolve the crude amino-ester and the Paal-Knorr diketone (1.0 eq) in a mixture of toluene and hexanes. Heat the mixture to 50°C. Add pivalic acid (0.7 eq) followed by triethylamine (0.7 eq). Heat the resulting suspension to reflux and remove water azeotropically using a Dean-Stark apparatus. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and add MTBE. Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the protected atorvastatin precursor.

  • Deprotection and Salt Formation: The final steps involve the hydrolysis of the ester and any protecting groups, followed by the formation of the calcium salt of atorvastatin. This is typically achieved by treatment with a base such as sodium hydroxide, followed by the addition of a calcium salt like calcium acetate.

Quantitative Data Summary:

StepProductStarting MaterialKey ReagentsTypical Yield
1 & 2Chiral amino-ester(3R)-4-cyano-3-hydroxybutyric acid ethyl esterRa-Ni, H₂90-95%
3Protected AtorvastatinChiral amino-ester, Paal-Knorr diketonePivalic acid, Triethylamine70-80%

Visualizations

Logical Workflow for Atorvastatin Synthesis

Atorvastatin_Synthesis Start (S)-3-Hydroxy-gamma- butyrolactone Intermediate1 Ethyl (R)-4-chloro- 3-hydroxybutanoate Start->Intermediate1 SOCl2, EtOH Intermediate2 (3R)-4-cyano-3-hydroxybutyric acid ethyl ester Intermediate1->Intermediate2 NaCN, DMSO Intermediate3 Chiral Amino-ester Side-Chain Intermediate2->Intermediate3 Ra-Ni, H2 ProtectedAtorvastatin Protected Atorvastatin Intermediate3->ProtectedAtorvastatin Paal-Knorr Condensation Diketone Paal-Knorr Diketone Diketone->ProtectedAtorvastatin Atorvastatin Atorvastatin Calcium ProtectedAtorvastatin->Atorvastatin Hydrolysis & Salt Formation

Caption: Overall synthetic workflow from the chiral starting material to the final API.

Key Reaction Stages

Reaction_Stages Stage1 Stage 1: Side-Chain Synthesis Step1_1 Ring Opening & Esterification of this compound Stage1->Step1_1 Step1_2 Cyanation to introduce the nitrile group Step1_1->Step1_2 Step1_3 Reduction of Nitrile to Primary Amine Step1_2->Step1_3 Stage2 Stage 2: Pyrrole Formation & Finalization Step2_1 Paal-Knorr Condensation of Amine and Diketone Stage2->Step2_1 Step2_2 Deprotection and Hydrolysis Step2_1->Step2_2 Step2_3 Formation of the Calcium Salt Step2_2->Step2_3

Caption: The main stages and key transformations in the synthesis of atorvastatin.

Application of (S)-3-Hydroxy-gamma-butyrolactone in the Synthesis of L-carnitine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of (S)-3-Hydroxy-gamma-butyrolactone as a chiral precursor for the synthesis of L-carnitine. It includes comprehensive experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication of the synthesis process.

Introduction

L-carnitine ((R)-3-hydroxy-4-trimethylaminobutyrate) is a vital endogenous compound essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process in energy metabolism. Its deficiency can lead to various health issues, making its synthesis a significant focus in the pharmaceutical and nutraceutical industries. The use of enantiomerically pure starting materials is crucial to produce the biologically active L-isomer, as the D-isomer can act as a competitive inhibitor. This compound has emerged as a valuable and cost-effective chiral starting material for the stereospecific synthesis of L-carnitine.[1][2]

The synthesis strategy involves a key stereochemical inversion at the C3 position of this compound to yield the desired (R)-configuration in the final L-carnitine product. This is typically achieved through a multi-step process involving activation of the hydroxyl group, ring-opening, epoxidation, and subsequent nucleophilic substitution with trimethylamine.[1][3][4]

Chemical Synthesis Pathway

The synthesis of L-carnitine from this compound can be summarized in the following key steps:

  • Activation of the Hydroxyl Group: The hydroxyl group of this compound is activated to create a good leaving group. This is commonly achieved by reaction with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like triethylamine.[3][4]

  • Ring Opening and Epoxidation: The activated lactone undergoes ring-opening in an acidic aqueous solution, followed by treatment with a base to induce an intramolecular nucleophilic substitution (epoxidation). This step proceeds with an inversion of configuration at the chiral center, forming an (R)-3,4-epoxybutyrate intermediate.[1][3]

  • Nucleophilic Substitution with Trimethylamine: The epoxide ring is then opened by nucleophilic attack of trimethylamine.[5] This reaction introduces the trimethylammonium group at the C4 position, yielding L-carnitine.[1][3][5]

L_Carnitine_Synthesis S_HGB (S)-3-Hydroxy- gamma-butyrolactone Activated_Lactone Activated (S)-3-Hydroxy- gamma-butyrolactone (e.g., Mesylate) S_HGB->Activated_Lactone Activation (e.g., MsCl, Et3N) Epoxy_intermediate (R)-3,4-Epoxybutyrate Activated_Lactone->Epoxy_intermediate Ring Opening (acid) & Epoxidation (base) (Stereochemical Inversion) L_Carnitine L-Carnitine Epoxy_intermediate->L_Carnitine Nucleophilic Substitution (Trimethylamine)

Figure 1: Chemical synthesis pathway of L-carnitine.

Quantitative Data Summary

The following table summarizes the quantitative data reported in various sources for the synthesis of L-carnitine from this compound.

ParameterReported Value(s)Source(s)
Overall Yield ~55%[4]
Enantiomeric Excess (e.e.) >95%[1][5]
Trimethylamine Solution 20-25% aqueous solution[1][3][5]
Reaction Temperature (TMA) Room temperature, then 45-100°C[1]
Purification Method Cation exchange resin (e.g., Amberlite IR-120), Recrystallization[3][4]

Detailed Experimental Protocols

The following protocols are compiled from various literature sources and patents. They represent a general methodology for the synthesis of L-carnitine from this compound. Researchers should optimize these conditions for their specific laboratory settings.

Protocol 1: Synthesis of L-carnitine

This protocol outlines the key steps for the chemical synthesis.

Experimental_Workflow start Start step1 Step 1: Activation of This compound start->step1 step2 Step 2: Ring Opening and Epoxidation step1->step2 step3 Step 3: Reaction with Trimethylamine step2->step3 step4 Step 4: Purification of L-carnitine step3->step4 end End Product: L-carnitine step4->end

Figure 2: Experimental workflow for L-carnitine synthesis.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Trimethylamine (TMA), 25% aqueous solution

  • Cation exchange resin (e.g., Amberlite IR-120)

  • Isopropanol

  • Acetone

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in a suitable organic solvent such as dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel, and cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine to the solution.

  • Add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise to the stirred solution while maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for several hours until the reaction is complete (monitored by TLC or other suitable analytical methods).

  • Wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) and then a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated lactone.

Step 2: Ring Opening and Epoxidation

  • Treat the activated lactone from Step 1 with an acidic aqueous solution (e.g., dilute HCl) and stir at room temperature to facilitate ring opening.

  • After the ring-opening is complete, carefully add a solution of a base (e.g., sodium hydroxide) to the reaction mixture to induce epoxidation with stereochemical inversion. Monitor the pH to ensure it remains basic.

  • Stir the mixture at room temperature until the formation of (R)-3,4-epoxybutyrate is complete.

Step 3: Reaction with Trimethylamine

  • To the aqueous solution containing the (R)-3,4-epoxybutyrate, add a 25% aqueous solution of trimethylamine.[1][3]

  • Stir the reaction mixture at room temperature for an initial period (e.g., 1 hour) and then heat to a temperature between 45°C and 100°C for several hours to drive the reaction to completion.[1]

Step 4: Purification of L-carnitine

  • After the reaction is complete, cool the mixture to room temperature.

  • Pass the reaction mixture through a column packed with a strong cation exchange resin (e.g., Amberlite IR-120) to capture the L-carnitine.

  • Wash the resin with deionized water to remove any unreacted starting materials and byproducts.

  • Elute the L-carnitine from the resin using an aqueous ammonia solution.

  • Concentrate the eluate under reduced pressure to remove the ammonia and water.

  • The crude L-carnitine can be further purified by recrystallization from a solvent mixture such as isopropanol and acetone to yield pure L-carnitine.[4]

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and dependencies of the key stages in the synthesis of L-carnitine.

Logical_Relationship Start_Material Chiral Precursor: This compound Activation Hydroxyl Group Activation (Creation of a good leaving group) Start_Material->Activation Inversion Stereochemical Inversion (Formation of (R)-epoxide) Activation->Inversion Functionalization Introduction of Trimethylammonium Group Inversion->Functionalization Purification Isolation and Purification of L-carnitine Functionalization->Purification Final_Product Final Product: L-carnitine (High Enantiomeric Purity) Purification->Final_Product

Figure 3: Logical progression of L-carnitine synthesis.

Conclusion

The synthesis of L-carnitine from this compound represents a robust and industrially viable method for producing this essential nutrient in high enantiomeric purity. The key to this process is the efficient inversion of the stereocenter at the C3 position. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the consistent and high-yield production of L-carnitine. Further optimization of reaction conditions and purification techniques may lead to even more efficient and scalable manufacturing processes.

References

Application Notes and Protocols for the Microbial Resolution of Racemic 3-Hydroxy-gamma-butyrolactone Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the microbial resolution of racemic 3-hydroxy-gamma-butyrolactone (3-HGB) mixtures, a key process for obtaining enantiomerically pure forms of this valuable chiral building block. Enantiopure 3-HGB is a critical intermediate in the synthesis of numerous pharmaceuticals. The protocols outlined below focus on the use of microbial lipases for the kinetic resolution of racemic 3-hydroxy-gamma-butyrolactone derivatives.

Introduction

Kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. In this process, a chiral catalyst, such as a microbial enzyme, selectively reacts with one enantiomer at a faster rate than the other, allowing for the separation of the unreacted enantiomer and the product of the reacted enantiomer. Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.

This document provides protocols for the enzymatic kinetic resolution of racemic 3-acetoxy-gamma-butyrolactone, a common derivative of 3-HGB, using lipases from Pseudomonas cepacia and Candida antarctica.

Data Presentation

The following tables summarize quantitative data from various studies on the microbial resolution of 3-hydroxy-gamma-butyrolactone derivatives.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Acetoxy-gamma-butyrolactone

Lipase SourceSubstrateSolventTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess of Substrate (eeS, %)Enantiomeric Excess of Product (eeP, %)Enantioselectivity (E)Reference
Pseudomonas cepacia (PSL)(±)-3-acetoxy-γ-butyrolactoneDiisopropyl ether30648>99 (R)92 (S)>100[1]
Candida antarctica Lipase B (CALB)(±)-3-acetoxy-γ-butyrolactoneToluene40245098 (R)98 (S)>200[2]
Candida rugosa(±)-3-acetoxy-γ-butyrolactonePhosphate Buffer (pH 7.0)3748~50>95 (R)-High[3]

Table 2: Comparison of Different Lipases for the Hydrolysis of Lactone Esters

LipaseSubstrateConversion (%)eeP (%)E-value
Pseudomonas fluorescens LipaseAromatic Morita-Baylis-Hillman acetates~50>90>200
Pseudomonas cepacia LipaseAromatic Morita-Baylis-Hillman acetates~509253
Candida antarctica Lipase AAromatic Morita-Baylis-Hillman acetates~50ModerateModerate
Candida antarctica Lipase BAromatic Morita-Baylis-Hillman acetates~50>99>400
Novozym 435 (Immobilized CALB)Aromatic Morita-Baylis-Hillman butyrates~50>99>3000

Experimental Protocols

Protocol 1: Kinetic Resolution of (±)-3-Acetoxy-gamma-butyrolactone using Pseudomonas cepacia Lipase (PSL)

This protocol describes the enantioselective hydrolysis of racemic 3-acetoxy-gamma-butyrolactone catalyzed by Pseudomonas cepacia lipase.

Materials:

  • (±)-3-Acetoxy-gamma-butyrolactone

  • Pseudomonas cepacia lipase (lyophilized powder)

  • Diisopropyl ether (anhydrous)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Chiral HPLC or GC system for enantiomeric excess determination

Procedure:

  • To a 50 mL round-bottom flask, add (±)-3-acetoxy-gamma-butyrolactone (1.0 g, 6.32 mmol) and diisopropyl ether (20 mL).

  • Add 0.1 M phosphate buffer (pH 7.0, 2.0 mL) to the solution.

  • Add Pseudomonas cepacia lipase (200 mg) to the reaction mixture.

  • Stir the suspension at 30°C and monitor the reaction progress by TLC or chiral HPLC/GC.

  • Once approximately 50% conversion is reached (typically after 6-8 hours), stop the reaction by filtering off the enzyme.

  • Wash the filtered enzyme with a small amount of diisopropyl ether.

  • Combine the filtrate and washings and wash with saturated sodium bicarbonate solution (2 x 10 mL) to remove the produced acetic acid and the unreacted (R)-3-acetoxy-gamma-butyrolactone.

  • Separate the organic layer and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude (R)-3-acetoxy-gamma-butyrolactone.

  • The aqueous layer contains the sodium salt of (S)-3-hydroxy-gamma-butyrolactone. Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate (3 x 20 mL).

  • Dry the combined ethyl acetate extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

  • Purify both the unreacted substrate and the product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).

  • Determine the enantiomeric excess of the purified (R)-3-acetoxy-gamma-butyrolactone and this compound using chiral HPLC or GC.

Protocol 2: Kinetic Resolution of (±)-3-Acetoxy-gamma-butyrolactone using Immobilized Candida antarctica Lipase B (Novozym 435)

This protocol outlines the transesterification of racemic 3-acetoxy-gamma-butyrolactone using an immobilized lipase in an organic solvent.

Materials:

  • (±)-3-Acetoxy-gamma-butyrolactone

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Toluene (anhydrous)

  • Vinyl acetate

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Orbital shaker with temperature control

  • Rotary evaporator

  • Chiral HPLC or GC system for enantiomeric excess determination

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve (±)-3-acetoxy-gamma-butyrolactone (1.0 g, 6.32 mmol) in anhydrous toluene (40 mL).

  • Add vinyl acetate (1.1 mL, 12.64 mmol, 2 equivalents).

  • Add Novozym 435 (200 mg) to the mixture.

  • Incubate the flask in an orbital shaker at 40°C and 200 rpm.

  • Monitor the reaction progress by chiral HPLC or GC.

  • When the conversion reaches approximately 50% (typically after 24-48 hours), stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme beads with toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain a mixture of unreacted (R)-3-hydroxy-gamma-butyrolactone and the product (S)-3-acetoxy-gamma-butyrolactone.

  • Separate the unreacted alcohol and the acetylated product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).

  • Determine the enantiomeric excess of both purified compounds using chiral HPLC or GC.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the kinetic resolution of a racemic 3-hydroxy-gamma-butyrolactone derivative.

Microbial_Resolution_Workflow Racemic_Substrate Racemic (±)-3-Acetoxy-γ-butyrolactone Reaction Kinetic Resolution (Hydrolysis or Transesterification) Racemic_Substrate->Reaction Enzyme Microbial Lipase (e.g., PSL or CALB) Enzyme->Reaction Mixture Mixture of: (R)-3-Acetoxy-γ-butyrolactone (S)-3-Hydroxy-γ-butyrolactone Reaction->Mixture Separation Chromatographic Separation (e.g., Column Chromatography) Mixture->Separation Product1 Enantiopure (R)-3-Acetoxy-γ-butyrolactone Separation->Product1 Unreacted Substrate Product2 Enantiopure (S)-3-Hydroxy-γ-butyrolactone Separation->Product2 Product

Caption: General workflow for the kinetic resolution of racemic 3-acetoxy-gamma-butyrolactone.

References

Application Notes and Protocols: Asymmetric Hydrogenation for the Synthesis of Chiral Butyrolactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral γ-butyrolactones are pivotal structural motifs found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The stereochemistry of these molecules is often crucial for their therapeutic efficacy. Asymmetric hydrogenation has emerged as a powerful and atom-economical method for the enantioselective synthesis of these valuable chiral building blocks. This document provides detailed application notes and protocols for three highly efficient catalytic systems for the asymmetric hydrogenation of different precursors to yield chiral butyrolactones and their synthetic precursors.

I. Rhodium-Catalyzed Asymmetric Hydrogenation of γ-Butenolides and γ-Hydroxybutenolides

This protocol details the highly efficient Rh/ZhaoPhos-catalyzed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides, providing access to a variety of chiral γ-butyrolactones with excellent enantioselectivities.[1][2][3]

General Reaction Scheme

G cluster_0 Asymmetric Hydrogenation of γ-Butenolides γ-Butenolide γ-Butenolide Chiral γ-Butyrolactone Chiral γ-Butyrolactone γ-Butenolide->Chiral γ-Butyrolactone H₂ (50 atm) [Rh(NBD)₂]BF₄ / ZhaoPhos DCM, rt, 24 h

Caption: Rh/ZhaoPhos-catalyzed asymmetric hydrogenation of γ-butenolides.

Experimental Protocol

Materials:

  • Rhodium precatalyst: [Rh(NBD)₂]BF₄

  • Chiral ligand: ZhaoPhos

  • Substrate: γ-Butenolide or γ-Hydroxybutenolide

  • Solvent: Dichloromethane (DCM), anhydrous

  • Additive (for γ-hydroxybutenolides): Trifluoroacetic acid (CF₃COOH)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, add [Rh(NBD)₂]BF₄ (0.001 mmol, 1.0 mol%) and ZhaoPhos (0.0011 mmol, 1.1 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

    • Add anhydrous DCM (1.0 mL) to dissolve the catalyst and ligand.

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • In a separate vial, dissolve the γ-butenolide substrate (0.1 mmol, 100 mol%) in anhydrous DCM (1.0 mL).

    • For γ-hydroxybutenolide substrates, add CF₃COOH (0.01 mmol, 10 mol%) to the substrate solution.[3]

    • Transfer the substrate solution to the Schlenk tube containing the catalyst solution.

  • Hydrogenation:

    • Transfer the sealed Schlenk tube to a high-pressure autoclave.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to 50 atm with hydrogen gas.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • After 24 hours, carefully vent the autoclave.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the chiral γ-butyrolactone.

  • Analysis:

    • Determine the conversion by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Quantitative Data Summary

Table 1: Rh/ZhaoPhos-Catalyzed Asymmetric Hydrogenation of Various γ-Butenolides [3]

EntrySubstrate (γ-Butenolide)ProductYield (%)ee (%)
14-Phenyl4-Phenyl-γ-butyrolactone>9998
24-(4-Fluorophenyl)4-(4-Fluorophenyl)-γ-butyrolactone9998
34-(4-Chlorophenyl)4-(4-Chlorophenyl)-γ-butyrolactone9897
44-(4-Bromophenyl)4-(4-Bromophenyl)-γ-butyrolactone9998
54-(p-Tolyl)4-(p-Tolyl)-γ-butyrolactone9998
64-(4-Methoxyphenyl)4-(4-Methoxyphenyl)-γ-butyrolactone9998
74-Naphthyl4-Naphthyl-γ-butyrolactone9598
84-Thienyl4-Thienyl-γ-butyrolactone9998

II. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones

This protocol describes a concise and effective method for the synthesis of cis-β-substituted α-hydroxybutyrolactone derivatives with two consecutive stereogenic centers via a dynamic kinetic resolution.[4][5]

General Reaction Scheme

G cluster_1 Asymmetric Transfer Hydrogenation of α-Oxobutyrolactones alpha-Oxobutyrolactone alpha-Oxobutyrolactone cis-alpha-Hydroxybutyrolactone cis-alpha-Hydroxybutyrolactone alpha-Oxobutyrolactone->cis-alpha-Hydroxybutyrolactone Ru-Catalyst HCOOH/NEt₃ Solvent, Temp

Caption: Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol

Materials:

  • Ruthenium catalyst: RuCl--INVALID-LINK--

  • Substrate: β-Substituted α-oxobutyrolactone

  • Hydrogen source: Azeotropic mixture of formic acid and triethylamine (5:2)

  • Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc)

  • Inert gas (Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dried Schlenk tube, add the β-substituted α-oxobutyrolactone substrate (0.2 mmol, 100 mol%) and the Ruthenium catalyst (0.002 mmol, 1.0 mol%).

    • Place the tube under a nitrogen atmosphere.

    • Add the solvent (THF or EtOAc, 2.0 mL).

    • Add the formic acid/triethylamine azeotrope (0.2 mL).

  • Hydrogenation:

    • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for 16-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, add ethyl acetate to the reaction mixture and filter through a short pad of Celite.

    • Evaporate the volatiles under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate = 4:1) to yield the desired cis-β-substituted α-hydroxybutyrolactone.

  • Analysis:

    • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Quantitative Data Summary

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones [4]

EntrySubstrate (β-substituent)ProductYield (%)dr (cis:trans)ee (%)
1Phenylcis-α-Hydroxy-β-phenyl-γ-butyrolactone96>20:1>99
24-Methylphenylcis-α-Hydroxy-β-(4-methylphenyl)-γ-butyrolactone95>20:1>99
34-Methoxyphenylcis-α-Hydroxy-β-(4-methoxyphenyl)-γ-butyrolactone94>20:1>99
44-Fluorophenylcis-α-Hydroxy-β-(4-fluorophenyl)-γ-butyrolactone95>20:1>99
54-Chlorophenylcis-α-Hydroxy-β-(4-chlorophenyl)-γ-butyrolactone96>20:1>99
62-Naphthylcis-α-Hydroxy-β-(2-naphthyl)-γ-butyrolactone93>20:1>99
72-Thienylcis-α-Hydroxy-β-(2-thienyl)-γ-butyrolactone92>20:1>99
8Cyclohexylcis-α-Hydroxy-β-cyclohexyl-γ-butyrolactone90>20:199

III. Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Substituted Maleic Anhydrides

This protocol provides an efficient route to chiral 3-substituted succinic anhydrides, which are valuable precursors to chiral γ-butyrolactones, through the asymmetric hydrogenation of maleic anhydrides using a Rh/ZhaoPhos catalyst.[6]

General Reaction Scheme

G cluster_2 Asymmetric Hydrogenation of Maleic Anhydrides Maleic Anhydride Maleic Anhydride Chiral Succinic Anhydride Chiral Succinic Anhydride Maleic Anhydride->Chiral Succinic Anhydride H₂ [Rh(COD)₂]BF₄ / ZhaoPhos Solvent, Temp

Caption: Rh/ZhaoPhos-catalyzed hydrogenation of maleic anhydrides.

Experimental Protocol

Materials:

  • Rhodium precatalyst: [Rh(COD)₂]BF₄

  • Chiral ligand: ZhaoPhos

  • Substrate: 3-Substituted maleic anhydride

  • Solvent: e.g., Toluene, DCM

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation:

    • In a glovebox, a mixture of [Rh(COD)₂]BF₄ (0.001 mmol, 1.0 mol%) and ZhaoPhos (0.0011 mmol, 1.1 mol%) in the chosen solvent (1.0 mL) is stirred for 20 minutes at room temperature.

  • Reaction Setup:

    • The 3-substituted maleic anhydride (0.1 mmol, 100 mol%) is placed in a vial inside the autoclave.

    • The prepared catalyst solution is added to the vial.

  • Hydrogenation:

    • The autoclave is sealed, purged with hydrogen three times, and then pressurized with hydrogen to the desired pressure (e.g., 10 atm).

    • The reaction is stirred at a specific temperature (e.g., 30 °C) for a designated time (e.g., 1 hour).

  • Work-up and Purification:

    • After the reaction, the autoclave is carefully depressurized.

    • The solvent is removed under reduced pressure.

    • The residue is purified by flash chromatography on silica gel to give the chiral succinic anhydride.

  • Analysis:

    • Conversion is determined by ¹H NMR.

    • Enantiomeric excess is determined by chiral HPLC or GC.

Quantitative Data Summary

Table 3: Rh/ZhaoPhos-Catalyzed Asymmetric Hydrogenation of 3-Substituted Maleic Anhydrides [6]

EntrySubstrate (3-substituent)ProductYield (%)ee (%)TON
1Phenyl3-Phenylsuccinic anhydride>99993000
24-Methoxyphenyl3-(4-Methoxyphenyl)succinic anhydride>99993000
34-Chlorophenyl3-(4-Chlorophenyl)succinic anhydride>99983000
42-Naphthyl3-(2-Naphthyl)succinic anhydride>99993000
5Methyl3-Methylsuccinic anhydride>99963000
6Isopropyl3-Isopropylsuccinic anhydride>99973000
7Cyclohexyl3-Cyclohexylsuccinic anhydride>99983000
8Benzyl3-Benzylsuccinic anhydride>99993000

Experimental Workflow and Catalytic Cycle

G cluster_workflow General Experimental Workflow cluster_cycle Simplified Catalytic Cycle A Catalyst & Ligand Preparation C Reaction Setup in Autoclave A->C B Substrate Preparation B->C D Hydrogenation Reaction C->D E Work-up & Purification D->E F Analysis (NMR, HPLC) E->F X [Rh(L)]⁺ Y [Rh(L)(S)]⁺ X->Y Substrate (S) Z [Rh(H)₂(L*)(S)]⁺ Y->Z H₂ Z->X Product Release W Product Z->W

Caption: Experimental workflow and a simplified catalytic cycle.

Conclusion

The protocols outlined in these application notes provide robust and highly enantioselective methods for the synthesis of chiral butyrolactones and their precursors. The Rh/ZhaoPhos and Ruthenium-based catalytic systems offer broad substrate scope and excellent stereocontrol, making them valuable tools for researchers in organic synthesis and drug development. The detailed procedures and comparative data tables should facilitate the implementation of these powerful synthetic methods in the laboratory.

References

Application Notes and Protocols for the Synthesis of Anti-AIDS Drug Intermediates Using (S)-3-Hydroxy-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-3-Hydroxy-gamma-butyrolactone (S-HGB) is a versatile and valuable chiral building block in the synthesis of various pharmaceuticals. Its utility stems from the presence of multiple functional groups and a defined stereocenter, making it an ideal starting material for the enantioselective synthesis of complex molecules. In the context of anti-AIDS drug development, S-HGB serves as a key precursor for the synthesis of crucial intermediates for HIV protease inhibitors. This document provides detailed application notes and protocols for the synthesis of an intermediate for the anti-AIDS drug, Amprenavir, utilizing S-HGB.

Application in the Synthesis of an Amprenavir Intermediate

Amprenavir is a potent HIV-1 protease inhibitor. A key structural component of Amprenavir is the (3S)-tetrahydro-3-furanyl ester moiety. The chiral precursor for this group, (S)-3-hydroxytetrahydrofuran, can be efficiently synthesized from this compound in a two-step process involving reduction followed by acid-catalyzed cyclization.

Experimental Protocols

Protocol 1: Synthesis of (S)-1,2,4-Butanetriol from this compound

This protocol details the reduction of the lactone to the corresponding triol.

Materials:

  • (S)-3-Hydroxy-γ-butyrolactone (95.1% ee)

  • Sodium borohydride (NaBH₄)

  • Lithium chloride (LiCl)

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • In a suitable reaction vessel, add 1,2-dimethoxyethane (200 ml).

  • To the solvent, add sodium borohydride (7.6 g, 0.20 mol) and lithium chloride (8.5 g, 0.20 mol).

  • Stir the mixture for three hours to prepare a solution containing the reducing agent mixture.

  • In a separate flask, dissolve (S)-3-hydroxy-γ-butyrolactone (17.2 g, 0.20 mol, 95.1% ee) in 100 ml of 1,2-dimethoxyethane.

  • Add the solution of (S)-3-hydroxy-γ-butyrolactone dropwise to the reducing agent mixture while maintaining the temperature between 10°C and 20°C.

  • After the addition is complete, continue to stir the reaction mixture at 20°C for an appropriate time to ensure the completion of the reaction (monitoring by TLC or other suitable analytical techniques is recommended).

  • Upon completion, the reaction is worked up to isolate the product.

  • The crude product is then purified by distillation to yield (S)-1,2,4-butanetriol.[1]

Expected Yield: 15.7 g (75.0%) Optical Purity: 94.7% ee

Protocol 2: Synthesis of (S)-3-Hydroxytetrahydrofuran from (S)-1,2,4-Butanetriol

This protocol describes the acid-catalyzed cyclization of the triol to the desired tetrahydrofuran intermediate.

Materials:

  • (S)-1,2,4-Butanetriol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

Procedure:

  • In a 500-ml flask, place (S)-1,2,4-butanetriol (e.g., 318 g, 3 moles, for a large-scale reaction; adjust quantities as needed) and p-toluenesulfonic acid monohydrate (3 g).

  • Add a few boiling chips and equip the flask with a distillation apparatus (e.g., a Vigreux column, condenser, and receiver) suitable for vacuum distillation.

  • Heat the flask with swirling to dissolve the acid. The mixture may darken.

  • Heat the flask in a heating bath maintained at 180–220°C to distill the product. The distillate is collected at the appropriate boiling point under vacuum (e.g., 85–87°C at 22 mm Hg).[2]

  • The collected distillate, which may contain some water, is then purified by fractional distillation to yield pure (S)-3-hydroxytetrahydrofuran.[2]

Expected Yield: 81–88%[2]

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemperatureYieldOptical Purity (ee)Reference
1. Reduction(S)-3-Hydroxy-γ-butyrolactoneNaBH₄, LiCl1,2-Dimethoxyethane10-20°C75.0%94.7%[1]
2. Cyclization(S)-1,2,4-Butanetriolp-Toluenesulfonic acid monohydrateNone (neat)180-220°C81-88%Not specified[2]

Note on the Synthesis of a Darunavir Intermediate

Darunavir is another critical HIV protease inhibitor. Its structure contains a distinct bicyclic side chain, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Extensive research into the synthesis of this intermediate has revealed that it is typically prepared from precursors such as monopotassium isocitrate. Based on the available scientific literature, this compound is not a commonly utilized starting material for the synthesis of this specific bicyclic intermediate of Darunavir. Therefore, its application in this context is not detailed here.

Visualizations

Synthetic Workflow

G S_HGB This compound Reduction Reduction (NaBH4, LiCl) S_HGB->Reduction Butanetriol (S)-1,2,4-Butanetriol Reduction->Butanetriol Cyclization Acid-Catalyzed Cyclization (p-TsOH) Butanetriol->Cyclization S_HTF (S)-3-Hydroxytetrahydrofuran (Amprenavir Intermediate) Cyclization->S_HTF

Caption: Synthetic pathway from this compound to an Amprenavir intermediate.

Mechanism of Action of HIV Protease Inhibitors

G cluster_virus HIV Life Cycle cluster_drug Drug Action GagPol Gag-Pol Polyprotein Protease HIV Protease GagPol->Protease Cleavage by Proteins Mature Viral Proteins Protease->Proteins Produces ImmatureVirus Immature, Non-infectious Virus Protease->ImmatureVirus Cleavage Prevented Virus Mature, Infectious Virus Proteins->Virus Assemble into Amprenavir Amprenavir (Protease Inhibitor) Inhibition Inhibition Amprenavir->Inhibition Inhibition->Protease Blocks

References

Application Notes and Protocols for the Synthesis of (S)-Oxiracetam from (S)-3-Hydroxy-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the stereoselective synthesis of (S)-oxiracetam, the pharmacologically active enantiomer of the nootropic agent oxiracetam. The synthetic route commences with the chiral precursor (S)-3-Hydroxy-gamma-butyrolactone, ensuring the desired stereochemistry in the final product. The protocol is presented in a step-by-step format, suitable for researchers in medicinal chemistry and drug development. Key quantitative data for each synthetic step are summarized, and a comprehensive workflow diagram is provided for clarity.

Introduction

Oxiracetam is a member of the racetam family of nootropic compounds, known for its cognitive-enhancing effects. It is a chiral molecule, with the (S)-enantiomer being identified as the active component responsible for its therapeutic effects, which include ameliorating neuron damage and improving spatial learning and memory. The development of stereoselective synthetic routes to access enantiomerically pure (S)-oxiracetam is therefore of significant interest to the pharmaceutical industry.

This application note details a four-step synthesis of (S)-oxiracetam starting from the readily available chiral building block, this compound. The synthetic strategy involves:

  • Ring-opening aminolysis of the lactone with benzylamine to form an intermediate amide.

  • Intramolecular cyclization to construct the core pyrrolidinone ring system.

  • Hydrogenolytic debenzylation to yield the key intermediate, (S)-4-hydroxy-2-pyrrolidinone.

  • N-alkylation with 2-chloroacetamide to introduce the glycinamide side chain, affording the final product.

Synthetic Pathway

Synthesis_of_S_Oxiracetam Start This compound Intermediate1 (S)-N-Benzyl-4-amino-3-hydroxybutanamide Start->Intermediate1 Benzylamine, Heat Intermediate2 (S)-1-Benzyl-4-hydroxy-2-pyrrolidinone Intermediate1->Intermediate2 Heat, Toluene (Dean-Stark) Intermediate3 (S)-4-Hydroxy-2-pyrrolidinone Intermediate2->Intermediate3 H2, Pd(OH)2/C, Acetic Acid, EtOH FinalProduct (S)-Oxiracetam Intermediate3->FinalProduct 1. NaH, DMF 2. 2-Chloroacetamide

Caption: Synthetic route for (S)-oxiracetam.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates with visualization under UV light and/or by staining with appropriate reagents. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. Mass spectra should be obtained using electrospray ionization (ESI). Optical rotations can be measured using a standard polarimeter.

Step 1: Synthesis of (S)-N-Benzyl-4-amino-3-hydroxybutanamide
  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).

  • Add benzylamine (1.2 eq.) to the flask.

  • Heat the reaction mixture to 80-90 °C with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting lactone is consumed.

  • Cool the reaction mixture to room temperature.

  • The crude product, a viscous oil, can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield (S)-N-Benzyl-4-amino-3-hydroxybutanamide.

Step 2: Synthesis of (S)-1-Benzyl-4-hydroxy-2-pyrrolidinone
  • Dissolve the crude (S)-N-Benzyl-4-amino-3-hydroxybutanamide from the previous step in toluene in a round-bottom flask fitted with a Dean-Stark apparatus.

  • Heat the mixture to reflux and continue heating for 12-18 hours, or until no more water is collected in the Dean-Stark trap.

  • Monitor the cyclization by TLC.

  • Upon completion, cool the reaction mixture and remove the toluene under reduced pressure.

  • The resulting residue can be purified by column chromatography (eluent: ethyl acetate/hexane gradient) to afford (S)-1-Benzyl-4-hydroxy-2-pyrrolidinone as a solid.

Step 3: Synthesis of (S)-4-Hydroxy-2-pyrrolidinone
  • To a solution of (S)-1-Benzyl-4-hydroxy-2-pyrrolidinone (1.0 eq.) in ethanol in a hydrogenation vessel, add a catalytic amount of 20% Palladium hydroxide on carbon (Pd(OH)₂/C).

  • Add acetic acid (1.5 eq.) to the mixture.

  • Pressurize the vessel with hydrogen gas (50-60 psi) and stir the reaction mixture vigorously at 60 °C for 14-24 hours.

  • Monitor the debenzylation by TLC.

  • Once the reaction is complete, carefully filter the catalyst through a pad of Celite®, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield (S)-4-Hydroxy-2-pyrrolidinone as a white solid.

Step 4: Synthesis of (S)-Oxiracetam ((S)-4-hydroxy-2-oxopyrrolidine-1-acetamide)
  • To a solution of (S)-4-Hydroxy-2-pyrrolidinone (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add a solution of 2-chloroacetamide (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to give (S)-Oxiracetam as a white crystalline solid.

Data Presentation

The following table summarizes the expected and reported data for the key compounds in the synthesis of (S)-Oxiracetam.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Characterization Data
This compoundC₄H₆O₃102.09-Starting Material
(S)-N-Benzyl-4-amino-3-hydroxybutanamideC₁₁H₁₆N₂O₂208.2685-95¹H NMR, ¹³C NMR, MS
(S)-1-Benzyl-4-hydroxy-2-pyrrolidinoneC₁₁H₁₃NO₂191.2380-90¹H NMR, ¹³C NMR, MS
(S)-4-Hydroxy-2-pyrrolidinoneC₄H₇NO₂101.1075-85mp: 156-158 °C; [α]D²⁵ -58.5° (c=1.01, H₂O)
(S)-OxiracetamC₆H₁₀N₂O₃158.1660-75¹H NMR, ¹³C NMR, MS, mp, [α]D

Logical Relationships and Workflow

The following diagram illustrates the logical workflow of the synthesis, highlighting the key transformations and intermediates.

Logical_Workflow cluster_0 Step 1: Aminolysis cluster_1 Step 2: Cyclization cluster_2 Step 3: Debenzylation cluster_3 Step 4: N-Alkylation & Amidation Lactone This compound C₄H₆O₃ Product1 (S)-N-Benzyl-4-amino-3-hydroxybutanamide C₁₁H₁₆N₂O₂ Lactone->Product1 Nucleophilic Acyl Substitution Amine Benzylamine C₇H₉N Product1_ref (S)-N-Benzyl-4-amino-3-hydroxybutanamide C₁₁H₁₆N₂O₂ Product2 (S)-1-Benzyl-4-hydroxy-2-pyrrolidinone C₁₁H₁₃NO₂ Product1_ref->Product2 Intramolecular Amidation Product2_ref (S)-1-Benzyl-4-hydroxy-2-pyrrolidinone C₁₁H₁₃NO₂ Product3 (S)-4-Hydroxy-2-pyrrolidinone C₄H₇NO₂ Product2_ref->Product3 Hydrogenolysis Product3_ref (S)-4-Hydroxy-2-pyrrolidinone C₄H₇NO₂ FinalProduct (S)-Oxiracetam C₆H₁₀N₂O₃ Product3_ref->FinalProduct N-Alkylation AlkylatingAgent 2-Chloroacetamide C₂H₄ClNO

Caption: Workflow for the synthesis of (S)-Oxiracetam.

Conclusion

The presented protocol offers a robust and stereoselective pathway for the synthesis of (S)-oxiracetam from this compound. This methodology is designed to be accessible to researchers with a standard background in synthetic organic chemistry and provides a clear framework for the production of this important nootropic compound in an academic or industrial research setting. The use of a chiral starting material ensures the enantiopurity of the final product, which is crucial for its pharmacological activity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-Hydroxy-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (S)-3-Hydroxy-γ-butyrolactone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of (S)-3-Hydroxy-γ-butyrolactone?

A1: The most common and economically viable starting materials are L-malic acid and carbohydrates like D-xylose. L-malic acid is a popular choice for chemoenzymatic methods due to its chirality, while renewable feedstocks like D-xylose are used in microbial fermentation routes.

Q2: What are the main strategies to achieve high enantioselectivity in the synthesis?

A2: High enantioselectivity is typically achieved through two main strategies:

  • Chemoenzymatic Methods: These methods utilize enzymes, such as lipases, for kinetic resolution or stereospecific hydrolysis of intermediates. For instance, lipase from Candida rugosa is highly efficient for the hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone.[1][2]

  • Asymmetric Catalysis: This involves the use of chiral metal catalysts, such as rhodium complexes with chiral phosphine ligands (e.g., Rh/ZhaoPhos), for the asymmetric hydrogenation of prochiral precursors like γ-butenolides. This method can achieve excellent enantioselectivity, often exceeding 99% ee.

Q3: What are the major challenges that lead to low yields in (S)-3-Hydroxy-γ-butyrolactone synthesis?

A3: Low yields can result from several factors, including:

  • Formation of byproducts: Side reactions can lead to the formation of impurities such as glycolic acid, isosaccharinic acid, and formic acid, which complicates purification and reduces the overall yield.

  • Over-reduction: In chemical reduction steps, the starting material or intermediate can be over-reduced, leading to undesired products.

  • Purification losses: The purification process, often involving column chromatography, can lead to significant loss of the final product.

  • Enzyme inhibition: In enzymatic reactions, the product or byproducts can inhibit the enzyme's activity, leading to incomplete conversion.

Troubleshooting Guides

Chemoenzymatic Synthesis from L-Malic Acid

This method typically involves the conversion of L-malic acid to an intermediate like (S)-β-benzoyloxy-γ-butyrolactone, followed by lipase-catalyzed hydrolysis.

ProblemPossible CauseSolution
Low yield of (S)-β-benzoyloxy-γ-butyrolactone Incomplete reaction or side product formation during the initial chemical steps.Ensure anhydrous conditions and optimal reaction temperature. Use of a Lewis acid catalyst can improve selectivity.
Low conversion in lipase-catalyzed hydrolysis Enzyme inhibition by the benzoic acid byproduct.Use a two-phase system (e.g., water and tert-butyl methyl ether) to continuously extract the inhibitory benzoic acid from the aqueous phase.[1]
Low enzyme activity.Ensure the lipase is from a reliable source and has been stored correctly. Consider using immobilized lipase for improved stability and reusability.
Formation of an emulsion during extraction Interaction between the enzyme and solvents.Use an immobilized lipase, for example, on Amberlite XAD-7, which simplifies product recovery and prevents emulsion formation.[1][2]
Difficult purification of the final product Presence of residual benzoic acid and other impurities.After the enzymatic reaction, perform a thorough extraction to remove benzoic acid. Final purification can be achieved by silica gel column chromatography.
Asymmetric Hydrogenation of γ-Butenolides

This method utilizes a chiral catalyst to achieve high enantioselectivity in the reduction of a carbon-carbon double bond.

ProblemPossible CauseSolution
Low conversion Inefficient catalyst or suboptimal reaction conditions.Screen different chiral ligands and solvents. For Rh/ZhaoPhos-catalyzed reactions, dichloromethane (DCM) has been shown to be an effective solvent.
Catalyst poisoning.Ensure the substrate and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).
Low enantioselectivity (ee) Inappropriate chiral ligand or reaction temperature.Select a ligand known to be effective for the specific substrate. The choice of solvent can also significantly impact enantioselectivity. Optimize the reaction temperature; lower temperatures often lead to higher ee.
Racemization of the product.Ensure the work-up and purification conditions are mild and do not cause racemization of the chiral center.
Microbial Fermentation from D-Xylose

This method uses genetically engineered microorganisms to convert a renewable feedstock into the desired product.

ProblemPossible CauseSolution
Low product titer Inefficient metabolic pathway or accumulation of toxic byproducts.Optimize the expression of the key enzymes in the engineered pathway. Disrupt competing metabolic pathways that drain intermediates or produce inhibitory compounds.
Sub-optimal fermentation conditions.Optimize parameters such as pH, temperature, and aeration. A fed-batch fermentation strategy can help maintain optimal conditions and achieve higher cell densities and product titers.
Slow cell growth Inappropriate carbon source feeding strategy.In a fed-batch process, consider a dual carbon source strategy. For example, use glucose for initial cell growth and then switch to xylose for product formation to avoid overflow metabolism.

Quantitative Data Summary

Synthesis MethodStarting MaterialKey Reagents/CatalystReported YieldEnantiomeric Excess (ee)Reference
ChemoenzymaticL-Malic AcidImmobilized Candida rugosa lipase80% (isolated)>99.5%[1][2]
Asymmetric Hydrogenationγ-ButenolidesRh/ZhaoPhos>99% (conversion)99%
Microbial FermentationD-XyloseEngineered E. coli52.1% (molar yield)99.3%

Experimental Protocols

Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone from L-Malic Acid

This protocol is a two-step process involving the formation of an intermediate followed by enzymatic hydrolysis.

Step 1: Synthesis of (S)-β-benzoyloxy-γ-butyrolactone (S-BBL)

  • React L-malic acid with benzoyl chloride to form (S)-2-benzoyloxy-succinic anhydride.

  • Reduce the anhydride using a reducing agent such as zinc borohydride in an appropriate solvent like tetrahydrofuran (THF).

  • After the reaction is complete, evaporate the solvent and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purify the crude S-BBL to a high purity (>99%).

Step 2: Lipase-Catalyzed Hydrolysis of S-BBL

  • Prepare an immobilized lipase by incubating a commercial lipase preparation (e.g., from Candida rugosa) with a polymeric support like Amberlite XAD-7.

  • Set up a two-phase reaction system with water and tert-butyl methyl ether (TBME).

  • Add the immobilized lipase and the S-BBL substrate to the reaction mixture.

  • Maintain the reaction at a constant temperature (e.g., 35°C) with stirring. The pH adjustment is often unnecessary with the immobilized lipase.[1]

  • Monitor the reaction progress by techniques such as HPLC.

  • Once the reaction is complete, filter to remove the immobilized enzyme.

  • Separate the aqueous and organic layers. The product, (S)-3-Hydroxy-γ-butyrolactone, will be in the aqueous phase, while the byproduct, benzoic acid, will be in the TBME phase.

  • Extract the aqueous phase with a polar organic solvent (e.g., ethyl acetate) to isolate the final product.

  • Purify the product by distillation under reduced pressure or silica gel column chromatography.

Purification by Silica Gel Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as the stationary phase using a suitable solvent system (eluent). The choice of eluent depends on the polarity of the compound and impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

  • Load the Sample: Dissolve the crude (S)-3-Hydroxy-γ-butyrolactone in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Add the eluent to the top of the column and allow it to flow through the silica gel. The compounds in the mixture will separate based on their affinity for the silica gel.

  • Collect Fractions: Collect the eluent in a series of fractions as it exits the column.

  • Analyze Fractions: Monitor the composition of each fraction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and evaporate the solvent to obtain the purified (S)-3-Hydroxy-γ-butyrolactone.

Visualizations

Chemoenzymatic_Synthesis_Workflow cluster_step1 Step 1: Chemical Synthesis cluster_step2 Step 2: Enzymatic Hydrolysis cluster_purification Purification L-Malic Acid L-Malic Acid Reduction Reduction L-Malic Acid->Reduction Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Reduction S-BBL (S)-beta-benzoyloxy- gamma-butyrolactone Reduction->S-BBL Hydrolysis Hydrolysis S-BBL->Hydrolysis Immobilized Lipase Immobilized Lipase Immobilized Lipase->Hydrolysis Two-Phase System Water/TBME Two-Phase System->Hydrolysis Product Mixture Product Mixture Hydrolysis->Product Mixture Filtration Filtration Product Mixture->Filtration Remove Enzyme Extraction Extraction Filtration->Extraction Separate Phases Final Product (S)-3-Hydroxy- gamma-butyrolactone Extraction->Final Product

Caption: Workflow for the chemoenzymatic synthesis of (S)-3-Hydroxy-γ-butyrolactone.

Troubleshooting_Logic Start Low Yield Observed Problem1 Low Conversion in Enzymatic Step? Start->Problem1 Problem2 Difficult Purification? Start->Problem2 Cause1 Enzyme Inhibition by Benzoic Acid? Problem1->Cause1 Cause2 Low Enzyme Activity? Problem1->Cause2 Cause3 Emulsion Formation? Problem2->Cause3 Solution4 Use Silica Gel Chromatography Problem2->Solution4 Solution1 Use Two-Phase System Cause1->Solution1 Solution3 Check Enzyme Quality/Storage Cause2->Solution3 Solution2 Use Immobilized Lipase Cause3->Solution2

Caption: Troubleshooting logic for low yield in chemoenzymatic synthesis.

References

Side product formation in the synthesis of (S)-3-Hydroxy-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of (S)-3-Hydroxy-gamma-butyrolactone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. Optimize reaction time and temperature based on literature protocols for the specific synthetic route.
Side product formation: Competing reactions reduce the formation of the desired product. Common side products include glycolic acid, isosaccharinic acid, and formic acid, particularly in syntheses from carbohydrate sources.[1]- From Carbohydrates: Carefully control the concentration of base and oxidant, as well as the reaction temperature, to minimize degradation and over-oxidation.[1] - From L-malic acid: Avoid over-reduction by using a suitable reducing agent and controlling the stoichiometry. A chemoenzymatic approach can offer high selectivity.[2][3]
Degradation of the product: The lactone ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.Maintain optimal pH and temperature during the reaction and work-up steps.[4] For enzymatic reactions, ensure the pH is within the optimal range for the specific enzyme used.
Low Enantiomeric Purity (ee%) Racemization: Presence of acidic or basic impurities can cause racemization.Ensure all reagents and solvents are pure and dry. Purify the final product promptly after synthesis.
Inefficient kinetic resolution: In chemoenzymatic methods, the enzyme may not be selective enough, or the reaction may have proceeded too far, leading to the hydrolysis of the desired (S)-enantiomer as well.- Select a lipase or esterase with high enantioselectivity for the specific substrate. Lipase from Candida rugosa has shown high efficiency.[3] - Carefully monitor the reaction progress and stop it at the optimal conversion (typically around 50%) to maximize the enantiomeric excess of the unreacted ester.
Presence of Impurities in the Final Product Incomplete removal of side products: Inadequate purification methods.- Acidic byproducts (e.g., benzoic acid, glycolic acid): Use a two-phase extraction system to remove acidic impurities. For instance, tert-butyl methyl ether can be used to extract benzoic acid from an aqueous solution of the product.[3][5] - Other organic impurities: Employ column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane) for purification.[1][2] Distillation under reduced pressure is another effective method for purification.
Residual starting materials: Incomplete conversion of starting materials.Optimize reaction conditions to drive the reaction to completion. Purify the product using column chromatography or distillation.
Difficulty in Product Isolation Emulsion formation during extraction: This can be an issue when using free enzymes in a two-phase system.Use an immobilized enzyme, which can be easily removed by filtration and helps prevent emulsion formation.[3][5]
Product solubility: The product is soluble in water and other polar organic solvents, which can make extraction challenging.[6]Use a continuous extraction method or multiple extractions with a suitable organic solvent like ethyl acetate. Salting out the aqueous layer by adding a salt like sodium chloride can help improve the extraction efficiency.

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes to this compound?

The most common synthetic routes include:

  • From Carbohydrates (e.g., maltose, lactose): This method utilizes inexpensive and readily available starting materials. The process typically involves oxidation of the carbohydrate in the presence of a base.[1]

  • From L-malic acid: This approach takes advantage of the inherent chirality of L-malic acid. The synthesis often involves the reduction of a malic acid derivative.[2][3]

  • Chemoenzymatic Methods: These methods often involve the kinetic resolution of a racemic mixture of 3-hydroxy-gamma-butyrolactone or its derivatives using enzymes like lipases or esterases.[4]

2. What are the typical side products I should expect when synthesizing this compound from carbohydrates?

When using carbohydrate sources, a complex mixture of side products can be formed due to degradation and side reactions under basic conditions. These can include:

  • Glycolic acid

  • Isosaccharinic acid

  • Formic acid

  • Oxalic acid

  • Erythronic acid

  • Ketones and diketones[1]

3. How can I minimize the formation of benzoic acid as a byproduct in the chemoenzymatic synthesis involving (S)-β-benzoyloxy-γ-butyrolactone?

The formation of benzoic acid is inherent to the hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone. To manage this, a two-phase extraction system during the enzymatic reaction is highly effective. Using an organic solvent like tert-butyl methyl ether allows for the in-situ extraction of the benzoic acid byproduct from the aqueous phase where the enzymatic reaction occurs.[3][5] This prevents the accumulation of acid which can inhibit the enzyme.

4. What is the advantage of using an immobilized enzyme in a chemoenzymatic approach?

Using an immobilized enzyme offers several advantages:

  • Easy Separation: The enzyme can be easily recovered by filtration, simplifying the work-up process.[3]

  • Prevention of Emulsions: It helps to prevent the formation of emulsions that can complicate extractions.[3][5]

  • Enzyme Reusability: Immobilized enzymes can often be reused for multiple reaction cycles, making the process more cost-effective.

5. What analytical techniques are recommended for determining the purity and enantiomeric excess of this compound?

  • Purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to assess the chemical purity of the final product.

  • Enantiomeric Excess (ee%): Chiral HPLC or chiral GC are the preferred methods for determining the enantiomeric excess.[4]

Experimental Protocols

Synthesis from L-malic acid

This protocol is a general representation based on literature procedures.[2]

  • Anhydride Formation: React optically active L-malic acid with an acyl chloride (e.g., acetyl chloride) to form the corresponding acid anhydride.

  • Reduction: In a separate vessel, dissolve the formed anhydride in a suitable solvent like tetrahydrofuran (THF). Add a reducing agent, such as a metal borohydride, in the presence of a Lewis acid catalyst.

  • Hydrolysis and Cyclization: After the reduction is complete, treat the reaction mixture with hydrochloric acid to facilitate hydrolysis and subsequent lactonization to form this compound.

  • Purification: Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then dried and concentrated. The crude product is purified by column chromatography to yield the pure this compound.

Chemoenzymatic Hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone

This protocol is based on a chemoenzymatic approach utilizing a lipase.[3][5]

  • Reaction Setup: Prepare a two-phase system consisting of an aqueous buffer (e.g., phosphate buffer at a pH suitable for the enzyme) and an organic solvent (e.g., tert-butyl methyl ether).

  • Enzyme Addition: Add the immobilized lipase (e.g., Lipase OF immobilized on Amberlite XAD-7) to the reaction mixture.

  • Substrate Addition: Add the substrate, (S)-β-benzoyloxy-γ-butyrolactone, to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature. The benzoic acid byproduct will be extracted into the organic phase as it is formed.

  • Work-up: After the reaction is complete, separate the aqueous and organic layers. The immobilized enzyme can be recovered by filtration.

  • Purification: The aqueous layer containing the this compound is then subjected to further purification, such as extraction with a polar organic solvent and subsequent distillation under reduced pressure, to obtain the pure product.

Data Presentation

Table 1: Comparison of Yields and Purity for Different Synthetic Routes

Synthetic Route Starting Material Reported Yield Enantiomeric Excess (ee%) Reference
Chemoenzymatic Hydrolysis(S)-β-benzoyloxy-γ-butyrolactone80% (large scale)>99%[3][5]
Microbial ResolutionRacemic 3-hydroxy-gamma-butyrolactone->99%[4]
Microbial FermentationD-xylose3.5 g/L Titer99.3%[7]
Chemical SynthesisL-malic acidHigh YieldHigh (maintains chirality of starting material)[2]

Visualizations

Side_Product_Formation_Carbohydrate_Route Carbohydrate Carbohydrate (e.g., Maltose, Lactose) Intermediates Reactive Intermediates Carbohydrate->Intermediates Base, Oxidant S_HGB (S)-3-Hydroxy- gamma-butyrolactone (Desired Product) Intermediates->S_HGB Main Reaction Pathway Side_Products Side Products Intermediates->Side_Products Side Reactions Glycolic_Acid Glycolic Acid Side_Products->Glycolic_Acid Isosaccharinic_Acid Isosaccharinic Acid Side_Products->Isosaccharinic_Acid Formic_Acid Formic Acid Side_Products->Formic_Acid Other_Degradation Other Degradation/ Condensation Products Side_Products->Other_Degradation

Caption: Side product formation from carbohydrate precursors.

Troubleshooting_Workflow Start Start Synthesis Check_Yield_Purity Analyze Yield and Purity (TLC, HPLC, Chiral GC) Start->Check_Yield_Purity Problem Identify Issue Check_Yield_Purity->Problem Issue Detected Success Successful Synthesis Check_Yield_Purity->Success Meets Specs Low_Yield Low Yield Problem->Low_Yield Yield Issue Low_Purity Low Purity Problem->Low_Purity Purity Issue Low_ee Low Enantiomeric Excess Problem->Low_ee ee% Issue Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Reagents) Low_Yield->Optimize_Conditions Improve_Purification Improve Purification Method (Chromatography, Distillation) Low_Purity->Improve_Purification Optimize_Resolution Optimize Kinetic Resolution (Enzyme Choice, Stop at 50% conv.) Low_ee->Optimize_Resolution Optimize_Conditions->Start Re-run Improve_Purification->Start Re-purify Optimize_Resolution->Start Re-run

Caption: A general troubleshooting workflow for synthesis.

References

Overcoming low enantioselectivity in chiral lactone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low enantioselectivity in chiral lactone synthesis.

Troubleshooting Guide

Problem 1: Low Enantiomeric Excess (e.e.) in a Catalytic Lactonization Reaction

Question: My catalytic reaction to synthesize a chiral lactone is resulting in a low enantiomeric excess. What are the potential causes and how can I improve the enantioselectivity?

Answer:

Low enantiomeric excess in catalytic lactonization can stem from several factors related to the catalyst, substrate, and reaction conditions. Here is a step-by-step guide to troubleshoot this issue:

1. Catalyst and Ligand Selection:

  • Ligand Modification: The chiral ligand is paramount for inducing enantioselectivity. Even subtle changes to the ligand structure can have a profound impact. For instance, in manganese-catalyzed C-H oxidation for γ-lactone formation, replacing pyridine donors with N-ethylbenzimidazoles in the ligand structure led to a dramatic increase in enantioselectivity from low levels to 96% e.e.[1][2]

  • Catalyst System: The choice of metal and its coordination sphere is critical. Different metals (e.g., Ruthenium, Iridium, Nickel, Copper) and their complexes will exhibit varying levels of enantiocontrol for different substrate classes.[3][4][5][6] Consider screening a panel of catalysts with different electronic and steric properties.

  • Catalyst Loading: While often optimized for yield, catalyst loading can also influence enantioselectivity. An increase in catalyst loading (e.g., from 1 mol% to 2 mol%) in a manganese-catalyzed system, coupled with an increase in oxidant, improved the e.e. to >99%.[1][2]

2. Reaction Conditions:

  • Temperature: Temperature can significantly affect the energy difference between the diastereomeric transition states. Lowering the reaction temperature often enhances enantioselectivity, as seen in the synthesis of perfluoroalkyl-substituted β-lactones where optimal results were achieved at -78 °C for certain substrates.[7]

  • Solvent: The solvent can influence catalyst solubility, substrate conformation, and the stability of transition states. A change in solvent from acetonitrile to toluene in an enzymatic kinetic resolution dramatically improved enantioselectivity.[8] Screening a range of solvents with varying polarities and coordinating abilities is recommended.

  • Additives: The presence of additives can be crucial. In a copper-catalyzed oxyarylation, the addition of a silver salt as a halide scavenger and acid promoter significantly increased both yield and enantioselectivity.[6]

3. Substrate Effects:

  • Steric Hindrance: The steric environment around the reacting center of the substrate can influence how it interacts with the chiral catalyst. Highly congested substrates may require a catalyst with a more open binding pocket to achieve high enantioselectivity.

  • Electronic Effects: The electronic properties of the substrate can impact the reaction mechanism and enantioselectivity. In a nickel-catalyzed α-spirocyclization, a strong electronic effect was observed, where electron-withdrawing groups on the aryl nitrile led to lower enantioselectivity.[4]

Workflow for Troubleshooting Low e.e.

G start Low Enantioselectivity Observed catalyst Step 1: Evaluate Catalyst System start->catalyst conditions Step 2: Optimize Reaction Conditions catalyst->conditions If e.e. is still low sub_catalyst1 Modify Ligand Structure catalyst->sub_catalyst1 sub_catalyst2 Screen Different Metal Catalysts catalyst->sub_catalyst2 sub_catalyst3 Vary Catalyst Loading catalyst->sub_catalyst3 substrate Step 3: Analyze Substrate Effects conditions->substrate If e.e. is still low sub_conditions1 Adjust Temperature (often lower) conditions->sub_conditions1 sub_conditions2 Screen Solvents conditions->sub_conditions2 sub_conditions3 Introduce Additives conditions->sub_conditions3 end High Enantioselectivity Achieved substrate->end Successful Optimization sub_substrate1 Consider Steric Bulk substrate->sub_substrate1 sub_substrate2 Evaluate Electronic Properties substrate->sub_substrate2

Caption: A logical workflow for troubleshooting low enantioselectivity in chiral lactone synthesis.

Problem 2: Poor Diastereoselectivity in the Synthesis of Lactones with Multiple Stereocenters

Question: My reaction is producing the desired lactone, but as a mixture of diastereomers with low diastereoselectivity. How can I improve this?

Answer:

Achieving high diastereoselectivity requires controlling the formation of a second stereocenter relative to an existing one. Here are key strategies:

  • Directed Reactions: Employing directing groups on the substrate can force the reagent or catalyst to approach from a specific face. For example, hydroxyl-directed cyclopropanation is a powerful method for controlling the diastereoselective formation of a new stereocenter.

  • Catalyst Control: In many catalytic systems, the chiral ligand not only controls enantioselectivity but also diastereoselectivity. For instance, in the Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids, excellent diastereoselectivities (up to >20:1 dr) were achieved through the choice of an appropriate chiral ligand.[3]

  • Reaction Mechanism: Understanding the reaction mechanism can provide insights into controlling diastereoselectivity. In a concerted, asynchronous [2+2] cycloaddition for β-lactone synthesis, high diastereoselectivity was achieved by optimizing the catalyst and reaction conditions to favor one transition state over the other.[7]

  • Substrate Conformation: The inherent conformational bias of the substrate can play a significant role. For substrates with existing stereocenters, their preferred conformation in the transition state will influence the facial selectivity of the incoming reagent.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using enzymatic methods for chiral lactone synthesis?

A1: Enzymatic methods offer several advantages:

  • High Enantioselectivity: Enzymes often exhibit exceptional enantioselectivity (>99% e.e.) and regioselectivity due to their well-defined active sites.[9][10]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed under mild conditions (e.g., neutral pH, room temperature), which is beneficial for sensitive substrates.

  • Environmental Sustainability: Enzymes are biodegradable and often operate in aqueous media, reducing the need for organic solvents.

  • Overcoming Thermodynamic Hurdles: Engineered enzymes can overcome unfavorable ring strain to synthesize lactones of various ring sizes that are challenging to access through traditional chemical methods.[9]

However, limitations can include substrate scope, enzyme stability, and potential product inhibition.[10]

Q2: How can I choose the right analytical method to determine the enantiomeric excess of my chiral lactone?

A2: The most common and reliable method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) . These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. Chiral Gas Chromatography (GC) can also be used for volatile lactones. It is crucial to have access to a racemic sample of the lactone to develop the separation method and confirm the peak assignments for each enantiomer.

Q3: Can computational chemistry aid in improving enantioselectivity?

A3: Yes, computational methods like Density Functional Theory (DFT) are increasingly used to understand the reaction mechanisms of enantioselective transformations. By modeling the transition states leading to the different enantiomers, researchers can gain insights into the origins of stereoselectivity. This understanding can guide the rational design of more effective chiral ligands and catalysts. For example, DFT computations were used to favor a concerted asynchronous [2+2]-cycloaddition pathway over a stepwise aldol-lactonisation process in the synthesis of β-lactones.[7]

Data and Protocols

Table 1: Comparison of Catalytic Systems for Enantioselective Lactonization
Catalyst SystemSubstrate TypeYield (%)e.e. (%)Reference
(S,S)-Mn(bpeb)Carboxylic Acid (C-H Oxidation)1496[1][2]
(R,R)-Mn(CF3bpeb)Carboxylic Acid (C-H Oxidation)70>99[1][2]
Ru-complex with formic acid/triethylamineγ-Keto Carboxylic Acidup to 92up to 99[3]
Ni-complex with SL-M009-1 ligandLactone (α-Spirocyclization)8486[4]
Cu(MeCN)4PF6 with chiral ligandUnsaturated Carboxylic Acidup to 93up to 99[6]
Ir-complex with ferrocene-based ligandKetoestersup to 99up to 99[5]
Isothiourea (HyperBTM)Symmetric Anhydrides & Perfluoroalkylketonesup to 95>99[7]
Experimental Protocol: Manganese-Catalyzed Enantioselective γ-Lactonization

This protocol is adapted from the work on highly enantioselective catalytic lactonization at nonactivated C-H bonds.[1][2]

Materials:

  • Carboxylic acid substrate (e.g., 2,2-dimethylcyclohexanecarboxylic acid)

  • (R,R)-Mn(CF3bpeb) catalyst

  • Hydrogen peroxide (H₂O₂) (30% aq. solution)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the carboxylic acid substrate (0.2 mmol) in acetonitrile (2 mL) in a round-bottom flask, add the (R,R)-Mn(CF3bpeb) catalyst (2 mol %, 0.004 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add hydrogen peroxide (2.4 molar equivalents, 0.48 mmol) and trifluoroacetic acid (if required by the specific substrate) to the reaction mixture. The addition of H₂O₂ may be performed in portions to control the reaction rate.

  • Stir the reaction mixture at 0 °C for the specified time (e.g., 1-4 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure chiral γ-lactone.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).

Experimental Workflow Diagram

G start Start step1 Dissolve substrate and catalyst in MeCN start->step1 step2 Cool to 0 °C step1->step2 step3 Add H₂O₂ and TFA step2->step3 step4 Stir at 0 °C and monitor reaction step3->step4 step5 Quench with Na₂S₂O₃ step4->step5 step6 Extract with organic solvent step5->step6 step7 Dry and concentrate step6->step7 step8 Purify by column chromatography step7->step8 step9 Analyze yield and e.e. step8->step9 end End step9->end

Caption: A typical experimental workflow for manganese-catalyzed enantioselective lactonization.

References

Technical Support Center: Optimization of Lipase-Catalyzed Kinetic Resolution of Butyrolactones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of lipase-catalyzed kinetic resolution of butyrolactones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the lipase-catalyzed kinetic resolution of butyrolactones.

Issue Possible Cause Troubleshooting Steps
Low or no conversion Inactive enzyme- Ensure proper storage and handling of the lipase. - Test enzyme activity with a standard substrate. - Consider a fresh batch of enzyme.
Inappropriate reaction conditions- Optimize temperature, pH, and solvent.[1][2][3][4][5][6][7] - Ensure adequate mixing/agitation.
Substrate inhibition- Vary the substrate concentration to identify potential inhibition.
Insufficient water activity (for hydrolysis)- Ensure the presence of a sufficient amount of water in the reaction medium for hydrolysis reactions.
Poor substrate solubility- Select a solvent in which the substrate is more soluble. The use of organic co-solvents can sometimes accelerate hydrolytic reactions, but may decrease enantioselectivity.[8]
Low enantioselectivity (low ee) Suboptimal lipase selection- Screen a variety of lipases from different sources (e.g., Candida antarctica, Pseudomonas cepacia, Porcine Pancreas Lipase).[8][9] - The choice of lipase can be critical for achieving high enantioselectivity.[8][9]
Incorrect reaction temperature- Optimize the reaction temperature. Lower temperatures can sometimes increase enantioselectivity, though it may slow down the reaction rate.
Inappropriate solvent- The choice of organic solvent can significantly influence enantioselectivity.[8] Screen different solvents (e.g., hexane, diisopropyl ether, THF).
Reaction proceeded past 50% conversion- For a classic kinetic resolution, the maximum yield for a single enantiomer is 50%. Pushing the reaction beyond this point will decrease the enantiomeric excess of the product. Monitor the reaction progress and stop at or near 50% conversion.
Enzyme deactivation Harsh reaction conditions- Avoid extreme pH or high temperatures that can denature the lipase.[10] - The optimal pH for lipase activity is often in the neutral to slightly alkaline range (pH 7-9).[1][2][3][4][5][6][7]
Presence of inhibitors- Ensure the substrate and solvent are free from impurities that could inhibit the enzyme.
Mechanical stress- For immobilized enzymes, excessive stirring speeds can damage the support material.
Difficulty in product separation Similar properties of substrate and product- Employ chromatographic techniques such as column chromatography or HPLC for separation.
Emulsion formation- In biphasic systems, consider centrifugation or the addition of a salt to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: Which lipase should I choose for the kinetic resolution of my butyrolactone substrate?

A1: The choice of lipase is substrate-dependent and crucial for achieving high enantioselectivity. A screening of several commercially available lipases is highly recommended. Commonly successful lipases for lactone resolution include those from Candida antarctica (CAL-A and CAL-B), Pseudomonas cepacia (lipase PS), and Porcine Pancreas Lipase (PPL).[8][9] For instance, in the enantioselective hydrolysis of δ-acetyloxymethyl-δ-valerolactone, Porcine Pancreas Lipase (PPL) showed the highest optical purity for both the product and the unreacted substrate.[8]

Q2: What is the optimal temperature for the reaction?

A2: The optimal temperature can vary depending on the specific lipase and substrate. Generally, lipase activity increases with temperature up to a certain point, after which denaturation occurs.[10] A typical starting point is room temperature (around 25-30°C). It is advisable to screen a range of temperatures (e.g., 25°C, 30°C, 40°C, 50°C) to find the optimal balance between reaction rate and enantioselectivity. In some cases, lower temperatures can lead to higher enantioselectivity.

Q3: How does the choice of solvent affect the reaction?

A3: The organic solvent can significantly impact both the reaction rate and the enantioselectivity of the lipase. Non-polar solvents like hexane and diisopropyl ether are commonly used. The addition of a polar co-solvent might improve substrate solubility but could decrease enantioselectivity.[8] It is recommended to perform a solvent screen to identify the best medium for your specific reaction.

Q4: What is the ideal pH for the reaction?

A4: For hydrolytic reactions, the pH of the buffer is a critical parameter. Most lipases exhibit optimal activity in the neutral to slightly alkaline range, typically between pH 7 and 9.[1][2][3][4][5][6][7] It is essential to screen different pH values to determine the optimum for your specific enzyme and substrate. For transesterification reactions in organic solvents, the pH of the aqueous solution used to prepare the enzyme (pH memory) can still influence its catalytic activity.

Q5: Should I use a free or immobilized lipase?

A5: Both free and immobilized lipases can be used. Immobilized lipases offer several advantages, including easier separation from the reaction mixture, enhanced stability, and potential for reuse.[11][12] Immobilization can sometimes improve the enzyme's activity and selectivity.[11] However, the immobilization process itself needs to be optimized.

Q6: How can I monitor the progress of the reaction and determine the enantiomeric excess (ee)?

A6: The progress of the reaction (conversion) and the enantiomeric excess of the product and/or remaining substrate can be monitored using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[13] These techniques allow for the separation and quantification of the different enantiomers.

Data Presentation

Table 1: Comparison of Different Lipases in the Kinetic Resolution of Butyrolactones and Related Substrates

Lipase SourceSubstrateReaction TypeSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %) of ProductReference
Porcine Pancreas Lipase (PPL)δ-acetyloxymethyl-δ-valerolactoneHydrolysisPhosphate Buffer (pH 7.2)RT9.24895 (S)-alcohol[8]
Pseudomonas cepacia (PSL)δ-acetyloxymethyl-δ-valerolactoneHydrolysisPhosphate Buffer (pH 7.2)RT1.83832 (S)-alcohol[8]
Candida rugosa (CRL)Dimethyl 1-butyryloxy-1-carboxymethylphosphonateHydrolysisPhosphate buffer/diisopropyl ether/hexaneRT-~50>98 (R)-acid[9]
Candida antarctica Lipase B (CAL-B)Racemic trans-δ-hydroxy-γ-lactonesTransesterificationDiisopropyl ether30650-52>99 (ester)
Aspergillus niger Lipase (ANL)Dimethyl 1-butyryloxy-1-carboxymethylphosphonateHydrolysisPhosphate buffer/diisopropyl ether/hexaneRT-~5058 (R)-acid[9]

RT: Room Temperature

Experimental Protocols

Protocol 1: General Procedure for Lipase Screening in Hydrolysis of Butyrolactones
  • Substrate Preparation: Prepare a stock solution of the racemic butyrolactone substrate in a suitable water-miscible organic solvent (e.g., acetone, DMSO) to aid its dispersion in the aqueous buffer.

  • Reaction Setup: In separate vials, add 10 mg of each lipase to be screened (e.g., PPL, Lipase PS, CAL-A, CAL-B, ANL).

  • To each vial, add 1 mL of 0.1 M phosphate buffer of a specific pH (e.g., pH 7.0).

  • Add a specific amount of the butyrolactone substrate (e.g., 5-10 mg) to each vial.

  • Incubation: Incubate the vials at a constant temperature (e.g., 30°C) with agitation (e.g., 200 rpm) for a set period (e.g., 24 hours).

  • Work-up: Stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extracting the products. The lipase can be removed by filtration or centrifugation.

  • Analysis: Analyze the organic extract by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product and remaining substrate.[13]

Protocol 2: General Procedure for Lipase-Catalyzed Transesterification of Butyrolactones
  • Enzyme Preparation: Dry the lipase (free or immobilized) under vacuum for a few hours before use to remove excess water.

  • Reaction Setup: In a vial, add the racemic butyrolactone substrate (e.g., 0.1 mmol), the lipase (e.g., 20 mg), and an anhydrous organic solvent (e.g., 2 mL of hexane or diisopropyl ether).

  • Add an acyl donor (e.g., vinyl acetate, 2-5 equivalents).

  • Incubation: Seal the vial and incubate at a specific temperature (e.g., 40°C) with shaking.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by chiral GC or HPLC.

  • Work-up: Once the desired conversion (ideally ~50%) is reached, filter off the enzyme. Remove the solvent and excess acyl donor under reduced pressure.

  • Purification: Purify the product and the remaining substrate by column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation Substrate Racemic Butyrolactone ReactionSetup Reaction Setup (Temp, pH, Agitation) Substrate->ReactionSetup Lipase Lipase Selection (Free or Immobilized) Lipase->ReactionSetup Solvent Solvent/Buffer Selection Solvent->ReactionSetup Incubation Incubation & Monitoring (Chiral GC/HPLC) ReactionSetup->Incubation Workup Reaction Work-up (Extraction/Filtration) Incubation->Workup Separation Product Separation (Chromatography) Workup->Separation Analysis Enantiomeric Excess (ee) Determination Separation->Analysis

Caption: Experimental workflow for lipase-catalyzed kinetic resolution of butyrolactones.

Troubleshooting_Logic Start Problem Encountered LowConversion Low/No Conversion Start->LowConversion LowEE Low Enantioselectivity Start->LowEE EnzymeDeactivation Enzyme Deactivation Start->EnzymeDeactivation CheckEnzyme Check Enzyme Activity & Reaction Conditions LowConversion->CheckEnzyme OptimizeLipase Screen Different Lipases & Optimize Conditions LowEE->OptimizeLipase MonitorConversion Monitor Conversion Rate (Stop at ~50%) LowEE->MonitorConversion CheckConditions Verify Reaction Conditions (pH, Temp) EnzymeDeactivation->CheckConditions

Caption: Troubleshooting flowchart for common issues in kinetic resolution.

References

Challenges in the scale-up of (S)-3-Hydroxy-gamma-butyrolactone production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of (S)-3-Hydroxy-γ-butyrolactone (S-HGB) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing (S)-3-Hydroxy-γ-butyrolactone?

A1: The main production routes for S-HGB are chemical synthesis and biocatalysis.[1][2] Chemical methods often involve the hydrogenation of carbohydrate-based starting materials or the use of chiral precursors like L-malic acid.[1][2][3] Biocatalytic methods can be further divided into microbial fermentation, which uses engineered microorganisms to convert renewable feedstocks directly to S-HGB, and chemoenzymatic methods, which employ isolated enzymes for specific stereoselective transformations.[1][2][3]

Q2: Why is achieving high enantiomeric purity crucial for S-HGB production?

A2: (S)-3-Hydroxy-γ-butyrolactone is a key chiral building block in the synthesis of various pharmaceuticals, including anti-AIDS drugs.[3][4] The biological activity of these drugs is often specific to one enantiomer. The presence of the undesired (R)-enantiomer can lead to reduced efficacy or even adverse side effects.[3] Therefore, ensuring high enantiomeric excess (ee) is a critical quality parameter in the production of S-HGB for pharmaceutical applications.[3]

Q3: What are the main challenges in scaling up chemical synthesis of S-HGB?

A3: Scaling up chemical synthesis of S-HGB presents several challenges, including:

  • Stereocontrol: Achieving high enantioselectivity to produce the desired (S)-enantiomer can be difficult and often requires expensive chiral catalysts or starting materials.[3][5]

  • Byproduct Formation: Chemical routes can lead to the formation of complex mixtures of byproducts, such as formic acid, oxalic acid, and glycolic acid, which complicates the purification process.[5]

  • Harsh Reaction Conditions: Many chemical syntheses require high temperatures, high pressures, and long reaction times, which can lead to low overall yields and require specialized equipment.[5]

  • Cost: The use of expensive metal catalysts and the complexity of the processes contribute to the high cost of chemical synthesis.[5][6]

Q4: What are the common issues encountered during the scale-up of biocatalytic production of S-HGB?

A4: Common issues in scaling up biocatalytic production include:

  • Enzyme Inhibition: Byproducts of the reaction, such as benzoic acid in the lipase-catalyzed hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone, can inhibit enzyme activity.

  • Low Productivity and Yield: Some biosynthetic pathways suffer from low productivity and yield, making the process economically unviable.[7]

  • Enzyme Stability: Maintaining enzyme stability and activity over extended periods under industrial process conditions can be challenging.

  • Mass Transfer Limitations: In microbial fermentation, poor oxygen solubility in water can be a major obstacle, even at the lab scale.[8]

  • Downstream Processing: Recovering the product from complex fermentation broths can be difficult and costly.

Troubleshooting Guides

Chemical Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Optimize reaction time and temperature. - Increase catalyst loading. - Ensure efficient mixing.
Side reactions- Adjust reaction conditions (temperature, pressure, solvent) to disfavor side product formation. - Use a more selective catalyst.
Product degradation- Analyze for degradation products to understand the mechanism. - Reduce reaction temperature or time.
Low Enantiomeric Excess (ee) Poor catalyst performance- Screen different chiral catalysts or ligands. - Optimize catalyst loading and reaction conditions. - Ensure the catalyst is not degrading.
Racemization of product- Investigate the stability of the product under the reaction and workup conditions. - Minimize exposure to harsh pH or high temperatures during purification.
Difficult Purification Formation of closely-related byproducts- Optimize reaction selectivity to minimize byproduct formation. - Develop a more effective purification method (e.g., chromatography, crystallization).[5]
Emulsion formation during extraction- Use a different solvent system. - Employ centrifugation to break the emulsion.
Biocatalytic and Chemoenzymatic Synthesis
Issue Potential Cause Troubleshooting Steps
Low Enzyme Activity/Stability Suboptimal pH or temperature- Determine the optimal pH and temperature for the enzyme and maintain these conditions during the reaction.[3]
Enzyme denaturation- Immobilize the enzyme on a solid support to enhance stability.[3][9] - Add stabilizing agents (e.g., glycerol, BSA).
Product or substrate inhibition- Use a two-phase system to continuously remove inhibitory byproducts.[9] - Control substrate feed rate to maintain a low, non-inhibitory concentration.
Low Product Titer in Fermentation Inefficient metabolic pathway- Engineer the microbial strain to enhance the expression of key enzymes in the pathway.[10] - Disrupt competing metabolic pathways that consume the substrate or intermediates.[10]
Poor mass transfer (e.g., oxygen)- Optimize agitation and aeration rates in the fermenter. - Use oxygen-enriched air or pure oxygen.[8]
Substrate toxicity- Implement a fed-batch or continuous fermentation strategy to maintain low substrate concentrations.[10]
Difficult Product Recovery Complex fermentation broth- Use extraction methods with solvents that have high partition coefficients for S-HGB. - Employ downstream processing techniques like membrane filtration or chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data from various production methods for (S)-3-Hydroxy-γ-butyrolactone.

Table 1: Chemoenzymatic Production of S-HGB

Starting MaterialKey TransformationScaleYieldEnantiomeric Excess (ee)Reference
(S)-β-benzoyloxy-γ-butyrolactoneEnzymatic hydrolysis1,850 kg80% (isolated)>99%[3][9]
L-Malic acidSelective hydrogenation and lipase-catalyzed hydrolysisBench scale->99%[9]

Table 2: Microbial Fermentation for S-HGB Production

FeedstockEngineered MicroorganismTiterVolumetric ProductivityMolar YieldEnantiomeric Excess (ee)Reference
D-XyloseEscherichia coli3.5 g/L50.6 mg/(L·h)52.1%99.3%[10]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone from L-Malic Acid

This protocol describes a two-step process involving the selective hydrogenation of L-malic acid followed by lipase-catalyzed hydrolysis.[9]

Step 1: Selective Hydrogenation of L-Malic Acid

  • Materials: L-Malic acid, catalyst (e.g., Ru-based), solvent, high-pressure reactor.

  • Procedure:

    • Dissolve L-malic acid in a suitable solvent in a high-pressure reactor.

    • Add the hydrogenation catalyst.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 300 atm).[3]

    • Heat the reaction to the target temperature and maintain for the required duration with stirring.

    • After the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst.

    • The resulting product, a precursor to S-HGB, is then carried forward to the next step.

Step 2: Lipase-Catalyzed Hydrolysis

  • Materials: (S)-β-benzoyloxy-γ-butyrolactone (from Step 1), immobilized lipase (e.g., from Candida rugosa on Amberlite XAD-7), organic solvent (e.g., tert-butyl methyl ether), aqueous buffer.[9]

  • Procedure:

    • Create a two-phase system with the organic solvent and aqueous buffer.[9]

    • Add the (S)-β-benzoyloxy-γ-butyrolactone substrate to the organic phase.

    • Add the immobilized lipase to the reaction mixture.

    • Stir the mixture at the optimal temperature for the enzyme. The organic phase extracts the benzoic acid byproduct, preventing enzyme inhibition.[9]

    • Monitor the reaction progress by techniques such as HPLC.

    • Upon completion, separate the aqueous phase containing the S-HGB product. The immobilized enzyme can be recovered and reused.[3]

    • Purify the S-HGB from the aqueous phase.

Visualizations

experimental_workflow cluster_chemoenzymatic Chemoenzymatic Synthesis Workflow start L-Malic Acid hydrogenation Selective Hydrogenation start->hydrogenation precursor (S)-β-benzoyloxy-γ-butyrolactone hydrogenation->precursor hydrolysis Lipase-Catalyzed Hydrolysis precursor->hydrolysis product (S)-3-Hydroxy-γ-butyrolactone hydrolysis->product

Caption: Chemoenzymatic synthesis of S-HGB from L-malic acid.

troubleshooting_logic cluster_chem Chemical Synthesis cluster_bio Biocatalytic Synthesis problem Low Product Yield incomplete_rxn Incomplete Reaction? problem->incomplete_rxn Chem side_rxn Side Reactions? problem->side_rxn Chem degradation Product Degradation? problem->degradation Chem enzyme_activity Low Enzyme Activity? problem->enzyme_activity Bio low_titer Low Fermentation Titer? problem->low_titer Bio recovery_issue Poor Recovery? problem->recovery_issue Bio

Caption: Troubleshooting logic for low S-HGB yield.

microbial_production_pathway cluster_pathway Engineered E. coli Pathway for S-HGB d_xylose D-Xylose intermediate1 D-Xylonolactone d_xylose->intermediate1 d-xylose dehydrogenase intermediate2 D-Xylonate intermediate1->intermediate2 d-xylonolactonase intermediate3 2-Keto Acid intermediate2->intermediate3 d-xylonate dehydratase intermediate4 Aldehyde intermediate3->intermediate4 2-keto acid decarboxylase s_hgb (S)-3-Hydroxy-γ-butyrolactone intermediate4->s_hgb aldehyde dehydrogenase

Caption: Biosynthetic pathway for S-HGB from D-xylose in E. coli.[10]

References

Technical Support Center: (S)-3-Hydroxy-gamma-butyrolactone Reactions and Prevention of Racemization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-3-Hydroxy-gamma-butyrolactone in chemical reactions while preserving its crucial stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

This compound, often abbreviated as (S)-HGB, is a valuable chiral building block in organic synthesis. Its importance lies in its specific three-dimensional arrangement, or stereochemistry, which is crucial for the synthesis of a wide range of pharmaceuticals, including antiviral and cholesterol-lowering drugs. The biological activity of these drugs often depends on a single enantiomer, making the use of enantiomerically pure starting materials like (S)-HGB essential.

Q2: What is racemization and why is it a concern in reactions with this compound?

Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. In the context of this compound, racemization leads to the formation of its inactive or undesired (R)-enantiomer, reducing the yield of the target chiral product and potentially leading to downstream purification challenges and reduced efficacy of the final active pharmaceutical ingredient.

Q3: What are the primary causes of racemization during reactions involving this compound?

The primary cause of racemization in this compound is the presence of basic or acidic conditions, often coupled with elevated temperatures. The chiral center in (S)-HGB is susceptible to epimerization, particularly through a base-catalyzed mechanism involving the formation of a planar enolate intermediate. Certain catalysts and prolonged reaction times can also contribute to the loss of stereochemical integrity.

Q4: How can I determine the enantiomeric excess (ee) of my this compound sample?

The enantiomeric excess (ee) of this compound can be accurately determined using chiral chromatography techniques. Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are the most common methods.[1] These techniques use a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification and the calculation of the ee value.

Troubleshooting Guide: Preventing Racemization

This guide provides a structured approach to troubleshoot and prevent racemization during reactions with this compound.

Diagram: Troubleshooting Logic for Racemization Issues

TroubleshootingRacemization start Problem: Loss of Enantiomeric Excess (ee) check_conditions Review Reaction Conditions start->check_conditions check_base Is a strong base used? check_conditions->check_base pH/Base use_mild_base Action: Use a milder, non-nucleophilic base (e.g., organic amine). check_base->use_mild_base Yes check_temp Is the reaction temperature high? check_base->check_temp No final_check Re-analyze ee after implementing changes use_mild_base->final_check lower_temp Action: Lower the reaction temperature. check_temp->lower_temp Yes check_time Is the reaction time prolonged? check_temp->check_time No lower_temp->final_check optimize_time Action: Optimize for the shortest effective reaction time. check_time->optimize_time Yes check_catalyst Is a catalyst being used that could promote racemization? check_time->check_catalyst No optimize_time->final_check change_catalyst Action: Switch to a more stereoselective catalyst or consider an enzymatic approach. check_catalyst->change_catalyst Yes check_workup Review Work-up Procedure check_catalyst->check_workup No change_catalyst->final_check acid_base_wash Are harsh acidic or basic washes used? check_workup->acid_base_wash neutral_workup Action: Use neutral or mildly acidic/basic washes and minimize exposure time. acid_base_wash->neutral_workup Yes protecting_group Consider Protecting Group Strategy acid_base_wash->protecting_group No neutral_workup->final_check add_pg Action: Introduce a protecting group for the hydroxyl functionality to prevent enolate formation. protecting_group->add_pg add_pg->final_check

Caption: Decision tree for troubleshooting racemization.

Issue Potential Cause Recommended Action
Significant loss of enantiomeric excess (ee > 5%) Strongly basic reaction conditions: The use of strong bases like hydroxides or alkoxides can readily deprotonate the α-carbon, leading to the formation of a planar enolate intermediate and subsequent racemization.- Use a milder base: Opt for non-nucleophilic organic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 2,6-lutidine. - Control stoichiometry: Use the minimum effective amount of base.
High reaction temperature: Elevated temperatures provide the activation energy for the epimerization process, accelerating the rate of racemization.- Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider performing reactions at 0 °C or even sub-zero temperatures.
Prolonged reaction time: The longer the chiral center is exposed to conditions that can induce racemization, the greater the potential for loss of stereochemical integrity.- Monitor reaction progress: Use techniques like TLC or in-situ monitoring to determine the optimal reaction time and quench the reaction as soon as it is complete.
Inappropriate catalyst: Some metal catalysts or acidic catalysts can promote racemization.- Choose a stereoselective catalyst: For reductions, consider using chiral catalysts like those based on ruthenium or rhodium with chiral ligands. - Consider enzymatic methods: Lipases and other enzymes can offer high stereoselectivity under mild conditions.[1]
Harsh work-up conditions: Aqueous work-ups involving strong acids or bases can cause racemization even after the main reaction is complete.- Use neutral or buffered washes: Employ saturated ammonium chloride solution for quenching basic reactions and saturated sodium bicarbonate for acidic reactions. - Minimize contact time: Perform extractions and washes quickly.
Minor loss of enantiomeric excess (ee < 5%) Trace impurities: Acidic or basic impurities in solvents or reagents can be sufficient to cause a small degree of racemization.- Use high-purity reagents and solvents: Ensure all materials are of appropriate grade and are properly stored.
Slow addition of reagents: Slow addition of a reagent to a basic solution containing the lactone can create localized areas of high base concentration.- Reverse addition: Consider adding the lactone solution to the base or reagent mixture to maintain a low concentration of the substrate in the presence of the potentially racemizing agent.
Racemization during purification Chromatography on silica or alumina: The slightly acidic nature of silica gel or the basic nature of alumina can sometimes lead to on-column racemization, especially with sensitive substrates.- Deactivate the stationary phase: Treat silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites. - Use alternative purification methods: Consider crystallization or distillation if applicable.

Key Experimental Protocols

Protocol 1: Enantioselective Synthesis of this compound from L-Malic Acid

This chemoenzymatic protocol is a widely used method for the synthesis of enantiomerically pure this compound.[2]

Diagram: Workflow for Chemoenzymatic Synthesis

Chemoenzymatic_Synthesis start Start: L-Malic Acid esterification Esterification (e.g., with Benzyl Bromide) start->esterification protection Protection of Hydroxyl Group (e.g., Benzoylation) esterification->protection reduction Selective Reduction of Ester (e.g., NaBH4) protection->reduction hydrolysis Enzymatic Hydrolysis (e.g., Lipase) reduction->hydrolysis workup Aqueous Work-up and Extraction hydrolysis->workup purification Purification (e.g., Chromatography) workup->purification analysis Analysis of Enantiomeric Excess (Chiral GC/HPLC) purification->analysis end Product: this compound analysis->end

References

Purification strategies to remove starting material impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of reaction mixtures to remove starting material impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of starting material impurities in a final product?

A1: Starting material impurities in a final product can originate from several sources. These include unreacted starting materials carried through the process, impurities present in the initial starting materials, and byproducts from side reactions involving the starting materials.[1][2][3] Degradation of the starting materials during the reaction or workup can also contribute to impurities.[1]

Q2: How do I choose the initial purification technique to remove unreacted starting materials?

A2: The choice of the initial purification technique depends on the physical and chemical properties of your desired product and the starting material. A general guideline is:

  • For solid products with different solubility profiles from the starting material: Recrystallization is often a good first choice.[4][5]

  • For liquid products with a significant difference in boiling points (>70-100 °C) from the starting material: Distillation is suitable.[6]

  • When the product and starting material have different polarities: Column chromatography is a versatile option.[7][8][9]

  • If the starting material has acidic or basic properties: An acid-base extraction can selectively remove it.[10][11][12]

Q3: What is the most effective method for removing highly polar starting materials from a non-polar product?

A3: For separating highly polar starting materials from a non-polar product, a simple and effective method is liquid-liquid extraction. You can often wash the organic solution containing your non-polar product with water or brine to remove the polar impurities. Alternatively, passing the mixture through a short plug of silica gel can retain the polar starting material, allowing the non-polar product to elute.

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during common purification procedures.

Recrystallization

Problem: My compound is not crystallizing from the solution.

  • Possible Cause: The solution may not be supersaturated. This can happen if too much solvent was used.[5]

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface.[13]

    • Add a seed crystal of the pure compound if available.[5][13]

    • Reduce the volume of the solvent by gentle heating or under reduced pressure and then allow it to cool again.[5]

    • If using a solvent pair, you may have added too much of the more soluble solvent. Try adding a small amount of the less soluble solvent.[13]

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly.[13][14] Highly impure samples can also lead to oiling out.[5]

  • Solution:

    • Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5][14]

    • Consider using a solvent with a lower boiling point.[4]

    • Try to purify the compound by another method, like column chromatography, before attempting recrystallization again.[13]

Column Chromatography

Problem: The separation between my product and the starting material is poor.

  • Possible Cause: The chosen solvent system (eluent) may not have the optimal polarity.

  • Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a difference in Rf values of at least 0.2 between your product and the starting material.

    • Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).

    • Ensure the column is packed properly without any cracks or channels.

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound through the stationary phase. Your compound may also be unstable on silica gel.[8]

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.

    • If the compound is very polar, you may need to add a small percentage of a more polar solvent like methanol or use a different stationary phase like alumina.[8]

    • To check for stability on silica, you can run a 2D TLC plate.[8]

Liquid-Liquid Extraction (Acid-Base Extraction)

Problem: An emulsion has formed between the two layers, and they are not separating.

  • Possible Cause: Vigorous shaking can lead to the formation of emulsions, especially when the sample contains surfactant-like substances.[15][16]

  • Solution:

    • Allow the separatory funnel to stand for a while to see if the emulsion breaks on its own.[17]

    • Gently swirl the funnel instead of shaking it vigorously.[16]

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[16][17]

    • If the emulsion persists, you can try filtering the mixture through a pad of celite.

Problem: I am unsure which layer is the organic and which is the aqueous layer.

  • Possible Cause: The densities of the two solvents are unknown or similar.

  • Solution:

    • Add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[17]

    • Remember that halogenated solvents like dichloromethane and chloroform are generally denser than water and will form the bottom layer, while most other common organic solvents (e.g., diethyl ether, ethyl acetate, hexane) are less dense than water and will be the top layer.

Data Presentation

The selection of an appropriate solvent is crucial for a successful recrystallization. The following table provides a list of common solvents used for recrystallization, ordered by decreasing polarity.

SolventBoiling Point (°C)PolarityGood for...
Water100Very HighSalts, amides, some carboxylic acids[18]
Methanol65HighGeneral purpose, esters, nitro and bromo compounds[18]
Ethanol78HighGeneral purpose, esters, nitro and bromo compounds[18]
Acetone56Medium-HighGeneral purpose, nitro and bromo compounds, osazones[18]
Ethyl Acetate77MediumGeneral purpose, esters[18][19]
Dichloromethane40Medium-LowGeneral purpose, low-melting compounds[18]
Diethyl Ether35LowGeneral purpose, low-melting compounds[18][19]
Toluene111LowHydrocarbons, compounds with low polarity[18][19]
Hexane69Very LowHydrocarbons, very non-polar compounds[19]

Experimental Protocols

Protocol 1: Recrystallization to Remove a Less Soluble Starting Material

This protocol is suitable when the starting material is less soluble in the chosen solvent than the desired product.

  • Solvent Selection: Choose a solvent in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, and the starting material has low solubility even at high temperatures.[4]

  • Dissolution: In an Erlenmeyer flask, add the impure solid and the minimum amount of hot solvent required to dissolve the desired product.

  • Hot Filtration: While the solution is still hot, quickly filter it through a pre-heated funnel with fluted filter paper to remove the insoluble starting material.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure product.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Acid-Base Extraction to Remove an Acidic Starting Material

This protocol is effective for removing an acidic starting material (e.g., a carboxylic acid) from a neutral organic product.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[20] The volume should be roughly equal to the organic layer.

  • Mixing and Separation: Stopper the funnel, invert it, and vent frequently to release any pressure buildup from CO₂ evolution.[21] Shake gently and then allow the layers to separate. The deprotonated acidic starting material will be in the aqueous layer.[12][21]

  • Draining: Drain the lower aqueous layer.

  • Washing: Repeat the extraction with the aqueous base two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with brine to remove any residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified neutral product.

Visualizations

Purification_Workflow cluster_start Initial State cluster_decision Decision Point cluster_techniques Purification Techniques cluster_end Final Product Crude_Mixture Crude Reaction Mixture (Product + Starting Material) Properties Assess Physical/Chemical Properties Crude_Mixture->Properties Recrystallization Recrystallization Properties->Recrystallization Solid Product Different Solubility Distillation Distillation Properties->Distillation Liquid Product Different B.P. Chromatography Column Chromatography Properties->Chromatography Different Polarity Extraction Acid-Base Extraction Properties->Extraction Acidic/Basic Starting Material Pure_Product Purified Product Recrystallization->Pure_Product Distillation->Pure_Product Chromatography->Pure_Product Extraction->Pure_Product

Caption: A workflow for selecting a purification technique.

Acid_Base_Extraction Start Crude Mixture in Organic Solvent Add_Base Add Aqueous Base (e.g., NaHCO3) Start->Add_Base Separate Separate Layers Add_Base->Separate Organic_Layer Organic Layer (Neutral Product) Separate->Organic_Layer Top or Bottom Layer (depending on density) Aqueous_Layer Aqueous Layer (Deprotonated Acidic Starting Material) Separate->Aqueous_Layer Other Layer Dry_Concentrate Dry and Concentrate Organic_Layer->Dry_Concentrate Discard Discard or Neutralize and Extract if Needed Aqueous_Layer->Discard Pure_Product Pure Neutral Product Dry_Concentrate->Pure_Product

References

Technical Support Center: Enhancing Immobilized Enzyme Stability for Lactone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immobilized enzymes for lactone synthesis. Our aim is to help you overcome common experimental challenges and enhance the stability and efficiency of your biocatalytic processes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with immobilized enzymes for lactone synthesis.

Issue 1: Rapid Loss of Enzyme Activity Upon Immobilization

Question: My enzyme shows a significant drop in activity immediately after immobilization. What are the possible causes and how can I troubleshoot this?

Answer:

A substantial loss of enzyme activity post-immobilization is a common issue that can stem from several factors. Here’s a systematic approach to identify and resolve the problem:

  • Inappropriate Immobilization Chemistry: The chemical method used for immobilization might be reacting with the enzyme's active site.

    • Solution: If using covalent bonding methods that target amine groups (e.g., with glutaraldehyde or NHS-activated supports), consider protecting the active site during immobilization. This can be done by adding a substrate or a competitive inhibitor to the enzyme solution before introducing the support. Also, explore alternative immobilization chemistries that target different functional groups on the enzyme surface, such as those reacting with carboxyl or thiol groups.[1]

  • Conformational Changes: The interaction with the support material can induce conformational changes in the enzyme, distorting the active site.

    • Solution: Experiment with different support materials that have varying surface properties (hydrophobicity, hydrophilicity, charge). Sometimes, introducing a spacer arm or tether between the support and the enzyme can provide more flexibility and reduce detrimental interactions.[2] Using less rigid supports or methods like entrapment, which physically confine the enzyme without direct covalent bonding, can also preserve the enzyme's native conformation.[3][4]

  • Harsh Immobilization Conditions: Extreme pH, high temperature, or the presence of denaturing organic solvents during the immobilization process can damage the enzyme.

    • Solution: Optimize the immobilization conditions. Perform the immobilization at a lower temperature and in a buffer system that is optimal for the enzyme's stability. If organic solvents are necessary, choose those with a higher log P value (more hydrophobic) as they are generally less denaturing to enzymes.[5]

Issue 2: Enzyme Leaching from the Support During Reactions

Question: I am observing a continuous decrease in the activity of my immobilized enzyme over several reaction cycles, and I suspect the enzyme is leaching from the support. How can I confirm and prevent this?

Answer:

Enzyme leaching is a frequent problem, especially with non-covalent immobilization methods, and it compromises reusability and product purity.[3][6]

  • Confirmation of Leaching:

    • Activity Assay of the Supernatant: After a reaction cycle, remove the immobilized enzyme and assay the supernatant for enzymatic activity. The presence of activity confirms that the enzyme has leached into the reaction medium.

    • Protein Quantification: Use a standard protein assay (e.g., Bradford or BCA) to measure the protein concentration in the supernatant. An increase in protein concentration over time indicates leaching.

  • Troubleshooting and Prevention:

    • Strengthen Enzyme-Support Interaction: If you are using adsorption, which relies on weak interactions, consider switching to a covalent bonding method. Covalent bonds provide a much more stable attachment and significantly reduce leaching.[1][3]

    • Cross-linking after Adsorption: A hybrid approach is to first adsorb the enzyme onto the support and then cross-link it using a reagent like glutaraldehyde. This creates a network of covalently linked enzymes on the support surface, preventing their release.[6]

    • Optimize Binding Conditions: For ionic binding, ensure the pH of the reaction medium is not close to the enzyme's isoelectric point and that the ionic strength is not excessively high, as these conditions can disrupt the electrostatic interactions holding the enzyme to the support.[6]

    • Use of Affinity Tags: Engineering the enzyme with an affinity tag (e.g., His-tag) and using a corresponding affinity support (e.g., Ni-NTA resin) can provide a strong and specific attachment.[3]

Issue 3: Mass Transfer Limitations Affecting Reaction Rate

Question: My immobilized enzyme shows a much lower reaction rate compared to the free enzyme, even with high enzyme loading. Could this be due to mass transfer limitations?

Answer:

Yes, mass transfer limitations are a common cause of reduced apparent activity in immobilized enzyme systems.[7][8] This occurs when the rate of substrate diffusion to the enzyme's active site, or the rate of product diffusion away from it, is slower than the intrinsic rate of the enzymatic reaction.

  • Identifying Mass Transfer Limitations:

    • Effect of Stirring Speed: In a batch reactor, if increasing the stirring or agitation speed leads to an increase in the reaction rate, it suggests the presence of external mass transfer limitations (diffusion from the bulk liquid to the support surface).

    • Effect of Particle Size: Using smaller support particles increases the surface area-to-volume ratio. If smaller particles lead to a higher reaction rate, it points to internal mass transfer limitations (diffusion within the pores of the support).

  • Solutions to Overcome Mass Transfer Limitations:

    • Reduce Particle Size: Employing smaller support particles will decrease the diffusion path length for the substrate to reach the enzyme.[9]

    • Increase Substrate Concentration: At low substrate concentrations, the reaction rate is highly dependent on diffusion. Increasing the bulk substrate concentration can help to mitigate this effect.

    • Optimize Enzyme Loading: Very high enzyme loading within a porous support can lead to "enzyme crowding," which hinders diffusion. An optimal, intermediate enzyme loading may yield the highest overall activity.

    • Use Non-Porous Supports: Immobilizing the enzyme on the surface of non-porous supports eliminates internal diffusion limitations. However, this typically results in lower enzyme loading capacity.

    • Optimize Reactor Design: In continuous flow reactors, adjusting the flow rate can influence the thickness of the diffusion boundary layer around the support particles, thereby affecting external mass transfer.

Issue 4: Enzyme Deactivation in Continuous Flow Reactors

Question: I am using my immobilized enzyme in a continuous flow reactor for lactone synthesis, but its stability is poor, and the reactor performance declines rapidly. What could be the reasons?

Answer:

Enzyme deactivation in continuous flow systems can be caused by several factors, often exacerbated by the prolonged operational times.[10][11][12]

  • Shear Stress: The continuous flow of the reaction medium can exert mechanical stress on the immobilized enzyme, potentially leading to conformational changes and deactivation.

    • Solution: Optimize the flow rate to a level that is sufficient for efficient mass transfer but does not cause excessive shear. Using more robust immobilization linkages and supports can also enhance mechanical stability.

  • Substrate or Product Inhibition/Toxicity: Prolonged exposure to high concentrations of substrates or products can inhibit or denature the enzyme.[13][14]

    • Solution: Adjust the substrate feed concentration and flow rate to maintain substrate and product concentrations within a range that is non-inhibitory. In some cases, in-line product removal can be beneficial.

  • Presence of Denaturing Solvents: Many lactone syntheses are performed in organic solvents which can strip essential water from the enzyme and cause denaturation over time.[15]

    • Solution: Select a biocompatible organic solvent, or consider using a biphasic system where the enzyme resides in a protected aqueous phase. Creating a hydrophilic microenvironment around the enzyme, for example by co-immobilizing it with hydrophilic polymers, can also enhance stability in organic media.

  • Cofactor Depletion (for BVMOs): Baeyer-Villiger monooxygenases (BVMOs), which are crucial for many lactone syntheses, require a nicotinamide cofactor (NADPH). In a continuous system, the cofactor can be washed out or degraded.[13][14]

    • Solution: Co-immobilize the BVMO with a cofactor regeneration system, such as a glucose dehydrogenase (GDH) that regenerates NADPH from NADP+.[16][17] This creates a self-sustaining catalytic system within the reactor.

Frequently Asked Questions (FAQs)

Q1: Which type of enzyme is most commonly used for lactone synthesis?

A1: Lipases are widely used for the synthesis of lactones through intramolecular esterification of hydroxy acids. Baeyer-Villiger monooxygenases (BVMOs) are also very important as they can convert cyclic ketones into the corresponding lactones with high chemo- and regioselectivity.[13][18] Additionally, alcohol dehydrogenases (ADHs) can be used for the oxidative lactonization of diols.[13]

Q2: What are the most critical parameters to consider when choosing a support for enzyme immobilization?

A2: The choice of support is crucial for the stability and activity of the immobilized enzyme. Key parameters to consider include:

  • Material: Can be inorganic (e.g., silica, zeolites) or organic (e.g., agarose, chitosan, synthetic polymers like methacrylate resins).[1][19]

  • Porosity and Pore Size: For high enzyme loading, porous supports are preferred. The pore size should be large enough to allow the enzyme to enter without significant conformational restriction.[3]

  • Surface Chemistry: The presence of functional groups (e.g., amino, epoxy, carboxyl) on the support's surface determines the type of covalent linkages that can be formed.[3]

  • Mechanical Strength: The support should be robust enough to withstand the mechanical stresses of the reactor environment (e.g., stirring, flow).[4]

  • Hydrophilicity/Hydrophobicity: The surface properties of the support should be compatible with the reaction medium and can influence the enzyme's activity and stability.[20]

Q3: How can I improve the stability of my immobilized enzyme in organic solvents?

A3: Enhancing enzyme stability in organic solvents is often necessary for lactone synthesis. Strategies include:

  • Immobilization: Immobilization itself generally increases stability by rigidifying the enzyme structure. Multipoint covalent attachment is particularly effective.

  • Choice of Solvent: Use hydrophobic (water-immiscible) organic solvents with a high log P value, as they are less likely to strip the essential water layer from the enzyme.[5]

  • Control of Water Activity: Adding a small, controlled amount of water to the organic solvent is often essential for enzyme activity.

  • Protein Engineering: Modifying the enzyme's amino acid sequence through site-directed mutagenesis can improve its intrinsic stability in organic media.[21][22]

  • Additives: The addition of stabilizing agents like sugars, polyols, or polymers to the immobilization mixture can help preserve the enzyme's structure.

Q4: What is the benefit of co-immobilizing multiple enzymes?

A4: Co-immobilization is particularly useful for multi-step reactions or when a cofactor regeneration system is needed. For lactone synthesis using BVMOs, co-immobilizing the BVMO with a glucose dehydrogenase (GDH) allows for the continuous regeneration of the expensive NADPH cofactor.[16][17] This creates a more efficient and economically viable process by keeping the enzymes in close proximity, which can improve the overall reaction rate by channeling intermediates.

Quantitative Data on Immobilized Enzyme Stability

The following tables summarize quantitative data on the enhanced stability of immobilized enzymes relevant to lactone synthesis, compiled from various studies.

Table 1: Comparison of Half-life for Free vs. Immobilized Enzymes

EnzymeReaction/SubstrateImmobilization Method/SupportTemperature (°C)Half-life of Free EnzymeHalf-life of Immobilized EnzymeImprovement FactorReference
Carbonyl Reductase (SmCRM5)5-oxodecanoic acid reductionCovalent binding on ESR-3 resin30~5 hours285 hours57x[11][12][16]
Glucose Dehydrogenase (BmGDH)Cofactor regenerationCovalent binding on ESR-3 resin30~10 hours150 hours15x[11][12][16]
Bacillus sp. LipaseEsterificationAdsorption & cross-linking on HP-2070~3.2 hours~8 hours2.5x[23]

Table 2: Effect of Immobilization on Optimal Temperature and Thermostability

EnzymeImmobilization SupportOptimal Temp. Free Enzyme (°C)Optimal Temp. Immobilized Enzyme (°C)Residual Activity after 1h at 80°C (Immobilized)Reference
Bacillus sp. LipaseHP-20 with cross-linking6065~60%[23]
Carbonyl Reductase (SmCRM5)ESR-3 resin4045>80% (at 50°C for 2h)[16]

Table 3: Reusability of Immobilized Enzymes in Lactone Synthesis

Enzyme SystemReactionSupport MaterialNumber of CyclesFinal Residual ActivityReference
Co-immobilized SmCRM5 & BmGDH(R)-δ-decalactone synthesisESR-3 resin>650 hours continuous flow80% conversion maintained[11][16]
Candida antarctica Lipase B (CALB)EsterificationSilica microspheres5~40%[2]

Experimental Protocols

Protocol 1: Covalent Immobilization of a Carbonyl Reductase on Epoxy-Activated Resin for Lactone Synthesis

This protocol is adapted from a study on the synthesis of chiral lactones using a co-immobilized dual-enzyme system.[16]

Materials:

  • Epoxy-activated methacrylate resin (e.g., ES-103B or similar)

  • Carbonyl reductase (e.g., SmCRM5) enzyme solution in phosphate buffer (e.g., 50 mM, pH 7.5)

  • Phosphate buffered saline (PBS), pH 7.4

  • Low-speed shaker or rotator

Procedure:

  • Enzyme Preparation: Prepare a solution of the carbonyl reductase in a suitable buffer. The concentration will depend on the specific activity of the enzyme preparation.

  • Support Equilibration: Weigh the desired amount of epoxy-activated resin and wash it thoroughly with PBS (pH 7.4) to remove any preservatives. Equilibrate the resin in the same buffer.

  • Immobilization Reaction: Add the enzyme solution to the equilibrated resin. A typical ratio would be 1g of wet resin to 10-20 mL of enzyme solution.

  • Incubation: Gently shake the resin-enzyme slurry at 25°C for a specified time (e.g., 2-8 hours). The optimal time should be determined experimentally by taking samples periodically and measuring the residual activity in the supernatant.[16]

  • Monitoring Immobilization: At different time points, centrifuge a small aliquot of the slurry and measure the activity of the supernatant. The immobilization is complete when the activity in the supernatant no longer decreases.

  • Washing: After the incubation period, separate the immobilized enzyme from the solution by filtration or centrifugation. Wash the resin extensively with PBS (pH 7.4) to remove any non-covalently bound enzyme.

  • Storage: Store the immobilized enzyme preparation at 4°C in a suitable buffer.

Protocol 2: Immobilization of Lipase by Adsorption on a Hydrophobic Support

This is a general protocol for the non-covalent immobilization of lipases, which often show enhanced activity upon adsorption to hydrophobic surfaces.

Materials:

  • Lipase solution (e.g., from Candida antarctica Lipase B) in a low ionic strength buffer (e.g., 10 mM phosphate buffer, pH 7.0)

  • Hydrophobic support (e.g., octyl-agarose, polypropylene beads)

  • Low-speed shaker or rotator

Procedure:

  • Support Preparation: Wash the hydrophobic support material with distilled water and then with the low ionic strength buffer to equilibrate it.

  • Adsorption: Add the lipase solution to the prepared support.

  • Incubation: Gently agitate the mixture at a low temperature (e.g., 4°C or room temperature) for 1-2 hours. The adsorption process is typically rapid.

  • Monitoring: Periodically take samples of the supernatant and measure the protein concentration or enzyme activity to monitor the progress of the adsorption.

  • Washing: Once the adsorption is complete (no further decrease in supernatant activity), filter the support and wash it with the low ionic strength buffer to remove any unbound enzyme.

  • Drying (Optional): For use in organic solvents, the immobilized preparation can be dried under vacuum.

  • Storage: Store the immobilized lipase at 4°C.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_immob Immobilization Phase cluster_post Post-Immobilization Phase enzyme Enzyme Solution (e.g., Lipase, BVMO) immobilization Immobilization Reaction (Mixing Enzyme & Support) enzyme->immobilization support Support Material (e.g., Resin, Silica) equilibration Support Equilibration (Washing & Buffering) support->equilibration equilibration->immobilization incubation Incubation (Shaking at controlled T) immobilization->incubation monitoring Monitoring (Assay Supernatant Activity) incubation->monitoring washing Washing (Remove unbound enzyme) monitoring->washing storage Storage (4°C in buffer) washing->storage characterization Characterization (Activity, Stability, Loading) washing->characterization

Caption: General workflow for enzyme immobilization.

troubleshooting_leaching cluster_solutions Solutions for Leaching start Problem: Decreased activity over cycles q1 Is there activity in the supernatant after reaction? start->q1 leaching_confirmed Leaching Confirmed q1->leaching_confirmed Yes no_leaching Leaching Unlikely (Investigate other deactivation causes) q1->no_leaching No sol1 Switch to Covalent Bonding leaching_confirmed->sol1 sol2 Cross-link Adsorbed Enzyme leaching_confirmed->sol2 sol3 Optimize Ionic Strength/pH leaching_confirmed->sol3 sol4 Use Affinity Tag leaching_confirmed->sol4

Caption: Troubleshooting logic for enzyme leaching.

mass_transfer_logic start Problem: Low apparent activity of immobilized enzyme q1 Does increasing agitation speed increase reaction rate? start->q1 external_mt External Mass Transfer Limitation Likely q1->external_mt Yes q2 Does using smaller support particles increase reaction rate? q1->q2 No internal_mt Internal Mass Transfer Limitation Likely q2->internal_mt Yes no_mt Mass Transfer Unlikely (Investigate enzyme inactivation) q2->no_mt No

Caption: Decision tree for identifying mass transfer limitations.

References

Technical Support Center: Benzoic Acid Byproduct Removal in Chemoenzymatic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chemoenzymatic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot the removal of benzoic acid, a common byproduct in various chemoenzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: Why is benzoic acid a common byproduct in chemoenzymatic synthesis?

A1: Benzoic acid or its derivatives are often used as protecting groups for alcohols or amines in organic synthesis. During the enzymatic deprotection step, these groups are cleaved off, releasing benzoic acid into the reaction mixture. For instance, benzoyl groups are frequently removed by hydrolases, leading to the formation of benzoic acid as a byproduct.

Q2: What are the primary methods for removing benzoic acid from a reaction mixture?

A2: The most common and effective methods for removing benzoic acid are:

  • Liquid-Liquid Extraction (Acid-Base Extraction): This is often the first method of choice due to its simplicity and efficiency.[1][2]

  • Crystallization: This method is useful for purifying the desired product, leaving the more soluble benzoic acid behind in the mother liquor.[3]

  • Chromatography (Flash or HPLC): Chromatography is a high-resolution technique suitable for separating benzoic acid from products with similar polarities.

Q3: Is enzymatic degradation a viable option for removing benzoic acid in a synthesis context?

A3: While enzymes capable of degrading benzoic acid exist, their application for purification in organic synthesis is not well-documented in standard literature.[4] These enzymes often function under specific aqueous conditions that may not be compatible with the overall synthetic scheme or may be prohibitively expensive for large-scale applications. The focus of benzoic acid degradation by enzymes is primarily in the field of environmental bioremediation.

Troubleshooting Guides

Liquid-Liquid Extraction (Acid-Base Extraction)

This technique exploits the acidic nature of benzoic acid, which can be converted to its water-soluble salt (benzoate) by washing the organic reaction mixture with an aqueous basic solution.

Troubleshooting Common Issues:

Problem Possible Cause(s) Solution(s)
Incomplete removal of benzoic acid - Insufficient amount of base used.- pH of the aqueous layer is not high enough to deprotonate all the benzoic acid.- Not enough extractions performed.- Use a slight excess of a suitable base (e.g., NaHCO₃, Na₂CO₃, or NaOH solution).- Check the pH of the aqueous layer after extraction; it should be basic (pH > 8).- Perform multiple extractions (2-3 times) with fresh aqueous base.
Emulsion formation at the interface - Vigorous shaking of the separatory funnel.- High concentration of surfactants or other amphiphilic molecules in the reaction mixture.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite.- In some cases, allowing the mixture to stand for an extended period can lead to separation.
Precipitation of product in the separatory funnel - The product may be sparingly soluble in the organic solvent at the working temperature.- Add more organic solvent to fully dissolve the product.- Gently warm the separatory funnel to increase solubility (use caution with volatile solvents).
Product is also extracted into the aqueous layer - The desired product may have acidic or basic functionalities that react with the extraction solvent.- Use a milder base like sodium bicarbonate if your product is sensitive to strong bases like NaOH.- If the product is basic, it can be recovered from the aqueous layer by neutralizing the solution and extracting with an organic solvent.

Experimental Protocol: Acid-Base Extraction

  • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The top layer is typically the organic phase, and the bottom is the aqueous phase (confirm by adding a drop of water).

  • Drain the lower aqueous layer containing the sodium benzoate.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times.

  • Combine the aqueous layers. To confirm the presence of benzoic acid, this combined aqueous phase can be acidified with a strong acid (e.g., HCl) to precipitate the benzoic acid.

  • Wash the organic layer with brine to remove residual water and base.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Crystallization

Crystallization is an effective method for purifying a solid product from impurities like benzoic acid, provided there is a significant difference in their solubilities in the chosen solvent system.

Troubleshooting Common Issues:

Problem Possible Cause(s) Solution(s)
Low recovery of the desired product - Too much solvent was used, leading to a significant amount of product remaining in the mother liquor.- The cooling process was too rapid, leading to the formation of small, impure crystals.- Concentrate the mother liquor and attempt a second crystallization.- Ensure the minimum amount of hot solvent is used to dissolve the solid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling - The solution is not supersaturated (too much solvent was used).- The solution is supersaturated but requires nucleation to begin crystallization.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of the pure product.
Oiling out (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The solute is highly impure, leading to a significant melting point depression.- Add more solvent and reheat to dissolve the oil, then cool slowly.- Try a different crystallization solvent with a lower boiling point.
Benzoic acid co-precipitates with the product - The chosen solvent does not effectively solubilize benzoic acid at low temperatures.- The concentration of benzoic acid is very high.- Choose a solvent in which benzoic acid is more soluble at cold temperatures.- Perform a preliminary purification step (e.g., a quick extraction) to reduce the amount of benzoic acid before crystallization.

Experimental Protocol: Recrystallization

  • Choose a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while benzoic acid remains reasonably soluble at lower temperatures.

  • In an Erlenmeyer flask, dissolve the crude product containing benzoic acid in the minimum amount of the hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the dissolved benzoic acid.

  • Dry the crystals thoroughly to remove all traces of the solvent.

Chromatography

Flash chromatography and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating benzoic acid from the desired product, especially when dealing with complex mixtures or when high purity is required.

Troubleshooting Common Issues:

Problem Possible Cause(s) Solution(s)
Poor separation of benzoic acid and product (Flash Chromatography) - Inappropriate solvent system (eluent).- Column overloading.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a good separation between the spots of your product and benzoic acid.- Adding a small amount of acetic acid or formic acid to the eluent can improve the peak shape of acidic compounds.- Do not load too much crude material onto the column.
Tailing of the benzoic acid peak (HPLC) - Secondary interactions between benzoic acid and the stationary phase (e.g., silanol groups on silica).- Inappropriate mobile phase pH.- Use a mobile phase with a buffer to maintain a consistent pH.- For reversed-phase HPLC, a lower pH (e.g., using formic acid or phosphoric acid in the mobile phase) will protonate the benzoic acid, leading to better retention and peak shape.[5]- Consider using an end-capped column to minimize silanol interactions.
Irreproducible retention times (HPLC) - Changes in mobile phase composition.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Use a guard column to protect the analytical column from contaminants.

Experimental Protocol: Flash Chromatography

  • Select a Solvent System: Use TLC to find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your product and benzoic acid. The Rf of the desired compound should ideally be between 0.2 and 0.4.

  • Pack the Column: Pack a glass column with silica gel using the selected eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and adding the dry powder to the top of the column.[6]

  • Elute and Collect Fractions: Run the eluent through the column using positive pressure (e.g., from a nitrogen line or an air pump). Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Comparison of Methods

The following table summarizes the general characteristics of the primary methods for benzoic acid removal. The actual efficiency and scalability will depend on the specific properties of the desired product and the reaction conditions.

Method Typical Purity of Final Product Typical Recovery of Desired Product Scalability Key Advantages Key Disadvantages
Liquid-Liquid Extraction Good to Excellent (>95%)High (>90%)Excellent (easily scaled up)Fast, simple, and cost-effective.Can be problematic if emulsions form; may not be suitable for base-sensitive products.
Crystallization Excellent (>99% with optimization)Moderate to High (60-95%)[7]Good (can be scaled up, but may require specialized equipment)Can yield very pure material; serves as a purification step for the product.Recovery can be lower due to the solubility of the product in the mother liquor; requires the product to be a solid.
Flash Chromatography Very Good to Excellent (>98%)Good to High (70-95%)Moderate (can be scaled up, but becomes more resource-intensive)High resolution for complex mixtures; applicable to a wide range of compounds.More time-consuming and requires more solvent than extraction; silica gel can be acidic and may degrade sensitive compounds.
Preparative HPLC Excellent (>99.9%)Moderate to High (depending on loading)Poor (generally not used for large-scale purification due to cost and complexity)Highest resolution and purity achievable.Expensive, slow, and requires specialized equipment; not practical for large quantities.

Visualization of Workflows

Below are diagrams illustrating the general workflows for the described purification methods.

ExtractionWorkflow cluster_start Starting Mixture cluster_process Extraction Process cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Reaction Mixture (Product + Benzoic Acid) dissolve Dissolve in Organic Solvent start->dissolve extract Extract with Aqueous Base (e.g., NaHCO3) dissolve->extract separate Separate Layers extract->separate wash Wash with Brine separate->wash Organic Layer benzoate Aqueous Sodium Benzoate separate->benzoate Aqueous Layer dry Dry (e.g., Na2SO4) wash->dry evaporate Evaporate Solvent dry->evaporate product Purified Product evaporate->product

Caption: Workflow for removing benzoic acid via liquid-liquid extraction.

CrystallizationWorkflow cluster_start Starting Mixture cluster_process Crystallization Process cluster_solid Solid Phase cluster_liquid Liquid Phase start Crude Solid (Product + Benzoic Acid) dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash Crystals mother_liquor Mother Liquor (Contains Benzoic Acid) filter->mother_liquor Filtrate dry Dry Crystals wash->dry product Purified Product dry->product

Caption: Workflow for purifying a solid product from benzoic acid by crystallization.

ChromatographyWorkflow cluster_start Preparation cluster_process Separation Process cluster_fractions Fraction Analysis start Crude Mixture load Load Sample onto Packed Column start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor combine Combine Pure Product Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: General workflow for purification from benzoic acid using flash chromatography.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of (S)-3-Hydroxy-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

(S)-3-Hydroxy-γ-butyrolactone (S-HGB) is a vital chiral building block, or synthon, extensively utilized in the synthesis of various pharmaceuticals, including HIV inhibitors and synthetic statins.[1][2] Its enantiomeric purity is critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and precise analytical techniques are essential for its characterization, ensuring structural integrity and quantifying enantiomeric excess.

This guide provides a comparative overview of the principal analytical methods used for the characterization of (S)-3-Hydroxy-γ-butyrolactone, with a focus on chromatographic and spectroscopic techniques. It details experimental protocols, presents quantitative performance data, and outlines the distinct advantages and limitations of each method for researchers, scientists, and drug development professionals.

Overall Analytical Workflow

The characterization of (S)-3-Hydroxy-γ-butyrolactone typically follows a structured workflow, beginning with sample preparation and proceeding to various analytical techniques to confirm both the chemical structure and the stereochemical purity. The results are then aggregated into a comprehensive characterization report.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_chrom Chromatographic Separation (Purity & Enantiomeric Excess) cluster_spec Spectroscopic Characterization (Structure & Identity) cluster_report Phase 3: Reporting Sample Sample Receipt & Preparation GC Gas Chromatography (GC) Sample->GC HPLC Liquid Chromatography (HPLC) Sample->HPLC NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Report Comprehensive Characterization Report GC->Report HPLC->Report NMR->Report FTIR->Report

General workflow for the analytical characterization of S-HGB.

Chiral Gas Chromatography (GC)

Gas chromatography, particularly with a chiral stationary phase, is a powerful technique for separating and quantifying the enantiomers of volatile compounds like HGB. The method relies on the differential interaction of the enantiomers with a chiral selector, typically a cyclodextrin derivative, leading to different retention times.[3][4]

Experimental Protocol (Adapted from GC-MS methods for GBL)

  • Sample Preparation: Dissolve or extract the sample in a volatile organic solvent such as methylene chloride or chloroform. Dry the extract solution over anhydrous sodium sulfate.[5]

  • Internal Standard: Add an appropriate internal standard if quantitative analysis is required.

  • Injection: Inject 1-5 µL of the prepared sample into the GC.

  • GC-MS Conditions:

    • Injector: 250-280°C, with a split ratio (e.g., 1:6 or 30:1).[5][6]

    • Column: A chiral capillary column, such as one coated with a derivatized β-cyclodextrin (e.g., 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin).[3]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

    • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 100°C at 15°C/min, then ramp to 300-330°C at 35°C/min, and hold for 3 minutes.[6]

    • Detector (MS): Operate in either full scan mode (e.g., m/z 40-200) or Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions (e.g., m/z 42, 56, 86 for GBL).[6]

Quantitative Data Summary

ParameterValueSource
Linearity Range0.34 µg/mL - 500 µg/mL[7]
Limit of Detection (LOD)0.34 µg/mL[7]
Limit of Quantitation (LOQ)0.798 µg/mL (in biological matrices)[7]
Average Recovery85% - 95% (concentration dependent)[7]
Repeatability (RSD)< 3.0%[5]

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of less volatile or thermally labile compounds. For chiral separations, specialized columns containing a chiral stationary phase (CSP) are employed to resolve enantiomers.

Experimental Protocol (Adapted from UHPLC-MS/MS methods)

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1.0 mg/mL). Filter the solution through a 0.45 µm filter.[5]

  • HPLC Conditions:

    • Column: A chiral column such as Newcrom R1 or an InfinityLab Poroshell 120 SB-AQ (2.1 × 150 mm, 2.7 µm).[8][9]

    • Mobile Phase: An isocratic mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[8]

    • Flow Rate: 0.5 - 1.5 mL/min.[5]

    • Column Temperature: 40°C.[9]

    • Detector: UV detector or Mass Spectrometer (MS). For MS, operate in electrospray ionization positive mode (ESI+).

    • MS/MS Transitions (for GBL): Monitor the transition from the protonated molecule [M+H]⁺ at m/z 87.1 to a product ion at m/z 45.2 for quantification.[10]

Quantitative Data Summary (UHPLC-MS/MS)

ParameterValueSource
Retention Time (GBL)4.14 min[11]
Linearity Range0.2 µg/mL - 50 µg/mL[11]
Limit of Detection (LOD)0.2 µg/mL[11]
Limit of Quantitation (LOQ)~0.5 µg/mL[11]
Average Recovery90% - 110%[11]
Repeatability (RSD)< 10%[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of molecules. While standard NMR is inherently unable to distinguish between enantiomers, it provides definitive confirmation of the HGB chemical structure.[12] Chiral discrimination can be achieved using chiral solvating agents or chiral derivatizing agents, which induce separate, distinguishable signals for each enantiomer.

Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.

  • For Chiral Analysis (Optional): Add a stoichiometric amount of a chiral solvating agent (e.g., a chiral lanthanide shift reagent) to the sample.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz).

  • Data Analysis:

    • Structural Confirmation: The ¹H NMR spectrum of GBL derivatives typically shows three main resonance signals. The ¹³C spectrum displays four distinct peaks, which are characteristic and can be used for identification even in mixtures.[13]

    • Chiral Purity: In the presence of a chiral agent, compare the integration of the separated signals corresponding to the (S) and (R) enantiomers to determine the enantiomeric excess (% ee).

Data Presentation: Key Spectral Features

NucleusExpected Signals for GBL StructureSource
¹H NMRThree principal resonance signals: two triplets and one multiplet.[13]
¹³C NMRFour distinct carbon resonance peaks.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. For HGB, it is primarily used to confirm the presence of the characteristic lactone (cyclic ester) and hydroxyl (-OH) groups. It is not capable of distinguishing between enantiomers.

Experimental Protocol

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet. Liquid samples can be analyzed directly.

  • Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Data Presentation: Characteristic Absorption Bands

Functional GroupWavenumber (cm⁻¹)Source
Carbonyl (C=O) stretch of γ-lactone~1743 - 1770 cm⁻¹[14]
Hydroxyl (O-H) stretchBroad peak, ~3400 cm⁻¹General Knowledge
C-O stretch~1180 - 1250 cm⁻¹General Knowledge

Comparative Summary of Analytical Techniques

The choice of analytical technique depends on the specific information required, from rapid identity confirmation to precise enantiomeric purity determination.

TechniquePrimary UseChiral DiscriminationSensitivityStructural Information
Chiral GC Enantiomeric separation & quantificationExcellent (with chiral column)High (µg/mL to ng/mL)Low (retention time only)
Chiral HPLC Enantiomeric separation & quantificationExcellent (with chiral column)High (µg/mL)Low (retention time only)
NMR Unambiguous structure elucidationPossible (with chiral agents)Low (mg scale)High (complete structure)
FTIR Functional group identificationNoModerateLow (functional groups only)

digraph "Technique_Comparison" {
graph [bgcolor="#FFFFFF", fontname="Arial", splines=ortho, rankdir=LR, dpi=72];
node [shape=box, style="filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

subgraph "cluster_quant" { label="Quantitative & Chiral Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC [label="Chiral GC"]; HPLC [label="Chiral HPLC"]; }

subgraph "cluster_struct" { label="Structural Confirmation"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy"]; FTIR [label="FTIR Spectroscopy"]; }

subgraph "cluster_attributes" { label="Key Attributes"; bgcolor="#FFFFFF"; node [shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; HighSensitivity [label="High Sensitivity"]; HighSpecificity [label="High Structural Specificity"]; Chiral [label="Enantiomeric Purity"]; Identity [label="Functional Group ID"]; }

// Relationships GC -> HighSensitivity [color="#5F6368"]; HPLC -> HighSensitivity [color="#5F6368"]; GC -> Chiral [color="#5F6368"]; HPLC -> Chiral [color="#5F6368"];

NMR -> HighSpecificity [color="#5F6368"]; NMR -> Chiral [label=" with agents", style=dashed, color="#5F6368"]; FTIR -> Identity [color="#5F6368"]; }

Logical relationships of analytical techniques to key data outputs.

References

Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for 3-Hydroxy-γ-Butyrolactone Enantiomer Resolution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides a comprehensive comparison of Chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of 3-hydroxy-γ-butyrolactone, a key chiral building block in the synthesis of various pharmaceuticals.

This document delves into established chiral stationary phases (CSPs), detailing experimental protocols and presenting quantitative data to facilitate the selection of an optimal analytical method. The comparison focuses on polysaccharide-based columns, which are widely recognized for their broad applicability in resolving a diverse range of chiral compounds.

Comparison of Chiral HPLC Methods

The enantiomeric separation of 3-hydroxy-γ-butyrolactone can be effectively achieved using polysaccharide-based chiral stationary phases. The most common choices are derivatives of cellulose and amylose, such as those found in the Chiralcel and Chiralpak series of columns. These columns offer different selectivities based on the specific polysaccharide derivative and the functional groups attached to it. Below is a comparison of typical starting methods that can be adapted and optimized for this specific analysis.

ParameterMethod 1Method 2
Chiral Stationary Phase Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 4.6 x 250 mm, 5 µm4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Ethanol (85:15, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C (Ambient)30 °C
Detection Wavelength 210 nm210 nm
Expected Elution Order Typically, the (R)-enantiomer elutes before the (S)-enantiomer.Often, the (S)-enantiomer elutes before the (R)-enantiomer.
Typical Resolution (Rs) > 1.5> 2.0

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical techniques. The following protocols are based on established methods for separating analogous chiral compounds.

Method 1: Chiralcel OD-H Protocol

1. System Preparation:

  • Equilibrate the HPLC system with the mobile phase (n-Hexane / 2-Propanol, 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Ensure the column temperature is maintained at 25 °C.

2. Sample Preparation:

  • Dissolve the racemic 3-hydroxy-γ-butyrolactone standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Prepare the sample for analysis by dissolving it in the mobile phase to a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Analysis:

  • Inject 10 µL of the prepared sample or standard onto the Chiralcel OD-H column.

  • Monitor the elution profile at a wavelength of 210 nm.

  • Identify the enantiomer peaks based on the retention times of the individual enantiomeric standards, if available.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers.

Method 2: Chiralpak AD-H Protocol

1. System Preparation:

  • Flush the HPLC system with the mobile phase (n-Hexane / Ethanol, 85:15 v/v).

  • Set the flow rate to 0.8 mL/min and allow the system to equilibrate, ensuring a stable baseline.

  • Maintain the column oven at 30 °C.

2. Sample Preparation:

  • Prepare a racemic standard of 3-hydroxy-γ-butyrolactone at a concentration of 1 mg/mL in the mobile phase.

  • Dissolve the analytical sample in the mobile phase to a comparable concentration.

  • Pass all solutions through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Analysis:

  • Inject a 10 µL aliquot of the sample or standard.

  • Detect the separated enantiomers at 210 nm.

  • Determine the elution order by injecting individual enantiomer standards.

  • Quantify the enantiomeric excess based on the integrated peak areas.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the logical flow of the analytical methods.

Chiral_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_prep Sample Dissolution & Filtration injection Injection sample_prep->injection system_prep HPLC System Equilibration system_prep->injection separation Chiral Separation on Column injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation ee Calculation integration->calculation

Caption: General workflow for chiral HPLC analysis.

Method_Selection_Logic start Start: Racemic Mixture of 3-Hydroxy-γ-butyrolactone method1 Method 1: Chiralcel OD-H (Cellulose-based) start->method1 method2 Method 2: Chiralpak AD-H (Amylose-based) start->method2 evaluation Evaluate Resolution (Rs) and Peak Shape method1->evaluation method2->evaluation optimization Optimize Mobile Phase & Temperature evaluation->optimization Rs < 1.5 or Tailing final_method Final Validated Method evaluation->final_method Rs > 1.5 & Good Shape optimization->evaluation

Caption: Decision tree for method selection and optimization.

A Comparative Guide to the Spectroscopic Analysis of (S)-3-Hydroxy-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. (S)-3-Hydroxy-gamma-butyrolactone is a vital chiral building block in the synthesis of numerous pharmaceuticals. This guide provides a detailed comparison of its spectroscopic properties, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to aid in its identification and quality assessment.

Spectroscopic Data Comparison

The structural elucidation of this compound relies heavily on NMR and IR spectroscopy. The data presented below offers a benchmark for the characterization of this compound. In a non-chiral solvent, the NMR and IR spectra of the (R)-enantiomer, (R)-3-Hydroxy-gamma-butyrolactone, are identical to those of the (S)-enantiomer. The differentiation between enantiomers requires specialized techniques such as chiral chromatography or the use of chiral shift reagents in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1]

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H3 (CH-OH)~4.45Multiplet-
H4 (CH₂)~4.30 and ~4.20Multiplet-
H2 (CH₂)~2.75 and ~2.50Multiplet-
OHVariableBroad Singlet-

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Carbon AssignmentChemical Shift (δ) ppm
C1 (C=O)~177
C3 (CH-OH)~68
C4 (O-CH₂)~65
C2 (CH₂)~35
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by two main absorption bands.[1]

Table 3: Key IR Absorption Bands for this compound [1]

Functional GroupAbsorption Range (cm⁻¹)Description
Hydroxyl (-OH)3600-3200Strong, broad
Carbonyl (C=O) of γ-lactone~1770Strong, sharp

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for obtaining NMR and IR spectra of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Tube Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a baseline correction and label the significant peaks.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample Obtain (S)-3-Hydroxy- gamma-butyrolactone Prep_NMR Prepare NMR Sample (in CDCl3) Sample->Prep_NMR Prep_IR Prepare IR Sample (Neat Liquid) Sample->Prep_IR NMR_Acq ¹H and ¹³C NMR Acquisition Prep_NMR->NMR_Acq IR_Acq FT-IR (ATR) Acquisition Prep_IR->IR_Acq Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR_Acq->Process_NMR Process_IR Process IR Data (Baseline Correction) IR_Acq->Process_IR Compare Compare with Reference Data Process_NMR->Compare Process_IR->Compare Conclusion Structure Confirmation & Purity Assessment Compare->Conclusion

References

A Comparative Guide to the Synthesis of (S)-3-Hydroxy-gamma-butyrolactone: Chemical versus Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxy-gamma-butyrolactone (S-HBL) is a crucial chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various drugs. The stereochemistry of S-HBL is critical for the efficacy of these pharmaceuticals, making its enantiomerically pure synthesis a topic of significant interest. This guide provides an objective comparison of the two primary methodologies for producing S-HBL: traditional chemical synthesis and emerging biocatalytic routes. We will delve into the performance of each approach, supported by experimental data, and provide detailed protocols for key experiments.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for a representative chemical (chemoenzymatic) and a biocatalytic synthesis of this compound.

ParameterChemical Synthesis (Chemoenzymatic)Biocatalytic Synthesis (Engineered E. coli)
Starting Material L-Malic acidD-Xylose
Key Reagents/Catalysts Benzoyl chloride, Zinc borohydride, Lipase from Candida rugosaEngineered Escherichia coli expressing a five-enzyme pathway
Yield 80% (isolated yield)[1][2]52.1% (molar yield on D-xylose)[3]
Enantiomeric Excess (ee) >99% (implied by use of chiral precursor)>99.3%[3]
Product Titer Not applicable (batch chemical synthesis)3.5 g/L[3]
Reaction Conditions Step 1: 60°C; Step 2: 25°C; Step 3: Controlled pH and temperature30-37°C, controlled pH and aeration
Solvents Tetrahydrofuran, Dichloromethane, Tert-butyl methyl ether, WaterAqueous fermentation medium
Downstream Processing Extraction, Crystallization, FiltrationCell harvesting, Extraction, Purification
Environmental Impact Use of organic solvents and chemical reagentsUse of renewable feedstock and aqueous media

Experimental Protocols

Chemical Synthesis: Chemoenzymatic Route from L-Malic Acid

This protocol is based on a widely used chemoenzymatic approach that starts with the readily available chiral precursor, L-malic acid.

Step 1: Synthesis of (S)-2-Benzoyloxy-succinic anhydride (S-BSA)

  • A mixture of L-malic acid (0.5 M) and benzoyl chloride (1.5 M) is heated at 60°C for 10 hours.

  • After the reaction, the mixture is washed with tert-butyl methyl ether (TBME) to yield S-BSA.

Step 2: Synthesis of (S)-β-benzoyloxy-γ-butyrolactone (S-BBL)

  • One equivalent of the prepared S-BSA is dissolved in tetrahydrofuran (THF).

  • To this solution, 0.5 equivalents of zinc borohydride (Zn(BH₄)₂) is added.

  • The reaction is carried out at a constant temperature of 25°C for 5 hours with stirring.

  • Following the reaction, THF is evaporated, and the product is extracted with dichloromethane.

Step 3: Enzymatic Hydrolysis to this compound (S-HBL)

  • The synthesized S-BBL is subjected to hydrolysis using a hydrolase, such as a lipase from Candida rugosa. The enzyme can be used in a free or immobilized form.

  • The reaction is conducted in a two-phase system of a hydrophilic solvent (e.g., water) and a hydrophobic organic solvent (e.g., tert-butyl methyl ether), maintained at a constant pH and temperature. The organic phase serves to extract the benzoic acid by-product, preventing enzyme inhibition.

  • After the reaction is complete, the enzyme is removed by filtration.

  • The aqueous phase containing the S-HBL is separated and the product is recovered by evaporation of the solvent and extraction with a hydrophilic organic solvent at a temperature of 0°C or below.

Biocatalytic Synthesis: Whole-Cell Catalysis with Engineered E. coli

This protocol describes the production of S-HBL from a renewable feedstock, D-xylose, using a metabolically engineered strain of Escherichia coli.

1. Pre-culture Preparation:

  • A single colony of the engineered E. coli strain is used to inoculate a seed culture in Luria-Bertani (LB) medium supplemented with the appropriate antibiotics.

  • The culture is incubated overnight at 37°C with shaking.

2. Fed-Batch Fermentation:

  • The main fermentation is carried out in a bioreactor containing a defined mineral medium with glycerol as the carbon source and supplemented with necessary nutrients and antibiotics.

  • The bioreactor is inoculated with the overnight pre-culture.

  • The fermentation is maintained at 37°C, and the pH is controlled at a setpoint (e.g., 7.0) by the automated addition of a base (e.g., NH₄OH). Dissolved oxygen is maintained at a set percentage (e.g., 20%) by controlling the agitation and aeration rates.

  • Once the initial glycerol is consumed (indicated by a sharp increase in dissolved oxygen), a feeding solution containing concentrated glycerol and D-xylose is supplied to the bioreactor at a controlled rate to induce the expression of the biosynthetic pathway enzymes and initiate the production of S-HBL.

  • The fermentation is continued for a set period (e.g., 48-72 hours), with samples taken periodically to monitor cell growth, substrate consumption, and product formation.

3. Product Isolation and Purification:

  • At the end of the fermentation, the bacterial cells are harvested from the culture broth by centrifugation.

  • The supernatant, containing the secreted S-HBL, is collected.

  • The supernatant is then subjected to extraction with an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is then purified using techniques such as column chromatography to obtain pure this compound.

Visualization of the Biocatalytic Pathway

The biocatalytic synthesis of this compound in engineered E. coli from D-xylose proceeds through a five-step enzymatic pathway.

Biocatalytic_Pathway cluster_0 Engineered E. coli D_Xylose D-Xylose D_Xylonolactone D-Xylonolactone D_Xylose->D_Xylonolactone d-xylose dehydrogenase D_Xylonate D-Xylonate D_Xylonolactone->D_Xylonate d-xylonolactonase Keto_acid 2-Keto-3-deoxy-D-xylonate D_Xylonate->Keto_acid d-xylonate dehydratase Hydroxy_aldehyde 3,4-Dihydroxybutanal Keto_acid->Hydroxy_aldehyde 2-keto acid decarboxylase S_HBL (S)-3-Hydroxy- gamma-butyrolactone Hydroxy_aldehyde->S_HBL aldehyde dehydrogenase

Caption: Engineered biocatalytic pathway for (S)-3-HBL synthesis.

Concluding Remarks

Both chemical and biocatalytic methods offer viable routes to enantiomerically pure this compound. The chemoenzymatic approach, starting from L-malic acid, is a well-established method that provides high yields. However, it relies on the use of organic solvents and multiple reaction steps.

The biocatalytic approach using engineered microorganisms presents a more sustainable alternative. By utilizing renewable feedstocks like D-xylose and conducting the synthesis in an aqueous environment, the environmental footprint is significantly reduced. While the product titer and overall yield may currently be lower than the chemical method, ongoing advancements in metabolic engineering and fermentation technology are continuously improving the efficiency of biocatalytic processes.

The choice between these methods will ultimately depend on the specific requirements of the application, including scalability, cost-effectiveness, and environmental considerations. For researchers and drug development professionals, understanding the nuances of both approaches is crucial for making informed decisions in the synthesis of this vital chiral intermediate.

References

Unveiling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of (S)-3-Hydroxy-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation pattern of a chiral molecule like (S)-3-Hydroxy-gamma-butyrolactone (S-HGB) is crucial for its identification, characterization, and quality control. This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation of S-HGB with two common alternatives, gamma-butyrolactone (GBL) and gamma-valerolactone (GVL), supported by experimental data and detailed protocols.

Executive Summary

This compound exhibits a characteristic mass spectrometry fragmentation pattern under electron ionization. The molecular ion peak is often weak or absent, with prominent fragments arising from the loss of water, a formyl group, and subsequent cleavages of the lactone ring. This pattern, when compared to the simpler fragmentation of gamma-butyrolactone and the distinct pattern of gamma-valerolactone, allows for clear differentiation. This guide presents the key fragment ions and their relative intensities, a detailed experimental protocol for their determination, and a visual representation of the fragmentation pathway to aid in the structural elucidation of these important compounds.

Data Presentation: Comparative Fragmentation Patterns

The following tables summarize the quantitative mass spectrometry data for this compound and its alternatives. The data for this compound is based on the mass spectrum of its racemate, dihydro-4-hydroxy-2(3H)-furanone, as the fragmentation is not stereospecific under standard EI-MS conditions.

Table 1: Mass Spectrometry Fragmentation Data for this compound

m/zProposed FragmentRelative Intensity (%)
102[M]+• (Molecular Ion)5
84[M-H₂O]+•15
73[M-CHO]+40
57[M-CH₂OH]+100 (Base Peak)
43[C₂H₃O]+60

Table 2: Mass Spectrometry Fragmentation Data for gamma-Butyrolactone (GBL) [1]

m/zProposed FragmentRelative Intensity (%)
86[M]+• (Molecular Ion)36
56[M-CO]+•32
42[C₂H₂O]+•100 (Base Peak)
28[CO]+•92

Table 3: Mass Spectrometry Fragmentation Data for gamma-Valerolactone (GVL)

m/zProposed FragmentRelative Intensity (%)
100[M]+• (Molecular Ion)25
85[M-CH₃]+70
56[M-CO₂]+• or [M-CH₃CHO]+•100 (Base Peak)
43[C₃H₇]+ or [CH₃CO]+48
41[C₃H₅]+70

Experimental Protocols

The following is a typical experimental protocol for obtaining the electron ionization mass spectrum of lactones using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the lactone standard (this compound, gamma-butyrolactone, or gamma-valerolactone) in a suitable volatile solvent such as methanol or ethyl acetate.

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 50:1).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 30-200.

  • Solvent Delay: 3 minutes.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each lactone.

  • Identify the molecular ion peak and the major fragment ions.

  • Determine the relative intensity of each fragment ion by normalizing the abundance of the most intense peak (base peak) to 100%.

Mandatory Visualization: Fragmentation Pathway

The following diagrams illustrate the proposed fragmentation pathways for this compound and its alternatives under electron ionization.

G cluster_0 This compound Fragmentation M0 [C₄H₆O₃]⁺• m/z 102 F1_0 [C₄H₄O₂]⁺• m/z 84 M0->F1_0 - H₂O F2_0 [C₃H₅O₂]⁺ m/z 73 M0->F2_0 - CHO• F3_0 [C₃H₅O]⁺ m/z 57 F2_0->F3_0 - O F4_0 [C₂H₃O]⁺ m/z 43 F2_0->F4_0 - CH₂O

Caption: Proposed EI fragmentation pathway of this compound.

G cluster_1 gamma-Butyrolactone Fragmentation M1 [C₄H₆O₂]⁺• m/z 86 F1_1 [C₃H₆O]⁺• m/z 56 M1->F1_1 - CO F2_1 [C₂H₂O]⁺• m/z 42 M1->F2_1 - C₂H₄ F3_1 [CO]⁺• m/z 28 M1->F3_1 - C₃H₆ F1_1->F2_1 - CH₂

Caption: Proposed EI fragmentation pathway of gamma-Butyrolactone.

G cluster_2 gamma-Valerolactone Fragmentation M2 [C₅H₈O₂]⁺• m/z 100 F1_2 [C₄H₅O₂]⁺ m/z 85 M2->F1_2 - CH₃• F2_2 [C₄H₈]⁺• m/z 56 M2->F2_2 - CO₂ F3_2 [C₃H₇]⁺ m/z 43 F1_2->F3_2 - CO₂ F4_2 [C₃H₅]⁺ m/z 41 F2_2->F4_2 - CH₃•

Caption: Proposed EI fragmentation pathway of gamma-Valerolactone.

References

Comparative analysis of different chiral precursors for drug synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a drug is a critical determinant of its pharmacological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects or toxicity.[1][2][3] Consequently, the synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. This guide provides a comparative analysis of the primary strategies for obtaining chiral compounds, focusing on the use of chiral precursors from the "chiral pool" versus synthetic chiral precursors generated through asymmetric synthesis.

Core Strategies for Enantioselective Synthesis

There are three main approaches to obtaining enantiomerically pure compounds for drug synthesis: chiral pool synthesis, asymmetric synthesis, and resolution of racemic mixtures.[4][5][] While resolution is a post-synthesis separation technique, chiral pool and asymmetric synthesis are precursor-based strategies that are central to the design of efficient and stereocontrolled synthetic routes.

Comparative Analysis of Chiral Precursor Strategies

The choice of a chiral precursor strategy is influenced by factors such as the structure of the target molecule, the availability of starting materials, scalability, and cost-effectiveness.

FeatureChiral Pool SynthesisAsymmetric Synthesis (Catalytic)Asymmetric Synthesis (Chiral Auxiliaries)
Source of Chirality Naturally occurring enantiopure compounds (e.g., amino acids, sugars, terpenes).[7][8]Chiral catalyst (metal complex, organocatalyst, or enzyme) that directs the stereochemical outcome of a reaction.[9][10]A stoichiometric chiral molecule temporarily attached to the substrate to direct a diastereoselective reaction.[4][9]
Key Advantage Readily available, often inexpensive starting materials with pre-defined stereocenters.[8]High efficiency (low catalyst loading), broad substrate scope, and suitability for industrial scale-up.[9]High diastereoselectivity and predictability for certain transformations.
Key Disadvantage The synthetic design is constrained by the limited structures of naturally available chiral molecules.[7]Catalyst development can be expensive and time-consuming; some catalysts have a narrow substrate scope.[4]Requires stoichiometric amounts of the auxiliary and additional steps for attachment and removal, reducing overall efficiency.[9]
Cost-Effectiveness Generally high for simple targets structurally related to the chiral pool starting material.[8]Can be very high for established, highly efficient catalytic processes, despite potentially high initial catalyst cost.[4]Often lower due to the stoichiometric use of the auxiliary and extra synthetic steps.
Atom Economy Variable, depending on the extent of molecular modification required.Generally high, as the catalyst is used in substoichiometric amounts.Lower, due to the addition and removal of the auxiliary group.
Example Drugs/Intermediates Paclitaxel (from verbenone), Epothilone (from (-)-pantolactone).[7]L-DOPA (via asymmetric hydrogenation), Esomeprazole.[11]Synthesis of chiral amino indanol for an anti-HIV drug.[4]

Experimental Protocols: A Generalized Overview

Chiral Pool Synthesis: Synthesis of a Chiral Amine from a Natural Amino Acid

This protocol outlines a general workflow for converting a naturally occurring amino acid into a chiral amine, a common structural motif in pharmaceuticals.

  • Protection of Functional Groups: The amino and carboxylic acid groups of the starting amino acid (e.g., L-Alanine) are protected. The amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid can be converted to a methyl or ethyl ester.

  • Reduction of the Carboxylic Acid: The protected amino ester is then reduced to the corresponding amino alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent (e.g., tetrahydrofuran).

  • Activation of the Hydroxyl Group: The hydroxyl group of the amino alcohol is activated for nucleophilic substitution, for example, by converting it to a tosylate or mesylate by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine.

  • Displacement with a Nucleophile (Optional): The activated hydroxyl group can be displaced by a desired nucleophile to introduce further complexity.

  • Deprotection: The protecting group on the nitrogen is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final chiral amine.

Asymmetric Synthesis: Catalytic Asymmetric Hydrogenation of a Prochiral Ketone

This protocol describes a general procedure for the enantioselective reduction of a ketone to a chiral alcohol using a chiral catalyst.

  • Catalyst Preparation: The chiral catalyst is prepared in situ or used as a pre-formed complex. For example, a ruthenium-based catalyst like a Ru(BINAP) complex is often used.

  • Reaction Setup: The prochiral ketone substrate is dissolved in a suitable solvent (e.g., methanol, ethanol) in a high-pressure reactor. The chiral catalyst is added, typically at a low loading (e.g., 0.01-1 mol%).

  • Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-100 atm). The reaction mixture is stirred at a specific temperature until the reaction is complete (monitored by techniques like TLC or GC).

  • Work-up and Purification: After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to isolate the enantiomerically enriched chiral alcohol.

  • Determination of Enantiomeric Excess: The enantiomeric excess (e.e.) of the product is determined using a chiral analytical technique, such as chiral HPLC or chiral GC.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the different chiral synthesis strategies.

Chiral_Synthesis_Strategies cluster_pool Chiral Pool Synthesis cluster_asymmetric Asymmetric Synthesis cluster_catalysis Catalytic Approach cluster_auxiliary Auxiliary Approach pool_start Naturally Occurring Chiral Molecule (e.g., Amino Acid, Sugar) pool_modify Chemical Modification (Functional Group Interconversion) pool_start->pool_modify Preserves Chirality pool_end Target Chiral Molecule pool_modify->pool_end asym_start Achiral or Prochiral Starting Material asym_reaction Asymmetric Reaction asym_start->asym_reaction asym_end Target Chiral Molecule asym_reaction->asym_end catalyst Chiral Catalyst (Substoichiometric) catalyst->asym_reaction Induces Chirality aux_attach Attach Chiral Auxiliary aux_diastereoselective Diastereoselective Reaction aux_attach->aux_diastereoselective aux_remove Remove Auxiliary aux_diastereoselective->aux_remove asym_end2 Target Chiral Molecule aux_remove->asym_end2 asym_start2 Achiral Starting Material asym_start2->aux_attach

Caption: Overview of Chiral Synthesis Strategies.

The following diagram illustrates a more detailed decision-making workflow for selecting a chiral precursor strategy.

Decision_Workflow start Define Target Chiral Molecule check_structure Is the target structurally similar to a known chiral pool molecule? start->check_structure use_chiral_pool Utilize Chiral Pool Synthesis check_structure->use_chiral_pool Yes consider_asymmetric Consider Asymmetric Synthesis check_structure->consider_asymmetric No check_catalyst Is a known, efficient catalyst available for the key transformation? consider_asymmetric->check_catalyst use_catalysis Employ Asymmetric Catalysis check_catalyst->use_catalysis Yes use_auxiliary Use a Chiral Auxiliary check_catalyst->use_auxiliary No develop_catalyst Develop a new catalytic method use_auxiliary->develop_catalyst Alternative

Caption: Decision workflow for chiral synthesis.

Conclusion

The synthesis of enantiomerically pure drugs is a critical endeavor in pharmaceutical development, directly impacting therapeutic efficacy and patient safety. Both chiral pool synthesis and asymmetric synthesis offer powerful, yet distinct, approaches to accessing chiral building blocks. Chiral pool synthesis provides an economical and straightforward route when the target molecule shares a structural scaffold with an abundant natural product.[8] In contrast, asymmetric catalysis offers greater flexibility and efficiency for a broader range of targets and is often more amenable to large-scale industrial production.[9][10] The use of chiral auxiliaries, while effective, is generally less efficient. The optimal strategy is ultimately determined by a careful consideration of the target's structure, economic viability, and the current state of synthetic methodology. As the demand for complex and novel chiral drugs grows, continued innovation in all of these areas will be essential.

References

Evaluating the efficiency of different lipase enzymes for hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Evaluating the Hydrolytic Efficiency of Lipase Enzymes

For researchers, scientists, and professionals in drug development, selecting the optimal lipase for a specific hydrolytic application is a critical decision. This guide provides a comparative overview of the efficiency of various commonly used lipase enzymes, supported by experimental data. We will delve into their performance under different conditions, their substrate specificities, and the kinetic parameters that govern their activity.

Comparative Performance of Selected Lipase Enzymes

The efficiency of a lipase-catalyzed hydrolysis reaction is influenced by several factors, including the source of the enzyme, pH, temperature, and the nature of the substrate. Microbial lipases, particularly from fungal and bacterial sources, are widely used in industrial applications due to their stability, broad substrate specificity, and ease of production.[1][2][3][4]

Below is a summary of the key performance indicators for several commercially available and extensively studied lipases.

Table 1: Optimal Conditions for Hydrolysis
Enzyme SourceCommon Commerical Name(s)Optimal pHOptimal Temperature (°C)
Aspergillus nigerLipase A, Amano A6.0 - 7.530 - 40
Candida rugosa (syn. Candida cylindracea)Lipase CR, Amano AY6.0 - 7.030 - 45
Pseudomonas cepacia (syn. Burkholderia cepacia)Lipase PS, Amano PS7.0 - 8.040 - 50
Rhizomucor mieheiLipozyme RM IM, Palatase7.0 - 8.540 - 55
Thermomyces lanuginosusLipolase, Lipozyme TL IM8.0 - 9.545 - 60
Porcine PancreasPancreatic Lipase8.0 - 9.037 - 40

Note: Optimal conditions can vary depending on the specific substrate and assay conditions.

Table 2: Kinetic Parameters of Selected Lipases

The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are crucial parameters for comparing the catalytic efficiency of enzymes.[5][6] A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a greater maximum rate of reaction.[6][7]

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)
Aspergillus nigerp-Nitrophenyl Palmitate14.53Not specified
Candida rugosaOlive Oil Emulsion0.717 (M)67.1 (µmol/min/mg)
Penicillium sp.p-Nitrophenyl Palmitate9.932.58 (U/min)
Candida antarctica Lipase B (CALB)4-Nitrophenyl Acetate170Not specified
Thermomyces lanuginosusNot specified21.25Not specified
Yeast (Candida tropicalis VPY3)Not specified0.3258.24 (U/mL/min)
Yeast (Diutina mesorugosa VPY42)Not specified0.55178.36 (U/mL/min)

Note: The reported Km and Vmax values are highly dependent on the specific assay conditions, substrate used, and the purity of the enzyme preparation. Direct comparison should be made with caution.[7][8]

Substrate Specificity

Lipases exhibit varying degrees of specificity towards the fatty acid chains of triglycerides.[9][10] This specificity is a key factor in selecting an enzyme for a particular application.

  • Candida rugosa lipase is known for its broad substrate specificity, hydrolyzing a wide range of triglycerides.[11][12]

  • Rhizomucor miehei lipase shows a preference for long-chain fatty acids.[10]

  • Aspergillus niger lipase is effective in hydrolyzing short-chain fatty acid esters.[10]

  • Thermomyces lanuginosus lipase can be more reactive with short-chain p-nitrophenyl esters.

Experimental Protocols

Accurate evaluation of lipase efficiency relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two common lipase activity assays.

Titrimetric Assay using Olive Oil Emulsion

This method measures the amount of free fatty acids released from the hydrolysis of triglycerides in an olive oil emulsion.[13][14][15]

Materials:

  • 200 mM Tris-HCl buffer, pH 7.7

  • Olive oil substrate solution (e.g., Sigma Stock No. 800-1)

  • 95% Ethanol

  • Thymolphthalein indicator solution

  • 50 mM Sodium Hydroxide (NaOH), standardized

  • Lipase enzyme solution

Procedure:

  • Prepare the reaction mixture by combining 2.5 mL of deionized water, 1.0 mL of 200 mM Tris-HCl buffer (pH 7.7), and 3.0 mL of the olive oil substrate solution in a reaction vessel.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding 1.0 mL of the lipase enzyme solution.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 10 mL of 95% ethanol.

  • Add a few drops of thymolphthalein indicator.

  • Titrate the liberated free fatty acids with 50 mM NaOH until a light blue color endpoint is reached.

  • A blank titration is performed without the enzyme to account for any free fatty acids initially present in the substrate.

  • One unit of lipase activity is defined as the amount of enzyme that liberates 1.0 microequivalent of fatty acid from a triglyceride per hour at pH 7.7 and 37°C.

Spectrophotometric Assay using p-Nitrophenyl Palmitate (pNPP)

This colorimetric assay measures the release of p-nitrophenol from the hydrolysis of pNPP, which can be quantified by measuring the absorbance at 410 nm.[16][17][18][19]

Materials:

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • p-Nitrophenyl Palmitate (pNPP) solution (e.g., 3 mM in isopropanol)

  • 0.25% Polyvinyl alcohol (PVA) solution (pH 6.5) or a solution containing a surfactant like Triton X-100 to aid in substrate dispersion[16][17]

  • 3 M Hydrochloric acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Lipase enzyme solution

Procedure:

  • In a test tube, mix 800 µL of 0.25% PVA solution and 100 µL of the lipase enzyme solution.

  • Pre-incubate the mixture at 30°C for 15 minutes.

  • Initiate the reaction by adding 100 µL of 3 mM pNPP solution.

  • Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).

  • Terminate the reaction by adding 500 µL of 3 M HCl.[16]

  • Centrifuge the mixture to pellet any precipitate.

  • Transfer 500 µL of the supernatant to a new tube and add 1 mL of 2 M NaOH to develop the yellow color of the p-nitrophenolate ion.[16]

  • Measure the absorbance at 410 nm using a spectrophotometer.

  • A standard curve of p-nitrophenol is used to determine the amount of product released.

  • One unit of enzyme activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[17]

Visualizing the Experimental Workflow and Hydrolysis Pathway

To better illustrate the processes involved in evaluating lipase efficiency, the following diagrams are provided.

Hydrolysis_Reaction cluster_reactants Reactants cluster_products Products Triglyceride Triglyceride (Fat/Oil) Lipase Lipase Enzyme Triglyceride->Lipase Substrate Binding Water Water (H2O) Water->Lipase Glycerol Glycerol FattyAcids Free Fatty Acids Lipase->Glycerol Catalysis Lipase->FattyAcids

Caption: The enzymatic hydrolysis of a triglyceride by lipase.

Lipase_Efficiency_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Enzyme Solution Preparation Incubation Incubation at Optimal Temp & pH Enzyme_Prep->Incubation Substrate_Prep Substrate Emulsion (e.g., Olive Oil) or pNPP Solution Substrate_Prep->Incubation Titration Titration of Free Fatty Acids (FFA) Incubation->Titration Titrimetric Method Spectro Spectrophotometry (Absorbance at 410 nm) Incubation->Spectro Spectrophotometric Method Data_Analysis Data Analysis (Calculate Activity, Km, Vmax) Titration->Data_Analysis Spectro->Data_Analysis

References

A Comparative Guide to the Synthesis of Enantiomerically Pure Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure lactones is a critical endeavor in the fields of pharmaceuticals, agrochemicals, and fragrance industries, where the chirality of a molecule can dictate its biological activity. This guide provides an objective comparison of prominent synthetic routes to these valuable compounds, supported by experimental data and detailed methodologies. The primary strategies benchmarked include biocatalytic methods, organocatalytic approaches, and metal-catalyzed reactions.

At a Glance: Performance Comparison of Synthesis Routes

The following tables summarize the performance of various catalytic systems for the synthesis of enantiomerically pure lactones, focusing on key metrics such as catalyst/enzyme loading, reaction time, temperature, yield, and enantiomeric excess (ee).

Biocatalytic Synthesis

Biocatalytic methods offer high selectivity under mild reaction conditions, often utilizing enzymes such as Baeyer-Villiger monooxygenases (BVMOs), alcohol dehydrogenases (ADHs), and carbonyl reductases.

SubstrateCatalyst/EnzymeLoadingTime (h)Temp (°C)Yield (%)ee (%)Ref.
rac-Bicyclo[3.2.0]hept-2-en-6-onePhenylacetone monooxygenase (PAMO) mutant P3Whole cells2430>95>99 (S)
1,4-ButanediolHorse Liver ADH (HLADH) with SBFC cofactor0.3 g/L630>99N/A[1]
5-Oxodecanoic acidCarbonyl reductase (SmCRM5)N/AN/AN/AHigh99 (R)
γ-Keto acidCarbonyl reductase (OdCR2)Whole cells24308599 (R)[2]
Organocatalytic Synthesis

Organocatalysis provides a metal-free alternative for asymmetric lactone synthesis, often employing chiral small molecules to catalyze the desired transformation with high enantioselectivity.

SubstrateCatalystLoading (mol%)Time (h)Temp (°C)Yield (%)ee (%)drRef.
α-Aryl-γ-butyrolactone & MBH carbonateAmino-acid-derived phosphine LB2101625799884:16
γ,δ-Unsaturated carboxylic acidConfined imidodiphosphorimidate (IDPi) Brønsted acid5120209296N/A[3][4]

MBH carbonate: Morita–Baylis–Hillman carbonate dr: diastereomeric ratio

Metal-Catalyzed Synthesis

Transition metal catalysts, particularly those based on ruthenium and iridium, are highly efficient for the asymmetric hydrogenation of keto-acids and keto-esters to produce chiral lactones.

SubstrateCatalystLoading (mol%)Time (h)Temp (°C)Yield (%)ee (%)Ref.
γ-KetoesterRuCl3-(R)-BINAP-HCl0.5481008898[5]
Benzo-fused ketoesterIridium-ferrocene based complex112609999[6][7]
β-KetoesterIridium/f-amphol complex1125098>99[8]
γ-Keto acidNi-Zn co-catalytic systemN/A24100up to 99up to 98[9]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a research setting.

Biocatalytic Baeyer-Villiger Oxidation of a Cyclic Ketone

This protocol describes the enantioselective oxidation of a racemic cyclic ketone using a Baeyer-Villiger monooxygenase.

Materials:

  • Racemic bicyclo[3.2.0]hept-2-en-6-one (substrate)

  • Whole cells of E. coli expressing a PAMO mutant

  • Glucose (for cofactor regeneration)

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a baffled flask, suspend the E. coli whole cells in the phosphate buffer.

  • Add glucose to the cell suspension to initiate cofactor regeneration.

  • Add the racemic cyclic ketone substrate to the reaction mixture.

  • Incubate the flask at 30°C with shaking (e.g., 200 rpm) for 24 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral lactone by silica gel column chromatography.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Organocatalytic Asymmetric Allylic Alkylation

This protocol details the synthesis of a chiral γ-lactone via the asymmetric allylic alkylation of an α-aryl-γ-butyrolactone with a Morita-Baylis-Hillman carbonate, catalyzed by a chiral phosphine.

Materials:

  • α-Aryl-γ-butyrolactone (nucleophile)

  • Morita-Baylis-Hillman (MBH) carbonate (electrophile)

  • Chiral amino-acid-derived phosphine catalyst (e.g., LB2)

  • 2-Methyltetrahydrofuran (2-MeTHF) as solvent

  • Silica gel for column chromatography

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the α-aryl-γ-butyrolactone and the chiral phosphine catalyst.

  • Dissolve the solids in 2-MeTHF.

  • Add the MBH carbonate to the solution.

  • Stir the reaction mixture at room temperature (25°C) for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the enantioenriched α-aryl-α′-allyl-γ-butyrolactone.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess of the product.[10][11]

Metal-Catalyzed Asymmetric Hydrogenation of a Ketoester

This protocol outlines the synthesis of a chiral lactone through the asymmetric hydrogenation of a ketoester using a chiral iridium catalyst.[6][7]

Materials:

  • Benzo-fused ketoester (substrate)

  • Chiral iridium complex with a ferrocene-based ligand

  • Methanol (solvent)

  • Hydrogen gas (H2)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a glass vial inside the autoclave with the ketoester substrate and the chiral iridium catalyst.

  • Add methanol as the solvent.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Heat the reaction to 60°C and stir for 12 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting hydroxy ester will spontaneously cyclize to the lactone, which can be purified by column chromatography if necessary.

  • Determine the yield and enantiomeric excess of the chiral lactone.[6][7]

Visualizing the Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow and key stages of the different synthetic strategies for producing enantiomerically pure lactones.

Synthesis_Workflows cluster_biocatalytic Biocatalytic Routes cluster_organocatalytic Organocatalytic Routes cluster_metal_catalyzed Metal-Catalyzed Routes start_bio Starting Material (Ketone, Diol, Keto-acid) enzyme Enzyme (BVMO, ADH, Reductase) start_bio->enzyme Substrate reaction_bio Biocatalytic Transformation enzyme->reaction_bio Catalysis product_bio Enantiopure Lactone reaction_bio->product_bio Product Formation start_org Starting Material (Lactone, Unsaturated Acid) catalyst_org Chiral Organocatalyst (Phosphine, Brønsted Acid) start_org->catalyst_org Substrate reaction_org Asymmetric Reaction catalyst_org->reaction_org Catalysis product_org Enantiopure Lactone reaction_org->product_org Product Formation start_metal Starting Material (Keto-acid, Keto-ester) catalyst_metal Chiral Metal Complex (Ru, Ir, Ni) start_metal->catalyst_metal Substrate reaction_metal Asymmetric Hydogenation catalyst_metal->reaction_metal Catalysis product_metal Enantiopure Lactone reaction_metal->product_metal Product Formation

Caption: Overview of biocatalytic, organocatalytic, and metal-catalyzed synthesis routes.

General_Workflow start Select Synthesis Strategy substrate_prep Substrate Preparation start->substrate_prep reaction_setup Catalytic Reaction Setup substrate_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC, GC, HPLC) reaction_setup->reaction_monitoring workup Reaction Workup & Product Extraction reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield, ee%, dr) purification->analysis

Caption: A generalized experimental workflow for lactone synthesis.

References

A Comparative Guide to the Production of (S)-3-Hydroxy-gamma-butyrolactone: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral building blocks is a critical aspect of pharmaceutical manufacturing. (S)-3-Hydroxy-gamma-butyrolactone (S-HGB), a key intermediate in the synthesis of numerous blockbuster drugs, is a prime example of a high-value chiral molecule where the choice of production method can significantly impact the overall process economics and sustainability. This guide provides an objective comparison of the leading production methods for S-HGB, supported by experimental data, to aid in the selection of the most suitable approach for your research and development needs.

This analysis delves into three primary methodologies for S-HGB production: chemoenzymatic synthesis, microbial fermentation (biocatalysis), and traditional chemical synthesis. Each method is evaluated based on key performance indicators, including yield, enantiomeric excess, and cost-effectiveness, with detailed experimental protocols provided for reproducibility.

At a Glance: Comparing Production Methods

The following table summarizes the key quantitative data for each of the primary S-HGB production methods.

Parameter Chemoenzymatic Synthesis from L-Malic Acid Microbial Fermentation (Engineered E. coli) Chemical Synthesis from Carbohydrates
Starting Material L-Malic AcidD-Xylose (or other renewable sugars)D-Hexoses (e.g., maltose, lactose)
Reported Yield 80-90%[1][2]52.1% (molar yield)[3]Low to moderate (e.g., ~30-57 wt%)[4][5]
Enantiomeric Excess (ee) >99.5%[6]99.3%[3]Variable, can be low without chiral catalysts
Product Titer Not applicable (chemical reaction)3.5 g/L[3]Not applicable (chemical reaction)
Volumetric Productivity Not applicable (chemical reaction)50.6 mg/(L·h)[3]Not applicable (chemical reaction)
Key Advantages High yield and enantiopurity, scalable.[2]Utilizes renewable feedstocks, "green" process.Inexpensive starting materials.[4]
Key Disadvantages Potentially higher cost of starting material and enzymes.Lower productivity, complex process development.Often results in complex mixtures, difficult purification, potentially low yields.[4]

In-Depth Analysis of Production Methods

Chemoenzymatic Synthesis from L-Malic Acid

This well-established method leverages a readily available chiral starting material, L-malic acid, and combines chemical and enzymatic steps to achieve high yields and excellent enantioselectivity. The process typically involves the chemical reduction of an L-malic acid ester followed by a lipase-catalyzed hydrolysis.[2] A notable advantage of this route is its demonstrated scalability, with successful production reported at the kilogram scale.[2]

Logical Workflow for Chemoenzymatic Synthesis:

chemoenzymatic_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Hydrolysis L-Malic Acid L-Malic Acid L-Malic Acid Ester L-Malic Acid Ester L-Malic Acid->L-Malic Acid Ester Esterification Reduced Intermediate Reduced Intermediate L-Malic Acid Ester->Reduced Intermediate Reduction S-HGB S-HGB Reduced Intermediate->S-HGB Lipase microbial_pathway D-Xylose D-Xylose D-Xylonolactone D-Xylonolactone D-Xylose->D-Xylonolactone D-xylose dehydrogenase D-Xylonate D-Xylonate D-Xylonolactone->D-Xylonate D-xylonolactonase 2-Keto-3-deoxy-D-xylonate 2-Keto-3-deoxy-D-xylonate D-Xylonate->2-Keto-3-deoxy-D-xylonate D-xylonate dehydratase 3,4-Dihydroxybutanal 3,4-Dihydroxybutanal 2-Keto-3-deoxy-D-xylonate->3,4-Dihydroxybutanal 2-keto acid decarboxylase S-HGB S-HGB 3,4-Dihydroxybutanal->S-HGB Aldehyde dehydrogenase chemical_synthesis_workflow Carbohydrate Carbohydrate Reaction Mixture Reaction Mixture Carbohydrate->Reaction Mixture Oxidation Crude Product Crude Product Reaction Mixture->Crude Product Acidification & Solvent Removal Purified S-HGB Purified S-HGB Crude Product->Purified S-HGB Chromatography

References

Safety Operating Guide

Personal protective equipment for handling (S)-3-Hydroxy-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (S)-3-Hydroxy-gamma-butyrolactone

This compound , a key intermediate in the synthesis of various chiral compounds and pharmaceuticals, requires careful handling due to its potential health hazards.[1] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is known to cause eye, skin, and respiratory tract irritation.[2] The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[2] Facilities utilizing this chemical should be equipped with an eyewash station and a safety shower.[2]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Scenario Eye/Face Protection Skin Protection Respiratory Protection
Routine Handling & Dispensing Chemical splash goggles.[2]Appropriate protective gloves and lab coat.[2]Use in a well-ventilated area or under a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield.Chemical-resistant gloves, boots, and apron or coveralls.A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2]
Emergency (e.g., large spill, fire) Chemical splash goggles and face shield.Full chemical-resistant suit.Self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent.
Safe Handling and Storage

Handling:

  • Wash hands and any exposed skin thoroughly after handling.[3][4]

  • Avoid breathing dust, vapor, mist, or gas.[2]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Keep the container tightly closed when not in use.[2]

  • Use only in a well-ventilated area.[4]

  • Do not eat, drink, or smoke when using this product.[4]

Storage:

  • Store in a tightly closed container.[2]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong reducing agents, and strong acids.[2][5]

  • Store locked up.[6][7]

Emergency Procedures and First Aid

Spill Response: In case of a spill, immediately evacuate the area. For minor spills, absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[2][7] For major spills, alert the emergency response team. Ensure adequate ventilation.[2]

First Aid Measures:

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[2]
Skin Contact Remove all contaminated clothing and shoes.[3] Flush skin with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation or rash occurs.[3]
Inhalation Remove the individual from exposure to fresh air immediately.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]
Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3][6] Do not allow the chemical to enter sewers or waterways.[4]

Visual Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response to an exposure incident.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Consult SDS B Don Appropriate PPE A->B C Ensure Proper Ventilation B->C D Dispense Chemical C->D E Perform Experiment D->E F Close Container Tightly E->F G Clean Work Area F->G H Dispose of Waste Properly G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

EmergencyResponse Emergency Response for Exposure to this compound cluster_actions Immediate Actions Exposure Exposure Occurs Skin Skin Contact: Remove clothing, flush with water for 15 min. Exposure->Skin Eye Eye Contact: Flush with water for 15 min, remove contacts. Exposure->Eye Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Rinse mouth, drink water/milk if conscious. Exposure->Ingestion SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical Report Report Incident to Supervisor SeekMedical->Report

Caption: Emergency response plan for exposure incidents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Hydroxy-gamma-butyrolactone
Reactant of Route 2
(S)-3-Hydroxy-gamma-butyrolactone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.